Aloradine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C19H28O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
(10R,13R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1 |
InChI 键 |
NYVFCEPOUVGTNP-DGGYFRSASA-N |
手性 SMILES |
C[C@]12CCC3C(C1CC=C2)CCC4=CC(CC[C@]34C)O |
规范 SMILES |
CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Loratadine at the Histamine H1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular interactions and pharmacological effects of loratadine at the histamine H1 receptor (H1R). Loratadine, a widely used second-generation antihistamine, exerts its therapeutic effects through a sophisticated mechanism of action that goes beyond simple receptor blockade. This document details its binding characteristics, its role as an inverse agonist, the downstream signaling pathways it modulates, and the experimental protocols used to elucidate these properties.
Loratadine and its Active Metabolite: Binding Affinity at the H1 Receptor
Loratadine is a prodrug that undergoes rapid first-pass metabolism in the liver to its major active metabolite, desloratadine (descarboethoxyloratadine).[1] Both compounds are potent and selective binders to the H1 receptor. Desloratadine, however, exhibits a significantly higher binding affinity than the parent compound.[2][3] The inhibitory constant (Ki) is a measure of binding affinity, with a lower Ki value indicating a higher affinity. The table below summarizes the Ki values for loratadine and desloratadine at the human H1 receptor from various in vitro studies.
| Compound | Receptor | Assay Type | Ligand | Ki (nM) | Cell Line/Tissue Source |
| Loratadine | Human Histamine H1 | Radioligand Binding | [3H]Pyrilamine | 20 | DrugMatrix in vitro data |
| Human Histamine H1 | Radioligand Binding | Not Specified | 27 | Various | |
| Human Histamine H1 | Radioligand Binding | [3H]Pyrilamine | 37 | CHO cells | |
| Desloratadine | Human Histamine H1 | Radioligand Binding | Not Specified | 0.4 | Various |
| Human Histamine H1 | Functional Assay (Antagonist) | Not Specified | 51 (IC50) | Human Histamine H1 Receptor |
Inverse Agonism: A Key Feature of Loratadine's Action
The histamine H1 receptor, a G-protein coupled receptor (GPCR), can exist in an equilibrium between an inactive (R) and an active (R) conformation. Some H1 receptors exhibit constitutive activity, meaning they can spontaneously adopt the active R state and initiate signaling even in the absence of an agonist like histamine.[4][5]
Loratadine and desloratadine are not neutral antagonists that simply block histamine binding. Instead, they function as inverse agonists .[6][7] They preferentially bind to and stabilize the inactive conformation (R) of the H1 receptor, shifting the equilibrium away from the active state (R*). This action has two key consequences:
-
Antagonism of histamine-induced activity: By stabilizing the inactive state, loratadine effectively prevents histamine from binding and activating the receptor, thus blocking the allergic response.
-
Reduction of constitutive receptor activity: Loratadine actively reduces the basal, histamine-independent signaling of the H1 receptor, which may contribute to its anti-inflammatory effects beyond simple histamine blockade.[4]
Experimental evidence for the inverse agonism of loratadine comes from studies showing its ability to reduce the agonist-independent basal levels of second messengers like inositol trisphosphate in cells overexpressing the human H1 receptor.[4]
H1 Receptor Signaling Pathway Modulation
The H1 receptor primarily signals through the Gq/11 family of G-proteins.[8] Histamine binding activates this pathway, leading to the classic symptoms of an allergic reaction. Loratadine, by stabilizing the inactive state of the H1 receptor, prevents the initiation of this cascade.
The key steps in the H1 receptor signaling pathway are:
-
Histamine Binding: Histamine binds to the H1 receptor, causing a conformational change.
-
Gq/11 Activation: The activated receptor stimulates the Gq/11 protein.
-
Phospholipase C (PLC) Activation: Gq/11 activates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG and increased intracellular Ca2+ activate PKC.
-
Cellular Response: These signaling events lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes via pathways like NF-κB.[8]
Loratadine's action as an inverse agonist effectively halts this pathway at its inception by preventing the initial receptor activation.
Experimental Protocols
The characterization of loratadine's mechanism of action relies on a suite of in vitro and in vivo experimental models.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of loratadine for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Principle: A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) is incubated with a preparation of cell membranes expressing the H1 receptor in the presence of varying concentrations of unlabeled loratadine. The amount of bound radioactivity is inversely proportional to the affinity of loratadine for the receptor.
-
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).[9]
-
Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).[9]
-
Test Compound: Loratadine.
-
Non-labeled Ligand (for non-specific binding): Mianserin or unlabeled mepyramine.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI).[9]
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of loratadine in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]mepyramine), non-specific binding (membranes + [3H]mepyramine + high concentration of non-labeled ligand), and competition binding (membranes + [3H]mepyramine + varying concentrations of loratadine).[9]
-
Incubate the plate to allow binding to reach equilibrium (e.g., 4 hours at 25°C).[10]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[10]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of loratadine to generate a competition curve.
-
Determine the IC50 value (the concentration of loratadine that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][11]
-
This assay measures the ability of loratadine to inhibit the histamine-induced increase in intracellular calcium, providing a functional measure of its antagonist/inverse agonist activity.
-
Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with histamine, intracellular calcium levels rise, leading to an increase in fluorescence. The inhibitory effect of loratadine is quantified by the reduction in this fluorescence signal.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and incubate overnight.[13]
-
Load the cells with Fluo-4 AM dye-loading solution for approximately 1 hour at 37°C.[13]
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of loratadine.
-
Measure baseline fluorescence in the plate reader.
-
Inject histamine into the wells to stimulate the H1 receptor and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after histamine addition.
-
Normalize the data as a percentage of the control response (histamine alone).
-
Plot the percentage of inhibition against the log concentration of loratadine.
-
Determine the IC50 value using non-linear regression. To demonstrate inverse agonism, loratadine would be added alone to cells with constitutive H1R activity, and a decrease in basal fluorescence would be measured.
-
In Vivo Models
In vivo models are crucial for assessing the antihistaminic and antiallergic efficacy of loratadine in a whole-organism context.
This model assesses the ability of a compound to protect against histamine-induced airway constriction.
-
Procedure:
-
Guinea pigs are exposed to a histamine aerosol (e.g., 0.2% histamine dihydrochloride) in a closed chamber.[14]
-
The time until the onset of pre-convulsive dyspnea (PCD) is recorded as the baseline.[14]
-
The animals are treated with the test compound (loratadine) or vehicle.
-
After a set period, the animals are re-challenged with the histamine aerosol, and the time to PCD is recorded again.
-
The percentage of protection is calculated based on the increase in the time to PCD compared to the baseline and vehicle-treated controls.[14]
-
This model evaluates the effect of a compound on an IgE-mediated allergic reaction in the skin.
-
Procedure:
-
Rats are passively sensitized by an intradermal injection of anti-ovalbumin IgE serum into the dorsal skin.[15]
-
After a latent period (e.g., 16-24 hours), the animals are treated with loratadine or vehicle.[15][16]
-
The animals are then challenged intravenously with the ovalbumin antigen mixed with Evans blue dye.[15]
-
The antigen-IgE interaction on mast cells triggers the release of histamine, leading to increased vascular permeability and leakage of the Evans blue dye into the surrounding tissue, forming a wheal.
-
The size of the wheal or the amount of extracted dye is measured to quantify the allergic reaction.[15][16]
-
The efficacy of loratadine is determined by its ability to reduce the size of the wheal or dye extravasation compared to the vehicle control.
-
Conclusion
Loratadine's mechanism of action at the histamine H1 receptor is a multifaceted process characterized by high-affinity binding and, most notably, inverse agonism. Its ability to not only block histamine-induced signaling but also to reduce the constitutive activity of the H1 receptor underscores its efficacy as a second-generation antihistamine. The experimental protocols detailed in this guide provide the framework for the continued investigation and characterization of loratadine and the development of novel H1 receptor modulators. A thorough understanding of these molecular and cellular mechanisms is paramount for researchers and professionals in the field of drug discovery and development aiming to create more effective and safer treatments for allergic diseases.
References
- 1. hellobio.com [hellobio.com]
- 2. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 14. phcog.com [phcog.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. creative-bioarray.com [creative-bioarray.com]
The Pharmacokinetic Profile of Loratadine in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loratadine is a widely used second-generation antihistamine valued for its non-sedating properties in the treatment of allergic rhinitis and urticaria. A thorough understanding of its pharmacokinetic profile is crucial for optimal clinical use and further drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of loratadine and its primary active metabolite, desloratadine, in humans. Key pharmacokinetic parameters are summarized in detailed tables, and experimental methodologies from pivotal studies are described. Visual representations of the metabolic pathway and a typical pharmacokinetic study workflow are provided using Graphviz to facilitate a deeper understanding of the processes involved.
Introduction
Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonist activity.[1] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, which accounts for its non-sedating profile.[2] Following oral administration, loratadine undergoes rapid and extensive first-pass metabolism to form its major active metabolite, descarboethoxyloratadine (desloratadine).[3][4] Desloratadine is also a potent H1-receptor antagonist and is largely responsible for the clinical efficacy of loratadine.[4] This guide delves into the critical pharmacokinetic characteristics of both loratadine and desloratadine in humans.
Absorption and Bioavailability
Loratadine is rapidly absorbed from the gastrointestinal tract following oral administration.[4] The absolute bioavailability of loratadine is approximately 40%, a figure attributed to extensive first-pass metabolism.[5]
The presence of food can influence the absorption of loratadine. In a single-dose study, a high-fat meal increased the systemic bioavailability (AUC) of loratadine by about 40% and that of desloratadine by approximately 15%.[6] The time to reach peak plasma concentration (Tmax) for both compounds was also delayed by about one hour when administered with food.[6]
Distribution
Loratadine is extensively bound to plasma proteins, with a binding percentage of 97-99%.[4] Its active metabolite, desloratadine, is also protein-bound, but to a lesser extent (73-76%).[4] The volume of distribution for loratadine is large, indicating significant distribution into tissues.
Metabolism
Loratadine is almost completely metabolized in the liver before reaching systemic circulation.[4] The primary metabolic pathway is N-dealkylation to form desloratadine. This conversion is primarily mediated by cytochrome P450 (CYP) isoenzymes, with CYP3A4 and CYP2D6 being the major contributors.[7] Other CYP enzymes, including CYP1A1 and CYP2C19, play a lesser role.[7] Desloratadine is then further metabolized, primarily through hydroxylation and subsequent glucuronidation.
Metabolic pathway of loratadine in humans.
Excretion
Loratadine and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 40% of a dose is excreted as conjugated metabolites in the urine, and a similar amount is excreted in the feces over a 10-day period.[1][4]
Pharmacokinetic Parameters
The pharmacokinetic parameters of loratadine and desloratadine have been well-characterized in numerous studies involving healthy human volunteers. The following tables summarize key single-dose and steady-state pharmacokinetic parameters.
Table 1: Single-Dose Pharmacokinetic Parameters of Loratadine and Desloratadine in Healthy Adults
| Parameter | Loratadine | Desloratadine | Reference |
| Cmax (ng/mL) | 4.7 (10 mg dose) | 4.0 (10 mg dose) | [8] |
| 10.8 (20 mg dose) | 9.9 (20 mg dose) | [8] | |
| 26.1 (40 mg dose) | 16.0 (40 mg dose) | [8] | |
| Tmax (hours) | 1.0 - 1.5 | 1.5 - 3.7 | [8] |
| AUC (ng·hr/mL) | Varies with dose | Varies with dose | [8] |
| Half-life (hours) | 7.8 - 11.0 | 17 - 24 | [8] |
| Bioavailability (%) | ~40 | - | [5] |
| Protein Binding (%) | 97 - 99 | 73 - 76 | [4] |
Table 2: Steady-State Pharmacokinetic Parameters of Loratadine and Desloratadine in Healthy Adults (10 mg once daily for 10 days)
| Parameter | Loratadine | Desloratadine | Reference |
| Cmax (ng/mL) | 4.73 | - | [7] |
| Tmax (hours) | 1.3 | 2.5 | [6] |
| AUC (ng·hr/mL) | 24.1 | - | [7] |
| Half-life (hours) | ~8.4 (range 3-20) | ~28 (range 9-92) | [7] |
Experimental Protocols
The determination of loratadine and desloratadine pharmacokinetic parameters typically involves clinical studies with healthy volunteers and subsequent bioanalytical analysis of plasma samples.
Study Design
Pharmacokinetic studies of loratadine often employ a randomized, single-dose, two-treatment, two-period crossover design, particularly for bioequivalence assessments.[9] A washout period of at least 14 days is typically implemented between treatment periods to ensure complete elimination of the drug from the previous phase.[10] Studies are often conducted under fasting conditions, although food-effect studies are also performed.[10]
Subject Population
Study participants are generally healthy adult male and non-pregnant, non-lactating female volunteers.[9] Exclusion criteria typically include a history of significant medical conditions, use of concomitant medications, and hypersensitivity to loratadine or other antihistamines.[1]
Blood Sampling
Following drug administration, serial blood samples are collected at predetermined time points. A typical sampling schedule might include pre-dose (0 hour) and post-dose at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, and 120 hours.[10] Plasma is separated from the blood samples and stored frozen until analysis.
Bioanalytical Method
The quantification of loratadine and desloratadine in human plasma is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][11]
-
Sample Preparation: A common technique for extracting the analytes from plasma is solid-phase extraction or liquid-liquid extraction.[3][12]
-
Chromatographic Separation: Separation is typically achieved on a C18 or a cyano column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).[3][11]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. The precursor to product ion transitions monitored are specific for loratadine, desloratadine, and the internal standard.[3] For example, a common transition for loratadine is m/z 383→337.[9]
A typical workflow for a human pharmacokinetic study of loratadine.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) are calculated from the plasma concentration-time data using non-compartmental methods.[7] Statistical analyses, often involving analysis of variance (ANOVA), are performed on log-transformed Cmax and AUC values to assess bioequivalence or other study endpoints.[9]
Conclusion
Loratadine exhibits a well-defined pharmacokinetic profile characterized by rapid absorption, extensive first-pass metabolism to the active metabolite desloratadine, high protein binding, and elimination through both renal and fecal routes. The long half-life of desloratadine contributes significantly to the once-daily dosing regimen of loratadine. The methodologies for assessing loratadine's pharmacokinetics are robust and well-established, relying on sensitive and specific bioanalytical techniques. This comprehensive understanding of loratadine's pharmacokinetics is essential for its effective and safe use in clinical practice and provides a solid foundation for future research and development in the field of antihistamines.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]
- 6. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 7. A retrospective, open-label analysis of the population pharmacokinetics of a single 10-mg dose of loratadine in healthy white Jordanian male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphyonline.com [graphyonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Synthesis of Loratadine
Introduction
Loratadine, sold under the brand name Claritin among others, is a potent, long-acting, second-generation tricyclic antihistamine that acts as a selective inverse agonist of peripheral histamine H₁ receptors.[1] It was developed to provide relief from allergic symptoms without the significant sedative side effects associated with first-generation antihistamines.[2] This is because it does not cross the blood-brain barrier to a significant extent.[] This technical guide provides a comprehensive overview of the discovery, development, core mechanism of action, and principal synthetic pathways of the loratadine compound. It includes detailed experimental protocols for its evaluation and quantitative data to support research and development efforts.
Discovery and Development
The quest for a non-sedating antihistamine led researchers at Schering-Plough to develop loratadine in the 1980s.[2] The drug was patented in 1980 and 1981 and first came to market in 1993.[1][4][5] It was developed as an alternative to existing antihistamines that were known to cause drowsiness.[2]
The U.S. Food and Drug Administration (FDA) had already approved a competitor's non-sedating antihistamine, terfenadine, which initially placed loratadine at a lower priority.[1] However, terfenadine was later withdrawn from the market due to reports of serious ventricular arrhythmias.[1] Loratadine received FDA approval in 1993.[1][2] Initially a prescription medication, its patent expiration led to its approval for over-the-counter (OTC) sale in the United States in 2002, significantly increasing its accessibility.[1][2]
Mechanism of Action
Loratadine's primary mechanism of action is as a selective antagonist of peripheral histamine H1 receptors.[6] By binding to these receptors on cells such as vascular endothelial cells and respiratory smooth muscle cells, it competitively blocks histamine from binding, thereby mitigating allergic symptoms like sneezing, itching, and rhinorrhea.[][7] Upon oral administration, loratadine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), into its major active metabolite, desloratadine.[6] Desloratadine is largely responsible for the antihistaminergic effects.[1]
Beyond its antihistaminergic activity, loratadine exhibits anti-inflammatory properties independent of the H1 receptor.[1] These effects are mediated through the suppression of the NF-κB and AP-1 signaling pathways, which in turn regulates the release of pro-inflammatory cytokines and chemokines.[1][8]
Loratadine's dual mechanism: H1 receptor blockade and anti-inflammatory action.
Pharmacological Profile
Loratadine is characterized by rapid absorption and a long duration of action, allowing for once-daily dosing.[6][7] Its extensive metabolism results in an active metabolite with a significantly longer half-life.
Table 1: Pharmacokinetic Properties of Loratadine and Desloratadine
| Parameter | Loratadine | Desloratadine (Active Metabolite) | Reference |
| Time to Peak (Tmax) | 1-2 hours | ~3 hours | [7] |
| Half-life (t½) | ~8 hours (range 3-20) | ~28 hours (range 9-92) | [5][9] |
| Plasma Protein Binding | 97-99% | 73-76% | [1] |
| Metabolism | Hepatic (CYP3A4, CYP2D6) | - | [6][9] |
| Excretion | Urine and Feces | Urine and Feces | [6][7] |
Table 2: Pharmacodynamic Properties
| Parameter | Value | Reference |
| Receptor Target | Histamine H₁ Receptor | [1] |
| Binding Affinity (Ki) | ~30 nM (Potency is lower than its metabolite, desloratadine at 0.4 nM) | [1] |
| Onset of Action | 1-3 hours | [9] |
| Peak Effect | 8-12 hours | [9] |
| Clinical Efficacy | Effective in allergic rhinitis and chronic urticaria | [][10] |
Chemical Synthesis
The industrial production of loratadine is primarily achieved through two major synthetic routes. The most common pathway proceeds through a key tricyclic ketone intermediate, while an alternative utilizes a McMurry coupling reaction.[11]
Synthesis via Tricyclic Ketone Intermediate
This widely used route begins with 2-cyano-3-methylpyridine and involves the construction of the tricyclic core, followed by the attachment of the piperidine ring via a Grignard reaction and subsequent dehydration.[11][12] The final step involves reacting the intermediate with ethyl chloroformate.[13]
Key steps in the synthesis of Loratadine via the tricyclic ketone route.
Detailed Protocol: Final Step - Synthesis of Loratadine from N-methylated Precursor
This protocol describes the conversion of the N-methylated precursor to loratadine.
Materials:
-
8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[6][11]cyclohepta[1,2-b]pyridine (N-methylated precursor)
-
Ethyl chloroformate
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Water
-
Hydrochloric acid
-
Isopropyl ether
-
Acetonitrile
Procedure:
-
A mixture of the N-methylated precursor (1.0 kg) and diisopropylethylamine (0.074 kg) is prepared in toluene (6 L) under a nitrogen atmosphere.[13]
-
Ethyl chloroformate (0.775 kg) is added slowly to the mixture while maintaining the temperature at 60-65°C.[13]
-
The reaction is stirred for 1-2 hours at 70-75°C.[13]
-
After completion, the reaction mixture is cooled to room temperature, and water (5.0 L) is added.[13]
-
The pH of the mixture is adjusted to 5.0-5.5 with hydrochloric acid.[13]
-
The organic phase is separated, washed with water, and the solvent is removed under reduced pressure.[13]
-
The resulting residue is purified first in isopropyl ether and then by crystallization from acetonitrile to yield loratadine with >99% purity.[13]
Key Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive)
This assay determines the binding affinity of loratadine to the H1 receptor by measuring its ability to displace a radiolabeled ligand.[14]
Materials:
-
Cell membranes expressing human histamine H1 receptor (e.g., from HEK293 cells).[14]
-
Loratadine (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[14]
-
Glass fiber filters (e.g., Whatman GF/B).[14]
-
Scintillation fluid and counter.[14]
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of loratadine in the assay buffer.[14][15]
-
Include controls for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a known H1 antagonist, e.g., diphenhydramine).[15]
-
Incubate the plate at room temperature (e.g., for 60 minutes) to allow the binding to reach equilibrium.[15]
-
Terminate the reaction by rapid filtration through the glass fiber filters to separate bound and unbound radioligand.[14]
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[14]
-
Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of loratadine that inhibits 50% of specific binding) is determined using non-linear regression analysis.[14]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol assesses the anti-inflammatory effects of loratadine by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[15]
Materials:
-
RAW264.7 murine macrophage cells.[15]
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin.[15]
-
LPS from E. coli.[15]
-
Loratadine.
-
Griess Reagent.[15]
Procedure:
-
Culture RAW264.7 cells in DMEM at 37°C in a 5% CO₂ incubator.[15]
-
Seed the cells in a 96-well plate and allow them to adhere overnight.[15]
-
Pre-treat the cells with various concentrations of loratadine (e.g., 20-40 µM) or a vehicle control (e.g., DMSO) for 1 hour.[15][16]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[15]
-
After incubation, collect the cell culture supernatant.[15]
-
Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.[15]
-
Measure the absorbance at 540 nm using a microplate reader. A decrease in absorbance compared to the LPS-only treated group indicates inhibition of NO production.[15]
In Vivo Efficacy Study: Allergic Rhinitis Model
This model evaluates the ability of loratadine to alleviate symptoms of allergic rhinitis in animals.[8]
Workflow for a comparative in vivo study of antihistamine efficacy.
Procedure:
-
Sensitization: Sensitize animals (e.g., guinea pigs or mice) with an allergen such as ovalbumin to induce an immune response.[8]
-
Treatment: Randomize animals into treatment groups. Administer the test compound (loratadine at various doses, e.g., 10 mg/kg), a vehicle control, and a positive control orally or intraperitoneally before the allergen challenge.[8][17]
-
Allergen Challenge: After a sensitization period, challenge the animals with the same allergen via intranasal administration to induce an allergic reaction.[8]
-
Endpoint Measurement:
-
Symptom Scoring: Observe and score the frequency of sneezing and the severity of nasal rubbing for a defined period post-challenge.[8]
-
Inflammatory Markers: Collect nasal lavage fluid to measure levels of histamine and pro-inflammatory cytokines.[17]
-
Histological Analysis: Collect nasal tissues for histological examination to assess inflammatory cell infiltration and edema.[8]
-
-
Data Analysis: Compare the symptom scores and inflammatory markers between the loratadine-treated groups and the control groups to determine efficacy.
Conclusion
Loratadine stands as a landmark in allergy treatment, representing a successful effort to develop a non-sedating antihistamine. Its dual mechanism of H1 receptor antagonism and anti-inflammatory action provides effective relief from a range of allergic symptoms. The well-established synthetic routes allow for efficient and high-purity production. The experimental protocols detailed in this guide provide a framework for the continued study and development of loratadine and novel antihistamine compounds.
References
- 1. Loratadine - Wikipedia [en.wikipedia.org]
- 2. thymeandseasonnaturalmarket.com [thymeandseasonnaturalmarket.com]
- 4. Loratadine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy and safety of loratadine (10 mg once daily), terfenadine (60 mg twice daily), and placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. drpress.org [drpress.org]
- 13. Loratadine synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [mdpi.com]
- 17. In vivo and ex vivo inhibitory effects of loratadine on histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biotransformation of Loratadine to its Active Metabolite, Desloratadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the metabolic conversion of the second-generation antihistamine, loratadine, to its pharmacologically active metabolite, desloratadine (descarboethoxyloratadine). The primary focus is on the enzymatic processes, reaction kinetics, and the experimental methodologies employed to elucidate this critical biotransformation. Loratadine undergoes extensive first-pass metabolism, predominantly in the liver, where cytochrome P450 (CYP) enzymes play a pivotal role. This document consolidates quantitative data from key studies, details experimental protocols for in vitro analysis, and presents visual representations of the metabolic pathway and experimental workflows to support research and development in this area.
Introduction
Loratadine is a widely used, non-sedating antihistamine that exerts its therapeutic effect primarily through its active metabolite, desloratadine.[1] The conversion of loratadine to desloratadine is a crucial step in its mechanism of action. Understanding the enzymes involved and the kinetics of this metabolic process is essential for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the development of new drug entities. This guide serves as a technical resource, compiling key data and methodologies for professionals in the field.
Enzymatic Basis of Desloratadine Formation
The metabolic conversion of loratadine to desloratadine is primarily mediated by the cytochrome P450 superfamily of enzymes located in the liver.
Major Contributing Cytochrome P450 Isoforms
Extensive research has identified CYP3A4 and CYP2D6 as the principal enzymes responsible for the metabolism of loratadine to desloratadine in human liver microsomes.[2][3] While both enzymes contribute, the relative abundance of CYP3A4 in the human liver suggests it plays a major role, estimated to be around 70% of the metabolic activity.[4] In situations where CYP3A4 activity is inhibited, CYP2D6 can compensate for the metabolism of loratadine to desloratadine.[2]
Minor Contributing Cytochrome P450 Isoforms
In addition to the primary enzymes, other CYP isoforms have been shown to contribute to a lesser extent to the formation of desloratadine. These include CYP1A1, CYP2C19, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5 .[4][5] The contribution of CYP2C19 to the formation of the major circulating metabolite, desloratadine, appears to be minor based on inhibition and correlation studies.[5]
Quantitative Analysis of Desloratadine Formation
The kinetics of loratadine metabolism have been characterized in vitro using human liver microsomes and recombinant human CYP enzymes. The following tables summarize the key quantitative data from these studies.
Table 1: Michaelis-Menten Kinetic Parameters for Desloratadine Formation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (μM) | 25.20 | [6] |
| Vmax (pmol/min/mg protein) | 486.98 | [6] |
Table 2: Kinetic Parameters for Loratadine Metabolism by Recombinant Human CYP Isoforms
| Enzyme | Parameter | Value | Unit | Reference |
| CYP3A4 | ||||
| Km (Loratadine Disappearance) | Not Reported | |||
| Vmax (Loratadine Disappearance) | Not Reported | |||
| Intrinsic Clearance (Vmax/Km) (Loratadine Disappearance) | 135.7 | μl/min/mg protein | [6] | |
| Km (Desloratadine Formation) | Not Reported | |||
| Vmax (Desloratadine Formation) | Not Reported | |||
| Intrinsic Clearance (Vmax/Km) (Desloratadine Formation) | 12.25 | μl/min/mg protein | [6] | |
| Formation Rate of Desloratadine | 135 | pmol/min/nmol P450 | [2] | |
| CYP2D6 | ||||
| Km (Loratadine Disappearance) | Not Reported | |||
| Vmax (Loratadine Disappearance) | Not Reported | |||
| Intrinsic Clearance (Vmax/Km) (Loratadine Disappearance) | 15.45 | μl/min/mg protein | [6] | |
| Km (Desloratadine Formation) | Not Reported | |||
| Vmax (Desloratadine Formation) | Not Reported | |||
| Intrinsic Clearance (Vmax/Km) (Desloratadine Formation) | 5 | μl/min/mg protein | [6] | |
| Formation Rate of Desloratadine | 633 | pmol/min/nmol P450 | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to study the formation of desloratadine from loratadine.
In Vitro Metabolism of Loratadine using Human Liver Microsomes
This protocol is designed to determine the kinetics of desloratadine formation in a pooled human liver microsome system.
Materials:
-
Pooled human liver microsomes (HLM)
-
Loratadine
-
Desloratadine standard
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV or MS/MS detection
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (e.g., 0.2 mg/mL), and varying concentrations of loratadine (e.g., 0-50 μM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis.
-
Quantification: Quantify the amount of desloratadine formed using a validated HPLC or LC-MS/MS method with a standard curve of desloratadine.
CYP Isoform Phenotyping using Chemical Inhibitors
This protocol is used to identify the specific CYP isoforms responsible for loratadine metabolism.
Materials:
-
Same materials as in Protocol 4.1.
-
Specific CYP inhibitors:
-
Ketoconazole (for CYP3A4)
-
Quinidine (for CYP2D6)
-
Procedure:
-
Incubation with Inhibitors: Prepare incubation mixtures as described in Protocol 4.1, but with the addition of a specific CYP inhibitor at a concentration known to be selective (e.g., 2 µM ketoconazole or 10 µM quinidine).[6] A control incubation without the inhibitor should be run in parallel.
-
Pre-incubation with Inhibitor: Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C before adding loratadine.
-
Metabolism Assay: Proceed with the incubation and analysis as described in Protocol 4.1.
-
Data Analysis: Compare the rate of desloratadine formation in the presence and absence of the inhibitor to determine the percent inhibition and infer the contribution of the specific CYP isoform.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This is a general HPLC method for the separation and quantification of loratadine and desloratadine.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) with a specific pH. An example mobile phase is Methanol: 0.025M KH2PO4 adjusted to pH 3.5 (85:15, v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of approximately 248 nm.[7][8]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of loratadine and desloratadine of known concentrations in the mobile phase or a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Injection: Inject the supernatant from the in vitro metabolism assay samples.
-
Quantification: Determine the concentration of desloratadine in the samples by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate the metabolic pathway and experimental workflows described in this guide.
Caption: Metabolic pathway of loratadine to desloratadine.
Caption: In vitro loratadine metabolism experimental workflow.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 8. bch.ro [bch.ro]
An In-depth Technical Guide to the In Vitro Anti-Inflammatory Properties of Loratadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loratadine, a widely recognized second-generation antihistamine, has demonstrated significant anti-inflammatory properties in preclinical research that are independent of its histamine H1 receptor antagonism.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying loratadine's anti-inflammatory effects, supported by quantitative data from various in vitro studies. Detailed experimental protocols for key assays are included to facilitate further investigation and development. The accumulated evidence suggests loratadine's potential as a repurposed therapeutic agent for a range of inflammatory conditions.[1]
Introduction
Loratadine is a tricyclic antihistamine that functions as a selective inverse agonist of peripheral histamine H1 receptors.[2] While its efficacy in managing allergic conditions is well-established, a substantial body of evidence from in vitro studies reveals direct anti-inflammatory activities.[1][3][4][5] These properties are not a consequence of its antihistaminic action but stem from its ability to modulate critical inflammatory signaling pathways.[1] This guide synthesizes the current understanding of these mechanisms, presenting quantitative efficacy data and the methodologies used to obtain them.
Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways
Loratadine's primary anti-inflammatory effects are mediated through the suppression of two pivotal signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. These pathways are central regulators of genes that promote inflammation.[1]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Loratadine has been shown to inhibit the NF-κB pathway by specifically targeting the upstream kinases Syk and Src.[1][6][7] By binding to these proteins, loratadine prevents the subsequent phosphorylation cascade that leads to the activation and nuclear translocation of NF-κB, thereby diminishing the expression of its target genes.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Loratadine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Loratadine's Binding Affinity for Peripheral Histamine H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of loratadine for peripheral histamine H1 receptors. Loratadine is a widely used second-generation antihistamine that effectively alleviates allergy symptoms by selectively blocking these receptors.[1] Its therapeutic efficacy is rooted in its high affinity for peripheral H1 receptors and its limited ability to cross the blood-brain barrier, which accounts for its non-sedating profile.[1][2] This document details the quantitative binding data, experimental methodologies used to determine these values, and the underlying signaling pathways.
Quantitative Binding Affinity Data
Loratadine and its primary active metabolite, desloratadine, are potent antagonists of the histamine H1 receptor. Desloratadine, in particular, exhibits a significantly higher binding affinity for the H1 receptor compared to the parent compound, loratadine.[3][4] The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are summarized below. A lower value indicates a higher binding affinity.
| Compound | Receptor Target | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |
| Loratadine | Human Histamine H1 | Radioligand Binding | Ki | 20 - 37 | CHO / DrugMatrix | [3H]Pyrilamine |
| Loratadine | Human Histamine H1 | Functional Assay | IC50 | 290 | Not Specified | N/A |
| Desloratadine | Human Histamine H1 | Radioligand Binding | pKi: 9.1 (Ki ≈ 0.8 nM) | HEK293T | [3H]Mepyramine | |
| Desloratadine | Human Histamine H1 | Radioligand Binding | pKi: 8.8–10 | Not Specified | Not Specified |
Data compiled from multiple sources.[5][6]
Histamine H1 Receptor Signaling and Loratadine's Mechanism of Action
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7] Upon binding of histamine, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This cascade leads to the classic allergic responses, such as smooth muscle contraction and increased vascular permeability.[8][9]
Loratadine acts as a competitive antagonist and an inverse agonist at the H1 receptor.[10][11] As a competitive antagonist, it binds to the receptor and blocks histamine from binding, thereby preventing the initiation of the signaling cascade.[10] As an inverse agonist, it stabilizes the receptor in an inactive conformation, reducing even the basal level of receptor activity.[12]
References
- 1. Pharmacology of Loratadine | Pharmacology Mentor [pharmacologymentor.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. scilit.com [scilit.com]
The Cytochrome P450-Mediated Metabolism of Loratadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loratadine, a widely used second-generation antihistamine, undergoes extensive first-pass metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. This process is critical to the drug's pharmacokinetic profile and the formation of its pharmacologically active major metabolite, desloratadine (descarboethoxyloratadine). Understanding the nuances of this metabolic pathway is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and guiding further drug development. This technical guide provides an in-depth analysis of the CYP-mediated metabolism of loratadine, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core metabolic pathways and experimental workflows.
Introduction
Loratadine is a long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity.[1] Its clinical efficacy is largely attributed to its extensive biotransformation in the liver into desloratadine (DL), a potent and active metabolite.[2] This metabolic activation is predominantly catalyzed by isoforms of the cytochrome P450 enzyme superfamily. While multiple CYPs have been implicated, CYP3A4 and CYP2D6 are recognized as the principal enzymes responsible for this conversion.[2][3] The significant role of these enzymes underscores the potential for drug-drug interactions when loratadine is co-administered with inhibitors or inducers of these pathways.[4][5] This guide will dissect the metabolic fate of loratadine, with a focus on the enzymatic kinetics, experimental methodologies used for its characterization, and a visual representation of the involved pathways.
Cytochrome P450 Isoforms Involved in Loratadine Metabolism
The metabolism of loratadine is a complex process involving multiple CYP450 isoforms. While CYP3A4 and CYP2D6 are the primary drivers of its conversion to desloratadine, other isoforms also contribute to a lesser extent.
Primary Metabolizing Enzymes:
-
CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 plays a major role in the metabolism of loratadine.[2] Its contribution is estimated to be substantial, potentially around 70%, due to its high abundance and activity.[2]
-
CYP2D6: This enzyme is also a key player in the formation of desloratadine.[2][3] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in loratadine metabolism and plasma concentrations.
Other Contributing Enzymes:
Studies have demonstrated that other CYP isoforms can also metabolize loratadine, although their overall contribution is considered minor compared to CYP3A4 and CYP2D6. These include:
The involvement of this array of enzymes highlights the robustness of loratadine's metabolic clearance, but also the intricate network that can be influenced by various genetic and environmental factors.
Quantitative Data on Loratadine Metabolism
The kinetics of loratadine metabolism have been investigated using various in vitro systems. The following tables summarize the key quantitative parameters that define the interactions between loratadine and the primary metabolizing CYP enzymes.
Table 1: Michaelis-Menten Kinetic Parameters for Loratadine Metabolism in Human Liver Microsomes
| Parameter | Value | Reference |
| Loratadine Disappearance | ||
| Km (μM) | 18.20 | [6] |
| Vmax (pmol/min/mg) | 2169 | [6] |
| Desloratadine Formation | ||
| Km (μM) | 25.20 | [6] |
| Vmax (pmol/min/mg) | 486.98 | [6] |
Table 2: Formation Rates of Desloratadine by Recombinant Human CYP Isoforms
| CYP Isoform | Formation Rate (pmol/min/nmol P450) | Reference |
| CYP3A4 | 135 | [2][7] |
| CYP2D6 | 633 | [2][7] |
Table 3: Intrinsic Clearance (Vmax/Km) of Loratadine by Recombinant Human CYP Isoforms
| CYP Isoform | Clearance (μl/min/mg protein) | Reference |
| Loratadine Disappearance | ||
| CYP3A4 | 135.7 | [6] |
| CYP2D6 | 15.45 | [6] |
| Desloratadine Formation | ||
| CYP3A4 | 12.25 | [6] |
| CYP2D6 | 5 | [6] |
Table 4: Inhibition of Loratadine Metabolism
| Inhibitor | Target Enzyme | Inhibition Parameter | Concentration | % Inhibition | Reference |
| Ketoconazole | CYP3A4 | - | 2 µM | 26% | [8] |
| Quinidine | CYP2D6 | - | 5 µM | ~20% | [2] |
| Quinidine | CYP2D6 | - | 10 µM | 33.03% | [6] |
| Troleandomycin | CYP3A4 | - | 0.5 µM | 75% | [8] |
| Loratadine | CYP2C19 | IC50 | ~0.76 µM | - | [9] |
| Loratadine | CYP2D6 | IC50 | ~8.1 µM | - | [9] |
Experimental Protocols
The characterization of loratadine metabolism relies on a series of well-established in vitro experimental protocols. These methods allow for the identification of metabolizing enzymes, the determination of kinetic parameters, and the assessment of potential drug-drug interactions.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This is a cornerstone assay for studying hepatic drug metabolism.
Objective: To determine the rate of loratadine metabolism and the formation of its metabolites in a system that contains a comprehensive suite of CYP enzymes.
Methodology:
-
Preparation of Incubation Mixture:
-
A typical incubation mixture contains pooled human liver microsomes (e.g., 0.1-0.5 mg/mL protein), a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase), and a phosphate buffer (e.g., 0.1 M, pH 7.4).
-
[3H]-Loratadine or non-labeled loratadine is used as the substrate, typically at concentrations ranging from the low micromolar to encompass the Km value (e.g., 0-50 µM).[6]
-
-
Incubation:
-
The reaction is initiated by the addition of the NADPH-generating system after a brief pre-incubation of the other components at 37°C.
-
Incubations are carried out for a specified time course (e.g., 0, 10, 30, 60, 120 minutes) to ensure measurement of the initial linear rate of metabolism.[2]
-
-
Termination and Sample Preparation:
-
The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.
-
Samples are then centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
-
Analytical Quantification:
Metabolism Studies with cDNA-Expressed Recombinant Human CYP Isoforms
This approach allows for the precise determination of the contribution of individual CYP enzymes to loratadine metabolism.
Objective: To identify which specific CYP isoforms are capable of metabolizing loratadine and to determine the kinetic parameters for each enzyme.
Methodology:
-
Incubation System:
-
Microsomes prepared from insect or yeast cells engineered to express a single human CYP isoform (e.g., CYP3A4, CYP2D6) are used.
-
The incubation mixture is similar to that used for HLM, containing the recombinant enzyme, a NADPH-generating system, and buffer.
-
-
Kinetic Analysis:
-
A range of loratadine concentrations is incubated with each recombinant CYP isoform.
-
The rate of desloratadine formation is measured at each substrate concentration.
-
Michaelis-Menten kinetics are then used to determine the Km and Vmax for each enzyme.
-
Chemical Inhibition Studies
This method uses selective chemical inhibitors to probe the involvement of specific CYP isoforms in loratadine metabolism in HLM.
Objective: To confirm the role of specific CYP enzymes by observing the reduction in loratadine metabolism in the presence of a known inhibitor.
Methodology:
-
Inhibitor Selection:
-
Incubation Procedure:
-
Loratadine is incubated with HLM in the presence and absence of the specific inhibitor.
-
The concentration of the inhibitor should be carefully chosen to ensure selectivity for the target enzyme.
-
-
Data Analysis:
-
The rate of desloratadine formation is compared between the incubations with and without the inhibitor.
-
A significant decrease in the metabolic rate in the presence of the inhibitor provides evidence for the involvement of that specific CYP isoform. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can also be determined.
-
Visualizations
Metabolic Pathway of Loratadine
The following diagram illustrates the primary metabolic pathway of loratadine, including its conversion to desloratadine and subsequent hydroxylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loratadine and Ketoconazole Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 4. Evaluation of the pharmacokinetics and electrocardiographic pharmacodynamics of loratadine with concomitant administration of ketoconazole or cimetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. graphyonline.com [graphyonline.com]
Loratadine's Attenuation of Mast Cell Histamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the effects of loratadine, a second-generation antihistamine, on the release of histamine from mast cells. Beyond its well-established H1 receptor antagonism, loratadine exhibits direct inhibitory effects on mast cell degranulation, a crucial event in the allergic inflammatory cascade. This document synthesizes quantitative data, details experimental methodologies for studying these effects, and visualizes the underlying cellular signaling pathways.
Core Mechanism of Action: A Dual Approach
Loratadine's efficacy in managing allergic conditions stems from a two-pronged mechanism of action. Primarily, it acts as a potent inverse agonist at the histamine H1 receptor, competitively blocking the effects of histamine that has already been released.[1] Secondly, and of significant interest to researchers, loratadine and its active metabolite, desloratadine, directly inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.[2][3][4] This mast cell-stabilizing property suggests a broader anti-inflammatory role than simple receptor blockade.[4]
The inhibition of mediator release is not related to H1-receptor antagonism but is thought to involve the modulation of intracellular signaling pathways.[5][6] Evidence points towards an interference with calcium signaling and the suppression of the AP-1 signaling pathway through the inhibition of TAK1.[1][5][7]
Quantitative Analysis of Loratadine's Inhibitory Effects
The inhibitory potency of loratadine and its active metabolite, desloratadine, on histamine and other mediator release has been quantified in various in vitro studies. The following tables summarize key findings, providing a comparative overview of its efficacy under different experimental conditions.
Table 1: Loratadine's IC50 Values for Histamine Release Inhibition
| Cell Type | Stimulus | Loratadine IC50 (µM) | Reference |
| Human Basophils | anti-IgE | 30 | [2][7] |
| Human Basophils | FMLP | 29 | [2] |
| Human Basophils | FMLP | 27 | [7] |
| Human Basophils | Ca2+ Ionophore A23187 | 24 | [2] |
| Human Basophils | Ca2+ Ionophore A23187 | 19 | [7] |
| Canine Skin Mast Cells | Ca2+ Ionophore A23187 | 2.1 ± 0.9 | [8] |
| Canine Skin Mast Cells | Concanavalin A | 4.0 ± 1.3 | [8] |
| Canine Skin Mast Cells | anti-IgE | 1.7 ± 0.5 | [8] |
Table 2: Desloratadine's Inhibition of Mediator Release from Human Mast Cells
| Stimulus | Mediator | Desloratadine Concentration (M) | Percent Inhibition | Reference |
| anti-IgE | Histamine | 10⁻⁴ | 42.6% | [3] |
| Substance P | Histamine | 10⁻⁴ | 53.7% | [3] |
| Ca2+ Ionophore | Histamine | 10⁻⁴ | 39.9% | [3] |
| anti-IgE | CD107a Expression | 10⁻⁴ | 50.7% | [3] |
| Substance P | CD107a Expression | 10⁻⁴ | 48.0% | [3] |
| Ca2+ Ionophore | CD107a Expression | 10⁻⁴ | 26.7% | [3] |
Signaling Pathways in Mast Cell Degranulation and Loratadine's Intervention
Mast cell activation leading to histamine release is a complex process initiated by various stimuli, most notably the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI). This event triggers a cascade of intracellular signaling events. Loratadine has been shown to interfere with these pathways.
Experimental Protocols
The investigation of loratadine's effect on mast cell histamine release involves a series of well-defined experimental procedures. A generalized workflow is outlined below.
Detailed Methodologies
1. Isolation and Preparation of Human Basophils:
-
Leukocyte suspensions can be prepared from peripheral venous blood of healthy subjects by dextran sedimentation.[2]
-
For basophil-enriched suspensions, centrifugation on discontinuous Percoll gradients is a common method.[7]
2. Mast Cell Culture:
-
The human mast cell line HMC-1 is frequently used for in vitro studies.[8]
-
Primary mast cells, such as dispersed canine skin mast cells, can be obtained through enzymatic digestion of skin biopsies.[8]
3. Cell Stimulation:
-
IgE-dependent stimulation: Cells are sensitized with IgE and then challenged with anti-IgE antibodies (e.g., 1/5,000 dilution or 10 µg/ml) to cross-link FcεRI receptors.[2][8][9] Concanavalin A can also be used for this purpose.[8]
-
IgE-independent stimulation:
4. Histamine Release Assay:
-
Following stimulation (typically for 15-30 minutes at 37°C), the cell suspension is centrifuged to pellet the cells.
-
The histamine content in the supernatant is measured. A widely used method is automated fluorometry.[2][7][9] This technique often involves the condensation of histamine with o-phthalaldehyde (OPT) at a high pH, which forms a fluorescent product that can be quantified.[5]
-
Other methods include radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA).[7][10]
5. Data Analysis:
-
Histamine release is typically expressed as a percentage of the total cellular histamine content (determined by lysing an aliquot of the cells).
-
The inhibitory effect of loratadine is calculated relative to the histamine release in the absence of the drug.
-
IC50 values (the concentration of loratadine that causes 50% inhibition of histamine release) are determined from dose-response curves.[2][7]
Logical Relationship of Loratadine's Dual Action
The clinical benefit of loratadine in allergic disorders is a consequence of its ability to both block the action of released histamine and to prevent its release in the first place. This dual mechanism provides a more comprehensive approach to managing the allergic response.
References
- 1. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The H1-receptor antagonists terfenadine and loratadine inhibit spontaneous growth of neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mastattack.org [mastattack.org]
- 5. Effects of loratadine on cytosolic Ca2+ levels and leukotriene release: novel mechanisms of action independent of the anti-histamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Controlling Mast Cell Activation and Homeostasis: Work Influenced by Bill Paul That Continues Today [frontiersin.org]
- 7. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Genesis of a Non-Sedating Antihistamine: Initial Studies on Loratadine
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
First-generation antihistamines, while effective in mitigating allergic responses, are notoriously associated with significant central nervous system (CNS) side effects, primarily sedation. This unwanted effect stems from their ability to cross the blood-brain barrier (BBB) and antagonize histamine H1 receptors in the brain. The development of second-generation antihistamines marked a paradigm shift, aiming for peripheral H1 receptor selectivity without CNS impairment. Loratadine emerged as a prominent example of this new class. This technical guide provides an in-depth analysis of the foundational preclinical and clinical studies that established the non-sedating properties of loratadine. We will delve into the experimental protocols, present key quantitative data in a comparative format, and visualize the underlying physiological mechanisms and experimental workflows.
Introduction: The Sedation Problem with First-Generation Antihistamines
Histamine, a key mediator in allergic reactions, also functions as a neurotransmitter in the CNS, regulating wakefulness, attention, and cognitive functions. First-generation antihistamines, such as diphenhydramine and chlorpheniramine, are lipophilic molecules that readily penetrate the BBB, leading to significant occupancy of cerebral H1 receptors.[1][2] This blockade of central H1 receptors is the primary cause of their sedative, cognitive, and psychomotor impairing effects. The development of loratadine was driven by the need for an H1 antagonist with high affinity for peripheral receptors but limited access to the CNS.
The Role of the Blood-Brain Barrier and P-glycoprotein
The non-sedating profile of loratadine is largely attributed to two key factors: its physicochemical properties that hinder passive diffusion across the BBB and its interaction with the active efflux transporter, P-glycoprotein (P-gp).[3][4]
2.1. Limited Passive Diffusion: Second-generation antihistamines, including loratadine, are generally less lipophilic and have different ionic charges compared to their predecessors, which reduces their ability to passively cross the lipid-rich BBB.[5]
2.2. P-glycoprotein Efflux: P-glycoprotein is an ATP-dependent efflux pump highly expressed on the luminal side of brain capillary endothelial cells.[3][6] It actively transports a wide range of xenobiotics, including loratadine, out of the brain and back into the bloodstream, thereby maintaining low CNS concentrations.[7][8]
Quantitative Data from Initial Studies
The following tables summarize key quantitative data from early studies on loratadine, comparing it with first-generation and other second-generation antihistamines.
Table 1: Brain Histamine H1 Receptor Occupancy (H1RO)
| Antihistamine | Dose | H1RO in Cerebral Cortex (%) | Study Population | Method | Reference |
| Loratadine | 10 mg | 11.7 ± 19.5 | Allergic Rhinitis Patients | [11C]-doxepin PET | [9] |
| Loratadine | 10 mg | 13.8 ± 7.00 | Healthy Volunteers | [11C]-doxepin PET | [10][11] |
| d-chlorpheniramine | 2 mg | 53.0 ± 33.2 | Allergic Rhinitis Patients | [11C]-doxepin PET | [9] |
| (+)-Chlorpheniramine | 2 mg | 76.8 ± 4.2 | Healthy Volunteers | [11C]-doxepin PET | [12] |
| Terfenadine | 60 mg | 17.2 ± 14.2 | Healthy Volunteers | [11C]-doxepin PET | [12] |
| Desloratadine | 5 mg | 6.47 ± 10.5 | Healthy Volunteers | [11C]-doxepin PET | [10][11] |
Table 2: Interaction with P-glycoprotein
| Compound | Parameter | Value | Cell Line | Method | Reference |
| Loratadine | IC50 | ~11 µM | MDR cells | Daunorubicin uptake inhibition | [7] |
| Loratadine | Km | ~3 µM | MDR cells | ATPase activity | [7] |
| Desloratadine | IC50 | ~43 µM | MDR cells | Daunorubicin uptake inhibition | [7] |
| Cyclosporin A | IC50 | ~1 µM | MDR cells | Daunorubicin uptake inhibition | [7] |
Table 3: Psychomotor and Cognitive Performance
| Study | Antihistamine | Dose | Key Findings | Test Battery | Reference |
| Saxena et al. (2020) | Loratadine | 10 mg | No significant sedation, but affected DSST. | PST, BVRT, SSS, FTT, DSST | [13][14] |
| Promethazine | 25 mg | Significant sedation and impairment in PST, BVRT, SSS. | PST, BVRT, SSS, FTT, DSST | [13][14] | |
| Cetirizine | 10 mg | No significant sedation, but affected DSST and FTT. | PST, BVRT, SSS, FTT, DSST | [13][14] |
Experimental Protocols
4.1. Positron Emission Tomography (PET) for H1 Receptor Occupancy:
-
Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by an antihistamine.
-
Protocol:
-
Healthy volunteers or patients with allergic rhinitis undergo a baseline PET scan using a radiolabeled ligand for the H1 receptor, typically [11C]-doxepin.[9][10][11]
-
A single oral dose of the antihistamine (e.g., loratadine 10 mg) or placebo is administered in a double-blind, crossover design.[9][10][11]
-
A second PET scan is performed at a time point corresponding to the peak plasma concentration of the drug.
-
The binding potential ratio (BPR) of [11C]-doxepin in various brain regions (e.g., cerebral cortex) is calculated for both scans.
-
The H1 receptor occupancy (H1RO) is then calculated using the formula: H1RO (%) = [(BPR_baseline - BPR_post-drug) / BPR_baseline] x 100.[9]
-
4.2. In Vitro P-glycoprotein Interaction Assays:
-
Objective: To determine if a compound is a substrate or inhibitor of P-glycoprotein.
-
Protocols:
-
Daunorubicin Uptake Inhibition Assay:
-
MDR (multidrug-resistant) cells overexpressing human P-glycoprotein are incubated with the fluorescent P-gp substrate daunorubicin.[7]
-
The test compound (e.g., loratadine) is added at various concentrations.
-
The intracellular accumulation of daunorubicin is measured by flow cytometry or fluorescence microscopy.
-
A decrease in daunorubicin accumulation indicates that the test compound is competing for P-gp-mediated efflux. The IC50 value (the concentration of the test compound that inhibits 50% of P-gp activity) is determined.[7]
-
-
ATPase Activity Assay:
-
Membrane fractions containing P-glycoprotein are prepared from MDR cells.[7]
-
The test compound is added at various concentrations in the presence of ATP.
-
The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate.
-
An increase in ATPase activity above the basal level indicates that the compound is a P-gp substrate. The Km (Michaelis constant) and Vmax (maximum reaction velocity) are determined.[7]
-
-
Bidirectional Transport Assay:
-
Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are grown as a monolayer on a porous membrane.[15]
-
The test compound is added to either the apical (luminal) or basolateral (abluminal) side of the monolayer.
-
The concentration of the compound that has transported to the opposite side is measured over time.
-
The apparent permeability coefficient (Papp) is calculated for both directions (apical to basolateral and basolateral to apical).
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[15]
-
-
4.3. Psychomotor and Cognitive Function Tests:
-
Objective: To objectively and subjectively assess the sedative and performance-impairing effects of antihistamines.
-
Protocols: A battery of standardized tests is administered to healthy volunteers in a controlled, double-blind, placebo-controlled setting.[16][17][18]
-
Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and working memory.
-
Finger Tapping Test (FTT): Assesses fine motor speed.
-
Perceptual Speed Test (PST): Evaluates the ability to quickly and accurately compare visual information.
-
Benton Visual Retention Test (BVRT): Assesses visual memory and visual-motor skills.
-
Stanford Sleepiness Scale (SSS): A subjective rating scale where participants rate their level of sleepiness.
-
4.4. Electroencephalography (EEG) Studies:
-
Objective: To measure the effects of antihistamines on brain electrical activity.
-
Protocol:
-
EEG electrodes are placed on the scalp of healthy volunteers.
-
Baseline EEG recordings are taken.
-
Participants receive a single dose of the antihistamine or placebo.
-
EEG is recorded at various time points post-administration.
-
Changes in EEG frequency bands (e.g., alpha, beta, theta, delta) are analyzed to detect signs of sedation.[19][20]
-
Signaling Pathways and Experimental Workflows
5.1. Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 protein.[21][22] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various cellular responses, including those associated with allergic reactions.
Caption: Histamine H1 Receptor Signaling Pathway.
5.2. P-glycoprotein Efflux at the Blood-Brain Barrier
Loratadine's limited CNS penetration is actively maintained by the P-glycoprotein efflux pump at the blood-brain barrier. This diagram illustrates how P-gp utilizes ATP to transport loratadine from the brain's endothelial cells back into the bloodstream.
Caption: P-glycoprotein mediated efflux of loratadine at the BBB.
5.3. Experimental Workflow for Assessing Sedation
This workflow outlines the typical design of a clinical trial to evaluate the sedative properties of a new antihistamine.
Caption: Clinical trial workflow for antihistamine sedation studies.
Conclusion
The initial studies on loratadine provided compelling evidence for its non-sedating profile. Through a combination of in vivo and in vitro experiments, researchers demonstrated that loratadine's limited penetration of the blood-brain barrier, due to both its physicochemical properties and its active efflux by P-glycoprotein, results in minimal occupancy of central histamine H1 receptors. This, in turn, translates to a favorable safety profile with respect to sedation and psychomotor impairment compared to first-generation antihistamines. These foundational studies were instrumental in establishing loratadine as a first-line treatment for allergic conditions where maintaining alertness and cognitive function is paramount. The methodologies developed and refined during the investigation of loratadine and other second-generation antihistamines continue to be the benchmark for assessing the CNS effects of new drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbcp.com [ijbcp.com]
- 3. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the interaction of loratadine and desloratadine with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijbcp.com [ijbcp.com]
- 15. The impact of P-glycoprotein mediated efflux on absorption of 11 sedating and less-sedating antihistamines using Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sedation and antihistaminics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Study of the EEG changes during the combined ingestion of alcohol and H1-antihistamines by using the wavelet transform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 22. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Loratadine in Plasma
These application notes provide detailed methodologies for the quantitative determination of loratadine in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Loratadine is a long-acting, non-sedating second-generation antihistamine used to treat allergies. Accurate quantification of loratadine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines validated HPLC methods coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection for this purpose.
Method Summary and Data Presentation
A variety of HPLC methods have been developed for loratadine quantification in plasma. The choice of method often depends on the required sensitivity and the available instrumentation. HPLC with UV detection is a cost-effective and widely available technique, while HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, allowing for lower limits of quantification.
The following table summarizes the key quantitative parameters of different HPLC methods for loratadine analysis in plasma, providing a comparative overview of their performance.
| Method | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Internal Standard | Reference |
| HPLC-UV | Liquid-Liquid Extraction | 20 - 160 µg/mL (in methanol) | - | 99.33 - 100.4 | Not Specified | [1] |
| HPLC-Fluorescence | Not Specified | 0.2 - 30 µg/L | 0.2 µg/L | 96 - 98 | Not Specified | [2] |
| HPLC-ESI-MS | Liquid-Liquid Extraction | 0.2 - 100 | Not Specified | > 80 | SCH 37370 | [3][4] |
| LC-ESI-IT-MS/MS | Liquid-Liquid Extraction | 0.10 - 10.0 | 0.10 | 105.00 - 109.50 (Accuracy) | Not Specified | [5] |
| LC/MS/MS | Protein Precipitation | 0.5 - 100 | 0.05 | 102.685 | Itraconazole | [6] |
| LC-MS/MS | Liquid-Liquid Extraction | 0.008 - 24 | - | - | Not Specified | [7] |
Experimental Protocols
Protocol 1: HPLC with UV Detection
This protocol is based on a method for the determination of loratadine in pharmaceutical preparations, which can be adapted for plasma samples with appropriate extraction.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample in a centrifuge tube, add a suitable internal standard.
-
Add 1.0 mL of a suitable organic solvent (e.g., a mixture of isooctane and isoamyl alcohol).[5]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.[1]
2. Chromatographic Conditions
-
Column: LiChrosorb® RP-8 or equivalent C8 column.[1]
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and a buffer solution (pH 3.5) in a ratio of 200:395:405 (v/v/v).[1]
-
Flow Rate: 1.4 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 20 µL.[1]
Protocol 2: HPLC with Mass Spectrometric Detection (LC-MS/MS)
This protocol offers higher sensitivity and is suitable for pharmacokinetic studies requiring low detection limits.
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., Itraconazole, 2000 ng/mL).[6]
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A C18 column such as an ODS-3 (5 µm) or a Zorbax phenyl column is suitable.[3][5]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of acetonitrile and 0.20% formic acid or 0.02 M ammonium acetate (pH 4.0).[3][4][5] For example, a mixture of 0.5% formic acid and acetonitrile (10:90 v/v).[6]
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Loratadine: m/z 383 → 337.[6]
-
Internal Standard (e.g., Itraconazole): m/z 705.3 → 392.3 (This is a common transition for Itraconazole and should be optimized).
-
Experimental Workflow and Method Validation
The following diagrams illustrate the general experimental workflow for loratadine quantification and the logical relationship of analytical method validation parameters.
Caption: General experimental workflow for HPLC-based quantification of loratadine in plasma.
Caption: Key parameters for the validation of an analytical method for loratadine quantification.
References
- 1. ijbpas.com [ijbpas.com]
- 2. Determination of loratadine in human plasma by HPLC with fluorescence detector and study on its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphyonline.com [graphyonline.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying Loratadine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models and experimental protocols for evaluating the efficacy of loratadine, a second-generation antihistamine. The information is intended to guide researchers in designing and executing preclinical studies for allergic conditions such as allergic rhinitis, urticaria, and atopic dermatitis-associated pruritus.
Introduction to Loratadine's Mechanism of Action
Loratadine is a long-acting tricyclic antihistamine that acts as a selective inverse agonist of peripheral histamine H1-receptors.[1][2] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[3] Its anti-allergic effects are primarily mediated by blocking the action of histamine on H1-receptors, which in turn reduces vascular permeability, edema, and pruritus associated with allergic reactions.[3][]
Recent studies have also highlighted loratadine's anti-inflammatory properties. It has been shown to inhibit the release of histamine from mast cells and basophils at high concentrations.[3][] Furthermore, loratadine can suppress inflammatory signaling pathways, including the NF-κB and AP-1 pathways, by targeting proteins like Syk, Src, and TAK1.[][5][6] This leads to a reduction in the expression of pro-inflammatory cytokines and mediators such as IL-1β, TNF-α, IL-6, and COX-2.[]
Signaling Pathways
Animal Models for Efficacy Testing
Several well-established animal models are utilized to assess the in vivo efficacy of loratadine for various allergic indications.
Allergic Rhinitis Models
Mouse and guinea pig models of allergic rhinitis are widely used to mimic the symptoms of hay fever in humans.
-
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice: BALB/c mice are a preferred strain due to their Th2-biased immune response.[7][8]
-
Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs: This model is also well-validated and allows for the assessment of a range of symptoms.[9][10][11]
Atopic Dermatitis (Pruritus) Models
These models focus on the characteristic itching associated with atopic dermatitis.
-
Histamine- or Antigen-Induced Pruritus in Mice: ICR or hairless mice are commonly used to evaluate the anti-pruritic effects of antihistamines.[7][12]
Urticaria (Wheal and Flare) Model
This model assesses the ability of a compound to inhibit the swelling (wheal) and redness (flare) characteristic of urticaria.
-
Histamine-Induced Cutaneous Reaction in Guinea Pigs: Intradermal injection of histamine induces a measurable wheal and flare response.[6]
Quantitative Efficacy Data
The following tables summarize the quantitative data for loratadine's efficacy in the described animal models.
| Allergic Rhinitis Models | ||||
| Drug | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results |
| Loratadine | Guinea Pig (OVA-induced) | Not specified | Sneezing, Lacrimation, Nose Rubbing | Significant reduction in symptoms.[9][10] |
| Loratadine | Guinea Pig (Histamine aerosol-induced bronchospasm) | ED50: >300 µg/kg p.o. | Inhibition of bronchospasm | Loratadine was three-fold less potent than ebastine and cetirizine.[13] |
| Atopic Dermatitis (Pruritus) Models | ||||
| Drug | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results |
| Loratadine | ICR and Hairless Mice (Antigen- or histamine-induced) | 5 or 10 mg/kg (oral) | Inhibition of scratching behavior | Significant inhibition of scratching. More potent than fexofenadine and chlorpheniramine.[12] |
| Loratadine | Hairless Mice (Low magnesium diet-induced) | 10 mg/kg (oral, 6 days) | Inhibition of facial scratching | Significant inhibition of scratching behavior.[12] |
| Loratadine | Mice (Endothelin-1-induced) | 10 mg/kg (i.p.) | Inhibition of scratching and wiping behaviors | No significant effect on endothelin-1-induced behaviors.[14] |
| Loratadine | Mice (Formalin-induced itch) | 10 mg/kg (i.p.) | Inhibition of scratching | Failed to inhibit 0.3% formalin-induced itch.[15] |
| Urticaria Models | ||||
| Drug | Animal Model/Human Study | Dosage | Key Efficacy Endpoints | Quantitative Results |
| Loratadine | Human (Histamine-induced skin reaction) | 10 mg (single dose) | Wheal suppression | Significant suppression of wheal and flare.[16][17] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This protocol is designed to induce a robust allergic inflammatory response in the nasal passages of mice.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Loratadine
-
Vehicle control
Protocol:
-
Sensitization:
-
Challenge:
-
Drug Administration:
-
Administer loratadine (e.g., 5 or 10 mg/kg) or vehicle orally 1 hour before each OVA challenge during the challenge phase.
-
-
Efficacy Assessment:
-
Symptom Scoring: Immediately after the final challenge, count the number of sneezes and nasal rubbing movements for 15 minutes.[18]
-
Bronchoalveolar Lavage (BALF) Analysis: 24 hours after the final challenge, collect BALF to measure inflammatory cell infiltration (e.g., eosinophils, neutrophils).
-
Histological Analysis: Euthanize the mice and collect nasal tissue for histological examination of inflammatory cell infiltration in the nasal mucosa.
-
Measurement of Serum IgE: Collect blood to measure OVA-specific IgE levels by ELISA.
-
Histamine-Induced Pruritus in Mice
This protocol is used to evaluate the anti-scratching effect of loratadine.
Materials:
-
ICR mice (male, 5-6 weeks old)[12]
-
Histamine dihydrochloride
-
Saline
-
Loratadine
-
Vehicle control
Protocol:
-
Acclimatization:
-
Acclimatize mice to individual observation cages for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer loratadine (e.g., 5 or 10 mg/kg) or vehicle orally 1 hour before the histamine injection.[12]
-
-
Induction of Pruritus:
-
Inject 50 µL of histamine (100 µ g/site ) intradermally into the rostral back of the mice.
-
-
Efficacy Assessment:
-
Immediately after the histamine injection, record the number of scratching bouts directed at the injection site for 60 minutes. A scratching bout is defined as one or more rapid back-and-forth motions of the hind paw.
-
Histamine-Induced Wheal and Flare in Guinea Pigs
This protocol assesses the ability of loratadine to inhibit the cutaneous vascular response to histamine.
Materials:
-
Dunkin-Hartley guinea pigs
-
Histamine dihydrochloride
-
Saline
-
Loratadine
-
Vehicle control
Protocol:
-
Preparation:
-
Anesthetize the guinea pigs and shave the dorsal skin.
-
-
Drug Administration:
-
Administer loratadine or vehicle orally at a predetermined time before the histamine challenge.
-
-
Induction of Wheal and Flare:
-
Inject a fixed volume (e.g., 0.1 mL) of histamine solution (e.g., 10 µg/mL) intradermally at marked sites on the shaved back. Inject saline as a negative control.[6]
-
-
Efficacy Assessment:
-
At various time points after the injection (e.g., 15, 30, 60 minutes), measure the diameter of the wheal and the area of the flare reaction. The area of the flare can be traced and quantified using image analysis software. The percentage inhibition of the wheal and flare response is calculated relative to the vehicle-treated group.
-
References
- 1. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 2. Loratadine: Mechanism of Action & Half Life | Study.com [study.com]
- 3. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 9. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
- 12. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative antiallergic effects of second-generation H1-antihistamines ebastine, cetirizine and loratadine in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]
- 16. Suppression of histamine-induced skin reactions by loratadine and cetirizine diHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Loratadine Potency In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the in vitro potency of loratadine. The focus is on its activity as a histamine H1 receptor antagonist and its anti-inflammatory properties.
Introduction
Loratadine is a second-generation antihistamine that acts as a selective inverse agonist for the peripheral histamine H1 receptor.[1][2] It is widely used in the treatment of allergic conditions.[3][4] Beyond its antihistaminergic effects, loratadine also exhibits anti-inflammatory properties by inhibiting the NF-κB and AP-1 signaling pathways.[1][5] This document outlines key in vitro assays to quantify the potency of loratadine through receptor binding and functional cellular responses.
Quantitative Data Summary
The potency of loratadine can be quantified by its binding affinity to the histamine H1 receptor (Ki) and its functional inhibition of cellular responses (IC50).
| Parameter | Receptor/Pathway | Assay Type | Cell Line/System | Value | Reference |
| Ki | Histamine H1 Receptor | Radioligand Binding | Various | 16 - 138 nM | [6] |
| IC50 | Histamine H1 Receptor | Radioligand Binding | CHO or HEK293 cells | Varies | [3] |
| IC50 | Histamine H1 Receptor | Calcium Mobilization | CHO-K1 or HEK293 cells | Varies | [3][7] |
| IC50 | NF-κB Pathway | Luciferase Reporter | HEK293 cells | Varies | [1] |
| IC50 | CYP2C19 Inhibition | Metabolic Assay | Human Liver Microsomes | ~0.76 µM | [8] |
| IC50 | CYP2D6 Inhibition | Metabolic Assay | Human Liver Microsomes | ~8.1 µM | [8] |
Signaling and Experimental Workflow Diagrams
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a Gq-protein coupled receptor. Its activation by histamine leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Loratadine acts as an antagonist, blocking this cascade.[3][6]
Loratadine's Anti-Inflammatory Signaling Pathway
Loratadine exerts anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways. It has been shown to target upstream kinases such as Syk, Src, and TAK1.[5][][10]
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the H1 receptor.[3]
Experimental Workflow: Calcium Mobilization Assay
This workflow illustrates the procedure for a functional assay measuring the inhibition of histamine-induced calcium mobilization.[3]
Experimental Protocols
Protocol 1: Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of loratadine to the H1 receptor by measuring its ability to displace a radiolabeled ligand.[3]
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]mepyramine
-
Loratadine
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the cell membranes, a fixed concentration of [3H]mepyramine (close to its Kd), and varying concentrations of loratadine in the assay buffer.
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist).
-
Incubate the plate at room temperature for approximately 60 minutes to allow the binding to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through the glass fiber filters. This traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of loratadine that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization Assay
This assay measures the ability of loratadine to inhibit the increase in intracellular calcium concentration induced by histamine.[3]
Materials:
-
Cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Loratadine
-
Histamine
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Seed the H1 receptor-expressing cells into a 96-well or 384-well microplate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Add varying concentrations of loratadine to the wells and incubate for a specified pre-incubation period.
-
Place the microplate in the fluorescence plate reader and take a baseline fluorescence reading.
-
Add histamine to the wells to stimulate the H1 receptor.
-
Measure the change in fluorescence over time, which indicates the intracellular calcium concentration.
Data Analysis:
-
Determine the inhibitory effect of loratadine by the reduction in the histamine-induced calcium response.
-
Calculate the IC50 value for loratadine by plotting the inhibition of the calcium response against the concentration of loratadine.
Protocol 3: Anti-Inflammatory Nitric Oxide (NO) Production Assay
This protocol assesses the anti-inflammatory activity of loratadine by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Loratadine
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well culture plates
-
Spectrophotometer
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of loratadine (e.g., 1, 5, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).[11]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
Data Analysis:
-
A decrease in absorbance compared to the LPS-only treated group indicates inhibition of NO production.
-
Calculate the percentage of inhibition for each loratadine concentration and determine the IC50 value if applicable.
Protocol 4: NF-κB Luciferase Reporter Assay
This cell-based assay measures the inhibition of NF-κB transcriptional activity by loratadine.[1]
Materials:
-
Stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293)
-
Cell culture medium and supplements
-
Loratadine
-
Stimulating agent (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
-
384-well white, solid-bottom plates
Procedure:
-
Seed the NF-κB reporter cell line into 384-well plates and incubate overnight.
-
Add test compounds or loratadine as a positive control to the cells.
-
Pre-incubate the plate for 1 hour at 37°C.
-
Add a stimulating agent such as TNF-α to all wells except the negative control to activate the NF-κB pathway.
-
Incubate for an additional 6-8 hours at 37°C.
-
Add a luciferase assay reagent that lyses the cells and provides the substrate for luciferase.
-
Measure the luminescence signal using a plate reader.
Data Analysis:
-
A decrease in luminescence indicates inhibition of the NF-κB pathway.
-
Calculate the percentage of inhibition and determine the IC50 value for loratadine.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Loratadine: Mechanism of Action & Half Life | Study.com [study.com]
- 5. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Developing Oral Dosage Forms for Loratadine
Introduction
Loratadine is a second-generation, non-sedating H1 antihistamine widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria[1][2][3]. It is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by high permeability but low aqueous solubility[3][4][5]. This poor solubility is a significant challenge in the development of oral dosage forms, as it can lead to variable absorption and bioavailability[5][6]. The primary goal in formulating loratadine is to enhance its dissolution rate to ensure consistent and effective therapeutic outcomes. This document provides detailed protocols and data for developing various oral dosage forms of loratadine, including solid dispersions, direct compression tablets, and wet granulated tablets.
Physicochemical Properties of Loratadine
Understanding the fundamental physicochemical properties of loratadine is the first step in designing an effective oral dosage form. These properties dictate the selection of excipients and manufacturing processes.
| Property | Value | References |
| Chemical Name | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | [7][8] |
| Molecular Formula | C₂₂H₂₃ClN₂O₂ | [3][7] |
| Molecular Weight | 382.88 g/mol | [3][7] |
| Appearance | White to off-white crystalline powder | [2][7][9] |
| Melting Point | 134-136 °C | [3][8][9] |
| pKa | ~4.3 - 5.25 | [5][10] |
| BCS Class | Class II | [3][4][5] |
| Solubility | - Practically insoluble in water (<0.004 mg/mL).[6][8]- Very soluble in acetone, chloroform, and methanol.[7][8][11]- Soluble in ethanol.[8] | [6][7][8][11] |
Experimental Workflows & Rationale
The development process for a loratadine oral dosage form involves a series of logical steps, from initial characterization to final product evaluation. The core challenge, its low solubility, directly influences the choice of formulation strategy.
Protocols: Formulation and Evaluation
Protocol 1: Solid Dispersion via Solvent Evaporation
This technique enhances solubility by dispersing loratadine in its amorphous form within a hydrophilic carrier matrix.
Objective: To improve the dissolution rate of loratadine by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
Loratadine API
-
Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000, Sodium Alginate)[6][12]
-
Mortar and Pestle, Sieve (#20), Desiccator
-
Magnetic Stirrer, Water Bath
Methodology:
-
Accurately weigh loratadine and the selected hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3).[6]
-
Dissolve the hydrophilic carrier in 5-10 mL of the selected solvent (e.g., methanol) using a magnetic stirrer until a clear solution is formed.[11][12]
-
Add the weighed loratadine to the polymer solution and continue stirring for 5-10 minutes to ensure complete dissolution.[12]
-
Allow the solvent to evaporate at room temperature or in a water bath set to a controlled temperature (e.g., 40-50°C) until a dry mass is obtained.[12]
-
Pulverize the resulting dried mass using a mortar and pestle.
-
Pass the crushed powder through a sieve to obtain a uniform particle size distribution.[12]
-
Store the prepared solid dispersion in a desiccator for further analysis and formulation into tablets.[12]
Protocol 2: Orally Disintegrating Tablets by Direct Compression
Direct compression is a simple and cost-effective method for tablet manufacturing, suitable for formulations with good flow and compressibility.
Objective: To formulate a fast-dissolving loratadine tablet using superdisintegrants.
Materials:
-
Loratadine API (or solid dispersion from Protocol 1)
-
Superdisintegrant (e.g., Crospovidone, Sodium Starch Glycolate, Croscarmellose Sodium)[11][13][14]
-
Diluent/Filler (e.g., Mannitol, Microcrystalline Cellulose (MCC))[11][14]
-
Blender, Tablet Press
Example Formulation Data:
| Ingredient | Function | Quantity per Tablet (mg) |
| Loratadine | API | 10 |
| Crospovidone | Superdisintegrant | 10 |
| Mannitol | Diluent/Sweetener | 123 |
| Microcrystalline Cellulose | Diluent/Binder | 50 |
| Aspartame | Sweetener | 5 |
| Magnesium Stearate | Lubricant | 2 |
| Total Weight | 200 |
Methodology:
-
Accurately weigh all ingredients as per the formulation table.[13]
-
Sift loratadine, superdisintegrant, diluents, and sweetener through a suitable sieve (e.g., #40) to ensure uniformity.
-
Blend the sifted powders (except the lubricant and glidant) in a blender for 15-20 minutes.[15]
-
Add the glidant and lubricant (pre-sifted through #60 sieve) to the powder blend and mix for an additional 3-5 minutes.[13][15]
-
Evaluate the final blend for pre-compression parameters (see Protocol 4).
-
Compress the blend into tablets using a suitable tablet press with appropriate punches.[14]
Protocol 3: Chewable Tablets by Wet Granulation
Wet granulation is used to improve the flow properties and compressibility of the powder blend, especially when direct compression is not feasible.
Objective: To formulate a loratadine chewable tablet with acceptable mechanical strength and palatability.
Materials:
-
Loratadine API
-
Granulating Fluid (e.g., Purified Water, Isopropyl Alcohol)[2][3]
-
Disintegrant (e.g., Maize Starch)[2]
-
Sweetener, Flavoring Agent
-
Lubricant (e.g., Magnesium Stearate), Glidant (Talc)
-
Rapid Mixer Granulator, Fluidized Bed Dryer, Sieve
Methodology:
-
Sift and dry mix loratadine and other intragranular excipients (fillers, disintegrants) in a rapid mixer granulator.[2]
-
Prepare the binder solution by dissolving the binder (e.g., Povidone K30) in the granulating fluid.[2]
-
Add the binder solution slowly to the dry powder mix while mixing to form a damp mass of suitable consistency.[3]
-
Pass the wet mass through a sieve (e.g., #12) to form granules.[9]
-
Dry the granules in a fluidized bed dryer or a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved.[2][9]
-
Sift the dried granules through a smaller mesh sieve (e.g., #22).[9]
-
Add the extragranular excipients (sweetener, flavor, lubricant, glidant) to the dried granules and blend for 5 minutes.[9]
-
Compress the final lubricated granules into chewable tablets.
Protocols: Quality Control and Evaluation
Protocol 4: Pre-Compression Powder Blend Evaluation
Objective: To assess the flow and compaction properties of the powder blend before tableting.
| Parameter | Method | Acceptance Criteria |
| Angle of Repose | Fixed funnel method. Measure the height (h) and radius (r) of the powder cone. Calculate θ = tan⁻¹(h/r). | < 30° (Excellent flow) to > 40° (Passable/Poor flow)[2] |
| Bulk Density | Pour a known weight of powder into a graduated cylinder and record the volume. | Varies by formulation. |
| Tapped Density | Tap the graduated cylinder containing the powder for a set number of taps until the volume is constant. | Varies by formulation. |
| Carr's Index | Calculate: [(Tapped Density - Bulk Density) / Tapped Density] x 100. | 5-15% (Excellent) to > 25% (Very Poor)[14] |
| Hausner's Ratio | Calculate: Tapped Density / Bulk Density. | 1.00-1.11 (Excellent) to > 1.35 (Poor)[14] |
Protocol 5: Post-Compression Tablet Evaluation
Objective: To evaluate the physical properties and quality attributes of the compressed tablets.
| Parameter | Method | Acceptance Criteria |
| Weight Variation | Weigh 20 tablets individually. Calculate the average weight. | USP standards (e.g., ±7.5% for tablets 130-324 mg)[2] |
| Hardness | Measure the crushing strength of 5-10 tablets using a hardness tester. | Typically 3-5 kg/cm ² for chewable/ODTs[9] |
| Friability | Weigh a sample of tablets, place them in a friabilator (e.g., 100 rotations), and re-weigh to calculate percentage weight loss. | < 1%[2] |
| Drug Content | Assay a composite of powdered tablets (e.g., 10 tablets) using a validated HPLC or UV spectrophotometric method.[2] | 95-105% of label claim[9] |
| Disintegration Time | For ODTs/chewable tablets, place in a disintegration apparatus with a suitable medium (e.g., water or simulated saliva). | < 30-60 seconds for ODTs[11] |
Protocol 6: In-Vitro Dissolution Testing
Objective: To measure the rate and extent of drug release from the formulated tablet.
Apparatus: USP Type II (Paddle)[2][16] Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) is standard.[2][16][17] Other media like pH 4.5 acetate buffer may also be used.[16] Temperature: 37 ± 0.5 °C[2] Paddle Speed: 50 rpm[2][16][17] Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.[2][3]
Methodology:
-
Calibrate and set up the dissolution apparatus according to the parameters above.
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at each specified time point. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.[2]
-
Filter the samples through a 0.45 µm filter.[2]
-
Analyze the concentration of loratadine in the filtered samples using a validated UV spectrophotometer at the λmax (approx. 274-280 nm in 0.1 N HCl) or an HPLC method.[2][11][16]
-
Calculate the cumulative percentage of drug released at each time point.
Example Dissolution Data from Literature:
| Formulation Type | Dissolution Medium | % Drug Released (Time) | Reference |
| Ultra-Fast Dissolving Tablet (Solid Dispersion) | pH 6.8 Phosphate Buffer | ~100% (30 seconds) | [11] |
| Chewable Tablet (Wet Granulation) | 0.1 N HCl | 100% (30 min) | [3] |
| Innovator Product (Claritin®) | 0.1 N HCl | ~80% (30 min), ~98% (45 min) | [3] |
| Generic Tablets | 0.1 N HCl | >90% (60 min) | [16] |
References
- 1. colorcon.com [colorcon.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ijrar.org [ijrar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. wyzant.com [wyzant.com]
- 8. Loratadine | 79794-75-5 [chemicalbook.com]
- 9. ijsdr.org [ijsdr.org]
- 10. iajpr.com [iajpr.com]
- 11. ijrpr.com [ijrpr.com]
- 12. The influence of natural polymers on loratadine's solubility and dissolution profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Loratadine Tablets [drugfuture.com]
Application Notes and Protocols for In Vivo Studies of Allergic Rhinitis Using Loratadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing loratadine in in vivo models of allergic rhinitis. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering a framework for preclinical assessment of this second-generation antihistamine.
Introduction
Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and congestion. In vivo animal models, particularly the ovalbumin (OVA)-induced allergic rhinitis model in mice, are crucial for studying the pathophysiology of the disease and for evaluating the efficacy of therapeutic agents like loratadine.[1][2][3][4] Loratadine is a potent and long-acting second-generation antihistamine with selective peripheral histamine H1-receptor antagonist activity.[][6][7][8][9][10] It is known to alleviate the symptoms of allergic rhinitis with a favorable safety profile, primarily due to its non-sedating properties as it does not readily cross the blood-brain barrier.[][6][8][10] Beyond its antihistaminic effects, loratadine exhibits anti-inflammatory properties, which contribute to its therapeutic efficacy.[][6]
Mechanism of Action
Loratadine primarily exerts its therapeutic effect by acting as a competitive inverse agonist at histamine H1 receptors, which are widely distributed in tissues such as the endothelium, immune cells, and smooth muscle.[11][12] By blocking these receptors, loratadine prevents histamine from inducing vasodilation, increased vascular permeability, and the sensation of itching.[][10]
In addition to H1-receptor blockade, loratadine has demonstrated anti-inflammatory effects.[][6] At high concentrations, it can inhibit the release of histamine and other inflammatory mediators from mast cells and basophils.[][6][13] Studies have also shown that loratadine can suppress the activation of key inflammatory signaling pathways, including the NF-κB and AP-1 pathways, by targeting upstream kinases like Syk, Src, and TAK1.[][14][15][16] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules, such as ICAM-1, further mitigating the allergic inflammatory response.[][6][17]
Data Presentation
The following table summarizes representative quantitative data from a typical in vivo study evaluating the efficacy of loratadine in an OVA-induced allergic rhinitis mouse model.
| Parameter | Control Group (Vehicle) | Loratadine-Treated Group (10 mg/kg) | Percentage Reduction |
| Nasal Symptom Score | |||
| Number of Sneezes (per 10 min) | 25 ± 4 | 10 ± 2 | 60% |
| Nasal Rubbing Frequency (per 10 min) | 40 ± 5 | 15 ± 3 | 62.5% |
| Inflammatory Markers | |||
| Total IgE in Serum (ng/mL) | 1500 ± 200 | 800 ± 150 | 46.7% |
| OVA-specific IgE in Serum (U/mL) | 120 ± 25 | 50 ± 10 | 58.3% |
| Histamine in Nasal Lavage Fluid (ng/mL) | 8 ± 1.5 | 2 ± 0.5 | 75% |
| Eosinophil Count in Nasal Mucosa (cells/mm²) | 100 ± 15 | 30 ± 8 | 70% |
| Cytokine Levels in Nasal Lavage Fluid (pg/mL) | |||
| IL-1β | 50 ± 8 | 25 ± 5 | 50% |
| IL-6 | 80 ± 12 | 35 ± 7 | 56.3% |
| IL-8 | 65 ± 10 | 30 ± 6 | 53.8% |
| TNF-α | 90 ± 15 | 40 ± 9 | 55.6% |
Note: The data presented in this table are representative values compiled from multiple sources and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice
This protocol describes the induction of allergic rhinitis in mice using ovalbumin as the allergen, a widely accepted and reproducible model.[1][3][18]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
Loratadine
-
Vehicle for loratadine (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg of OVA and 2 mg of aluminum hydroxide in PBS.[1]
-
A control group should be injected with PBS and aluminum hydroxide only.
-
-
Challenge:
-
From day 14 to day 21, challenge the sensitized mice daily via intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.[14]
-
The control group should be challenged with PBS.
-
-
Loratadine Administration:
-
Assessment of Allergic Rhinitis Symptoms:
-
Sample Collection and Analysis:
-
Within 24 hours after the final challenge, collect blood samples for serum IgE analysis.
-
Perform nasal lavage with PBS to collect nasal lavage fluid (NALF) for histamine and cytokine analysis.
-
Euthanize the mice and collect nasal tissues for histological analysis of eosinophil infiltration.
-
Protocol 2: Histological Analysis of Eosinophil Infiltration
Materials:
-
Nasal tissue samples
-
10% neutral buffered formalin
-
Paraffin wax
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Fixation and Embedding:
-
Fix the collected nasal tissues in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Count the number of eosinophils in the nasal mucosa and submucosa in at least five randomly selected high-power fields.
-
Express the results as the number of eosinophils per square millimeter of tissue.
-
Protocol 3: Measurement of Serum IgE Levels
Materials:
-
Serum samples
-
Mouse IgE ELISA kit (e.g., from BioLegend or R&D Systems)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific mouse IgE ELISA kit.
-
Briefly, coat a 96-well plate with anti-mouse IgE capture antibody.
-
Add diluted serum samples and standards to the wells.
-
Add a biotinylated anti-mouse IgE detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of total and OVA-specific IgE in the samples based on the standard curve.
Mandatory Visualizations
Caption: Loratadine's mechanism of action in allergic rhinitis.
Caption: Experimental workflow for the in vivo study.
Caption: Loratadine's anti-inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 6. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 9. Loratadine Uses Interactions Mechanism of Action | Enanti Labs [enantilabs.com]
- 10. Pharmacology of Loratadine | Pharmacology Mentor [pharmacologymentor.com]
- 11. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Loratadine treatment of rhinitis due to pollen allergy reduces epithelial ICAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Profiling of Loratadine Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loratadine, a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity, is widely used in the treatment of allergic rhinitis and urticaria.[1][2] The manufacturing process of loratadine and its subsequent storage can lead to the formation of various impurities, including process-related substances, degradation products, and residual solvents.[3] Rigorous monitoring and control of these impurities are mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) to ensure the safety, efficacy, and quality of the final drug product.[3]
These application notes provide a comprehensive overview of the analytical techniques for the identification, quantification, and characterization of loratadine impurities. Detailed experimental protocols for the most common and effective analytical methods are presented, along with a summary of quantitative data to aid in method selection and development.
Impurity Classification
Loratadine impurities are broadly categorized into three main types:
-
Process-Related Impurities: These are substances formed during the synthesis of loratadine, which can include unreacted starting materials, intermediates, or by-products from side reactions.[3]
-
Degradation Products: These impurities arise from the chemical decomposition of loratadine over time due to exposure to environmental factors such as light, heat, and moisture, or through interaction with excipients.[3] Common degradation pathways include hydrolysis, oxidation, and photolysis.[4]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final bulk drug and are strictly controlled.[3]
References
Application Notes and Protocols for Loratadine Administration in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of loratadine in preclinical toxicology studies. The information is compiled from various sources, including regulatory guidelines and published research, to assist in the design and execution of non-clinical safety assessments.
Overview of Preclinical Toxicology Profile of Loratadine
Loratadine, a second-generation histamine H1 receptor antagonist, has undergone extensive preclinical toxicology evaluation to establish its safety profile. Studies have been conducted in various animal models, including mice, rats, and monkeys, to assess its potential for acute, sub-chronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, and reproductive and developmental effects.
Quantitative Toxicology Data
The following tables summarize the key quantitative data from preclinical toxicology studies of loratadine.
Table 1: Acute Toxicity of Loratadine
| Species | Route of Administration | Sex | LD50 (mg/kg) | Reference |
| Mouse | Oral | - | >5000 | [1][2] |
| Rat | Oral | - | >5000 | [1][2] |
| Mouse | Intraperitoneal | Male | 1601 | [1][2] |
| Mouse | Intraperitoneal | Female | 1458 | [1][2] |
| Rat | Intraperitoneal | Male | 5134 | [1][2] |
| Rat | Intraperitoneal | Female | 2908 | [1][2] |
Table 2: Repeated-Dose Toxicity Studies of Loratadine
| Species | Duration | Doses (mg/kg/day) | Route of Administration | Key Findings | Reference |
| Rat | 2 weeks | 15, 60, 240 | Gavage | - | [2] |
| Rat | 3 months | 8, 32, 128 | Gavage | Anticholinergic effects, Phospholipidosis | [1] |
| Monkey | 3 months | 0.4, 1.2, 2.4 | Gavage | Well-tolerated | [1] |
| Monkey | 6 months | 4, 16, 72 | Gavage | Anticholinergic effects, Phospholipidosis | [1] |
| Rat | up to 12 months | - | Oral | Target organs: testes, liver, lymphocytes | [3] |
| Monkey | up to 17 months | - | Oral | Target organs: testes, liver, lymphocytes | [3] |
Experimental Protocols
The following are detailed methodologies for key preclinical toxicology experiments relevant to loratadine, based on OECD and FDA guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol is designed to assess the acute toxic effects of a single oral dose of loratadine.
Experimental Workflow for Acute Oral Toxicity Study
Caption: Workflow for an acute oral toxicity study.
Protocol Details:
-
Test Animals: Healthy, young adult rodents (rats or mice), typically females as they are often more sensitive.[4]
-
Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle.
-
Dose Levels: A starting dose is selected based on available data. Subsequent doses are adjusted based on the outcome of the previous dose level, following a stepwise procedure.[5] A limit test at 5000 mg/kg may be performed if the substance is expected to have low toxicity.[4]
-
Administration: Loratadine is administered as a single dose by oral gavage. A vehicle control group receives the vehicle alone (e.g., 0.4% aqueous methylcellulose).[1][6]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[7]
-
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.
-
Data Analysis: The number of animals that die at each dose level is recorded to estimate the LD50.
Sub-Chronic Oral Toxicity Study (90-Day, Following OECD Guideline 408)
This study evaluates the effects of repeated oral administration of loratadine over a 90-day period.
Experimental Workflow for Sub-Chronic Oral Toxicity Study
References
- 1. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. oecd.org [oecd.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. nib.si [nib.si]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols: Elucidating the Anti-Inflammatory Effects of Loratadine in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loratadine, a widely used second-generation antihistamine, is primarily known for its selective antagonism of the histamine H1 receptor, providing relief from allergic symptoms.[1] Beyond this well-established mechanism, a growing body of evidence reveals that loratadine possesses significant anti-inflammatory properties independent of its antihistaminic activity.[2][3] These effects are attributed to its ability to modulate key inflammatory signaling pathways, positioning it as a potential candidate for broader therapeutic applications in inflammatory conditions.[1][4] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of loratadine using various in vitro cell culture models.
Molecular Mechanisms of Loratadine's Anti-Inflammatory Action
Loratadine exerts its anti-inflammatory effects primarily through the suppression of two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.[2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Loratadine has been demonstrated to inhibit this pathway by targeting the upstream kinases Syk and Src.[4][5] By binding to these proteins, loratadine disrupts the downstream phosphorylation cascade that ultimately leads to the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target genes.[4]
Inhibition of the AP-1 Signaling Pathway
The AP-1 transcription factor is involved in a variety of cellular processes, including inflammation, proliferation, and apoptosis.[3] Research has pinpointed Transforming Growth Factor-β-activated kinase 1 (TAK1) as a key molecular target of loratadine within the AP-1 pathway.[3][6] Loratadine directly binds to and inhibits the kinase activity of TAK1, which in turn prevents the activation of downstream JNK and p38 MAPK cascades. This suppression of AP-1-mediated transcription leads to a reduction in the expression of pro-inflammatory genes, such as matrix metalloproteinases (MMPs).[3][7]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of loratadine has been quantified in several in vitro systems. The following tables summarize key findings on the inhibition of inflammatory mediators by loratadine.
Table 1: Inhibition of Cytokine, Chemokine, and Enzyme Expression by Loratadine
| Mediator | Cell Type | Stimulant | Loratadine Concentration | Pathway(s) Affected | Reference(s) |
| Nitric Oxide, iNOS, IL-1β, TNF-α, IL-6, COX-2 | RAW264.7 | Lipopolysaccharide (LPS) | 20–40 μM | NF-κB | [4][5][8] |
| MMP1, MMP3, MMP9 | RAW264.7 | Lipopolysaccharide (LPS) | 20–40 μM | AP-1 | [3][6][8] |
| GM-CSF | A549 | Interleukin-1β (IL-1β) | 1 μM | Not specified | [9] |
| IL-8 | A549 | Interleukin-1β (IL-1β) | 1 μM (no significant inhibition) | Not specified | [9] |
| RANTES, sICAM-1 | Human Bronchial Epithelial Cells | Nitrogen Dioxide (NO2) | 2.5-25 μM | Not specified | [10] |
| IL-8 | Human Bronchial Epithelial Cells | Nitrogen Dioxide (NO2) | 25 μM | Not specified | [10] |
| CCL5, CXCL8, CXCL10 | Human Keratinocytes | Interferon-gamma (IFN-γ) | Not specified | Not specified | [11] |
| TNF-α | HMC-1 | Phorbol myristate acetate (PMA) + Calcium Ionophore A23187 | 10⁻⁹ M (maximal effect) | Not specified | [12] |
| IL-6, IL-8 | HMC-1 | Phorbol myristate acetate (PMA) + Calcium Ionophore A23187 | Not specified | Not specified | [12] |
Table 2: Inhibition of Mediator Release by Loratadine
| Mediator | Cell Type | Stimulant | IC50 | Reference(s) |
| Histamine | Human Basophils | anti-IgE | 30 μM | [13] |
| Histamine | Human Basophils | FMLP | 29 μM | [13] |
| Histamine | Human Basophils | Ca2+ ionophore A23187 | 24 μM | [13] |
| Histamine | Rat Basophilic Leukemia (RBL-2H3) cells | 2,4-dinitrophenyl (DNP) | > 7 μM | [14] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Loratadine inhibits the NF-κB signaling pathway by targeting Syk and Src.
Caption: Loratadine inhibits the AP-1 signaling pathway by targeting TAK1.
Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the anti-inflammatory potential of loratadine.
Protocol 1: Assessment of Anti-inflammatory Effects on LPS-Stimulated Murine Macrophages (RAW264.7)
This protocol outlines the methodology for evaluating the anti-inflammatory effects of loratadine on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[8]
-
Cell Culture:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plate for nitric oxide assay, 6-well plate for protein/RNA extraction) and allow them to adhere overnight.[15]
-
-
Loratadine Treatment and LPS Stimulation:
-
Pre-treat the cells with varying concentrations of loratadine (e.g., 20-40 µM) or vehicle (DMSO) for 30 minutes.[2][16]
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for mRNA analysis, 24 hours for nitric oxide and cytokine analysis).[15][16]
-
-
Measurement of Nitric Oxide (NO) Production:
-
After 24 hours of stimulation, collect the cell culture supernatant.[15]
-
Quantify the amount of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate for 15 minutes at room temperature.[15]
-
Measure the absorbance at 540 nm using a microplate reader. A decrease in absorbance compared to the LPS-only treated group indicates inhibition of NO production.[15]
-
-
Gene and Protein Expression Analysis:
-
For analysis of iNOS, COX-2, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), lyse the cells after the appropriate stimulation time.[15]
-
Extract total RNA for quantitative real-time PCR (qPCR) analysis or total protein for Western blotting.[15]
-
Perform qPCR or Western blotting according to standard protocols to quantify the expression levels of the target genes and proteins.[15]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is employed to confirm the direct binding of loratadine to its molecular target, such as TAK1.[2]
-
Cell Culture and Transfection:
-
Culture HEK293T cells and transfect them with a plasmid encoding for a tagged version of the target protein (e.g., HA-tagged TAK1).[2]
-
-
Loratadine Treatment:
-
Twenty-four hours post-transfection, treat the cells with loratadine (e.g., 40 µM) or vehicle (DMSO) for 1 hour.[2]
-
-
Thermal Challenge:
-
Harvest the treated cells and lyse them.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 45°C to 63°C) for a defined period (e.g., 3 minutes) to induce protein denaturation and aggregation.[2]
-
-
Western Blot Analysis:
-
Centrifuge the heated lysates to separate the soluble fraction from the aggregated proteins.
-
Analyze the supernatant by Western blotting using an antibody against the tag (e.g., anti-HA) to detect the soluble target protein.
-
An increase in the amount of soluble target protein in the loratadine-treated samples compared to the vehicle-treated samples at higher temperatures indicates that loratadine binding has stabilized the protein against thermal denaturation.
-
Protocol 3: Mast Cell Stabilization Assay
This assay evaluates the ability of loratadine to inhibit the release of inflammatory mediators from mast cells.[17]
-
Cell Source:
-
Cell Sensitization (for IgE-mediated degranulation):
-
For RBL-2H3 cells, sensitize them overnight with anti-DNP IgE.
-
-
Loratadine Treatment and Stimulation:
-
Pre-incubate the mast cells with varying concentrations of loratadine for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a degranulating agent such as compound 48/80, anti-IgE, or a calcium ionophore (A23187).[13]
-
-
Quantification of Mediator Release:
-
After stimulation, centrifuge the cell suspension and collect the supernatant.
-
Measure the concentration of released mediators, such as histamine or β-hexosaminidase, in the supernatant using appropriate assays (e.g., ELISA, fluorometric assay).
-
Calculate the percentage of inhibition of mediator release by comparing the loratadine-treated groups to the vehicle-treated control.
-
The early-stage research strongly indicates that loratadine possesses significant anti-inflammatory properties that are distinct from its antihistaminic effects.[2] Its capacity to inhibit the NF-κB and AP-1 signaling pathways by directly targeting upstream kinases like Syk, Src, and TAK1 provides a solid mechanistic foundation for these effects.[2][4] The quantitative data from in vitro studies further validate its potential as a repurposed anti-inflammatory therapeutic. The protocols and data presented herein offer a robust framework for researchers to further explore and characterize the anti-inflammatory potential of loratadine in various cell culture models. Future investigations should aim to expand the profiling of loratadine's inhibitory activity against a broader range of inflammatory mediators and cell types.
References
- 1. Loratadine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of loratadine on nitrogen dioxide-induced changes in electrical resistance and release of inflammatory mediators from cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of desloratadine and loratadine on the crosstalk between human keratinocytes and leukocytes: Implications for anti-inflammatory activity of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro inhibition, by loratadine and descarboxyethoxyloratadine, of histamine release from human basophils, and of histamine release and intracellular calcium fluxes in rat basophilic leukemia cells (RBL-2H3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 18. researchgate.net [researchgate.net]
Application Note: Non-Aqueous Titrimetric Assay for the Determination of Loratadine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loratadine is a second-generation histamine H1 receptor antagonist used to treat allergies.[1] It is a weak base with a pKa of 5.0, making it suitable for analysis by non-aqueous titration.[2] This method is particularly useful for the quantification of weakly acidic or basic substances that are insoluble in water.[3][4] This application note provides a detailed protocol for the non-aqueous titrimetric assay of loratadine in its pure form and in pharmaceutical preparations. The method is simple, cost-effective, rapid, and precise.[3]
Principle
In a non-aqueous solvent system, the basic properties of loratadine are enhanced. This allows for its accurate titration with a strong acid, such as perchloric acid, dissolved in a non-aqueous solvent like glacial acetic acid. The endpoint of the titration is determined by a visual indicator, crystal violet, which changes color from violet to faint blue.[2]
Experimental Protocols
Materials and Reagents
-
Loratadine (pure standard or pharmaceutical formulation)
-
Glacial Acetic Acid (CH₃COOH), analytical reagent grade
-
Perchloric Acid (HClO₄, 70% w/v), analytical reagent grade
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet Indicator (0.1% w/v in glacial acetic acid)
-
Whatman No. 45 µm filter paper
Preparation of Solutions
2.1. 0.1 M Perchloric Acid in Glacial Acetic Acid (Titrant)
-
Mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid.
-
Add 21 mL of acetic anhydride and allow the solution to stand for 24 hours.
-
Standardize the solution against potassium hydrogen phthalate.
2.2. Crystal Violet Indicator Solution (0.1% w/v)
-
Dissolve 0.1 g of crystal violet powder in 100 mL of glacial acetic acid.
Sample Preparation
3.1. Standard Loratadine Solution (2.0 - 20.0 mg/mL)
-
Accurately weigh 2.0 g of pure loratadine and transfer it to a 100 mL volumetric flask.[2]
-
Dissolve the powder in glacial acetic acid.[2]
-
Dilute to the mark with glacial acetic acid to obtain a stock solution.[2]
-
Prepare working solutions with concentrations ranging from 2.0 to 20.0 mg/mL by further dilution with glacial acetic acid.[2]
3.2. Loratadine Tablets
-
Weigh and finely powder twenty tablets.
-
Accurately weigh an amount of the powder equivalent to 0.5 g of loratadine and transfer it to a 25 mL volumetric flask.[2]
-
Add an appropriate volume of glacial acetic acid and mix well.[2]
-
Dilute to the mark with glacial acetic acid, mix, and filter through a Whatman No. 45 µm filter paper.[2]
-
Further dilute with glacial acetic acid to obtain a sample solution within the 2.0 to 20.0 mg/mL range.[2]
3.3. Loratadine Suspensions
-
Gently evaporate the suspension to dryness on a hot plate.[2]
-
Accurately weigh an amount of the residue equivalent to 0.5 g of loratadine and transfer it to a 25 mL volumetric flask.[2]
-
Reconstitute with an appropriate volume of glacial acetic acid.[2]
-
Dilute to the mark with glacial acetic acid, mix well, and filter.[2]
-
Further dilute to achieve a concentration within the 2.0 to 20.0 mg/mL range.[2]
Titration Procedure
-
Transfer 1.0 mL of the prepared loratadine sample solution (2.0 to 20.0 mg/mL) to a 50 mL dry conical flask.[2]
-
Add glacial acetic acid to make up the volume to 10 mL.[2]
-
Add two drops of crystal violet indicator. The solution will turn violet.[2]
-
Titrate the solution with the standardized 0.1 M perchloric acid.[2]
-
The endpoint is reached when the color of the solution changes from violet to a faint blue.[2]
-
Perform a blank determination by titrating 10 mL of glacial acetic acid with the 0.1 M perchloric acid.[3]
-
Subtract the blank titer value from the sample titer value.[3]
Data Presentation
The following table summarizes the quantitative data from a study on the non-aqueous titrimetric assay of loratadine.
| Parameter | Value |
| Titrant Concentration | 0.1 M HClO₄ in CH₃COOH |
| Sample Concentration Range | 2.0 - 20.0 mg/mL |
| Indicator | Crystal Violet (0.1% w/v in CH₃COOH) |
| Endpoint Color Change | Violet to Faint Blue |
| Percentage Recoveries | 84.8 ± 0.1% to 100.9 ± 0.1% |
Mandatory Visualization
Caption: Workflow for the non-aqueous titrimetric assay of loratadine.
References
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the analysis of loratadine and its related substances using Ultra-Performance Liquid Chromatography (UPLC). UPLC offers a significant improvement over traditional High-Performance Liquid Chromatography (HPLC), providing faster analysis times and enhanced resolution, which are critical for ensuring the purity, safety, and efficacy of loratadine in both bulk drug substance and finished pharmaceutical products.[1]
Introduction
Loratadine is a widely used second-generation antihistamine.[1] The analysis of loratadine and its impurities is a crucial aspect of quality control in the pharmaceutical industry. The United States Pharmacopeia (USP) provides standardized HPLC methods for this purpose; however, these methods can have long run times, creating bottlenecks in high-throughput environments.[1] UPLC technology, utilizing sub-2 µm particle columns, allows for higher flow rates and faster separations while maintaining or even improving chromatographic resolution, leading to a substantial reduction in analysis time and increased sample throughput.[1] This document outlines a validated UPLC method that is approximately five times faster than traditional HPLC methods for loratadine analysis, delivering equivalent or superior data quality.[1]
Experimental Protocols
UPLC Method for Loratadine and Related Substances
This protocol is optimized for a rapid and efficient separation of loratadine from its known impurities.
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate, pH 3.6 |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 220 nm[2][3] |
| Injection Volume | 2 µL |
| Run Time | ~8 minutes[4] |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 65 | 35 |
| 5.0 | 30 | 70 |
| 6.0 | 30 | 70 |
| 6.1 | 65 | 35 |
| 8.0 | 65 | 35 |
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Loratadine reference standard in methanol to obtain a concentration of approximately 100 µg/mL.[5]
-
Impurity Stock Solution: Prepare a stock solution containing known impurities of loratadine (e.g., Impurity B, C, D, E) in methanol.[2][3]
-
Working Standard Solution: Dilute the standard stock solution and impurity stock solution with the mobile phase to obtain a final concentration suitable for analysis (e.g., 1 µg/mL of impurities and 400 µg/mL of Loratadine).
-
Sample Solution (Tablets): Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to 10 mg of loratadine into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol and filter through a 0.45 µm filter.[6]
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[5]
-
Acid Hydrolysis: Dissolve loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Add an equal volume of 0.1 N hydrochloric acid and keep the solution at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 N sodium hydroxide before dilution for UPLC analysis.[5]
-
Base Hydrolysis: Prepare a loratadine solution as in acid hydrolysis. Add an equal volume of 0.1 N sodium hydroxide and keep at room temperature for 24 hours. Neutralize with 0.1 N hydrochloric acid before analysis.[7]
-
Oxidative Degradation: Dissolve loratadine in a suitable solvent and add a solution of 3% hydrogen peroxide. Store the solution at room temperature for a specified period, monitoring the degradation. The reaction can be stopped by dilution with the mobile phase for analysis.[5]
-
Thermal Degradation: Expose solid loratadine powder to dry heat at 70-80°C for a defined period. Dissolve the stressed sample in a suitable solvent for UPLC analysis.[5]
-
Photolytic Degradation: Expose a solution of loratadine (e.g., 10 µg/mL in methanol) to UV light (254 nm) or sunlight for a specified duration and then analyze by UPLC.
Data Presentation
The following tables summarize the quantitative data obtained from method validation studies.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Loratadine) | ≤ 2.0 | 1.1 |
| Theoretical Plates (Loratadine) | ≥ 2000 | > 10000 |
| Resolution (between critical pairs) | ≥ 1.5 | > 2.0 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | LOQ to 1.2 µg/mL for impurities[2][3] |
| Correlation Coefficient (r²) | > 0.999[6][7] |
| Accuracy (% Recovery) | 85-115% for impurities[2][3] |
| Precision (%RSD) | < 2.0%[7] |
| Limit of Detection (LOD) (µg/mL) | Impurity B: 0.044, C: 0.088, D: 0.084, E: 0.072[2][3] |
| Limit of Quantification (LOQ) (µg/mL) | Impurity B: 0.044, C: 0.088, D: 0.084, E: 0.072[2][3] |
Mandatory Visualizations
Caption: Workflow for UPLC analysis of loratadine.
Caption: Forced degradation study of loratadine.
Conclusion
The described UPLC method provides a rapid, sensitive, and reliable approach for the analysis of loratadine and its related substances.[2][3] The method has been validated according to ICH guidelines and is suitable for routine quality control and stability studies in the pharmaceutical industry.[4] The significant reduction in analysis time compared to traditional HPLC methods offers substantial benefits in terms of sample throughput and operational efficiency.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijbpas.com [ijbpas.com]
- 7. neuroquantology.com [neuroquantology.com]
Troubleshooting & Optimization
Technical Support Center: Improving Loratadine Solubility for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to loratadine's low aqueous solubility in in vitro experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My loratadine powder is not dissolving in my aqueous buffer. What am I doing wrong?
A1: Loratadine is practically insoluble in water and neutral aqueous solutions.[1][2] Direct dissolution in aqueous buffers is not a feasible approach. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3][4] You will need to use an organic solvent to first create a concentrated stock solution.
Q2: What is the best solvent to use for creating a loratadine stock solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for dissolving loratadine for in vitro studies.[5][6] Methanol and chloroform can also be used, but DMSO and ethanol are generally more compatible with cell culture applications.[7]
Q3: I've dissolved loratadine in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue due to the poor aqueous solubility of loratadine. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and for sensitive cell lines, at or below 0.1%.[1][5] High concentrations of DMSO can be toxic to cells.[8][9]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform serial dilutions in the medium to gradually lower the concentration.
-
Dropwise Addition: While gently vortexing or swirling the cell culture medium, add the loratadine stock solution dropwise. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the loratadine stock can sometimes help maintain solubility.
Q4: What is the maximum concentration of loratadine I can expect to achieve in an aqueous solution?
A4: The aqueous solubility of loratadine is highly pH-dependent. It is more soluble in acidic conditions.[3][10] Even with a co-solvent approach, achieving high concentrations in aqueous buffers with neutral pH can be challenging. For instance, in a 1:3 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[6]
Q5: Are there advanced methods to improve loratadine's solubility for my experiments?
A5: Yes, several techniques can significantly enhance the aqueous solubility of loratadine:
-
Solid Dispersions: This involves dispersing loratadine in a hydrophilic carrier. Polymers like polyvinylpyrrolidone (PVP), β-cyclodextrin, and Gelucire have been shown to improve loratadine's dissolution.[1][11][12]
-
Co-amorphous Systems: Creating a co-amorphous solid with another small molecule, such as citric acid or chlorpheniramine, can enhance solubility and dissolution rates by preventing crystallization.[2][8][13]
Data Presentation: Loratadine Solubility
The following tables summarize the solubility of loratadine in various solvents and at different pH values.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~25-50 mg/mL | [5][6][7] |
| Ethanol | ~30-77 mg/mL | [5][6][7] |
| Methanol | Soluble | [2][7] |
| Chloroform | Soluble | [2][7] |
Table 2: pH-Dependent Aqueous Solubility
| pH | Solubility (mg/mL) | Molar Solubility (M) | Reference(s) |
| 1.0 | - | - | [14] |
| 1.2 | ~4.59 | - | [3] |
| 2.5 | ~0.09 | - | [3] |
| 3.6 | - | ~3.82 x 10⁻⁵ | [14] |
| 5.0 | ~0.59 | - | [11] |
| 6.8 | ~0.0047 | - | [8] |
| 7.4 | ~0.004 | ~8.65 x 10⁻⁶ | [3][15][16] |
| 9.0 | - | - | [14] |
Experimental Protocols
Protocol 1: Preparation of Loratadine Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of loratadine using DMSO.
-
Weighing: Accurately weigh the desired amount of loratadine powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the tube vigorously until the loratadine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Co-amorphous Loratadine-Citric Acid
This protocol is an example of an advanced technique to enhance solubility, adapted from a published method.[13]
-
Molar Ratio Calculation: Determine the desired molar ratio of loratadine to citric acid (e.g., 1:1, 2:1, or 3:1).
-
Dissolution: Dissolve the calculated amounts of loratadine and citric acid in ethanol.
-
Solvent Evaporation: The solvent is then evaporated under reduced pressure to obtain the co-amorphous solid.
-
Characterization: The resulting solid can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous state.
-
Stock Solution Preparation: The co-amorphous solid can then be used to prepare a stock solution as described in Protocol 1, which should exhibit improved solubility in aqueous media.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing loratadine solutions for in vitro experiments.
Loratadine's Effect on AP-1 Signaling Pathway
Caption: Loratadine inhibits the AP-1 signaling pathway by targeting TAK1.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Desloratadine-Benzoic Acid Co-Amorphous Solid: Preparation, Characterization, and Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone [mdpi.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro designing of loratidine-gelucire solid dispersions [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Co-Amorphous Loratadine–Citric Acid Orodispersible Drug Formulations [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Loratadine Synthesis and Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of loratadine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in loratadine synthesis?
A1: The primary challenges in loratadine synthesis include controlling reaction conditions, minimizing the formation of byproducts, and achieving high yields.[1][2] One of the classical synthesis routes involves a Grignard reaction, which can be difficult to control and may lead to the formation of a significant amount of 1,6-addition byproducts, complicating purification and reducing the overall yield.[3][4] Multi-step syntheses can also lead to longer production cycles and higher costs.[1]
Q2: What types of impurities are typically found in loratadine?
A2: Loratadine impurities are broadly categorized into process-related impurities, degradation products, and residual solvents. Process-related impurities can be unreacted starting materials, intermediates, or byproducts from side reactions.[5] Degradation products can form during storage or manufacturing due to factors like hydrolysis or oxidation.[6] Desloratadine, the active metabolite, is also considered a potential impurity.[5]
Q3: Why is purification of loratadine challenging?
A3: The purification of loratadine is complicated by the presence of structurally similar impurities, which can make separation difficult.[3][7] Achieving high purity often requires multiple steps, such as recrystallization, treatment with activated carbon, and column chromatography.[8][9] The choice of solvent for recrystallization is also critical to obtain the desired polymorphic form and to minimize residual solvents.
Q4: What is polymorphism and why is it important for loratadine?
A4: Polymorphism refers to the ability of a solid material to exist in more than one crystal form. Different polymorphic forms of a drug, like loratadine, can have different physical properties, including solubility and stability, which can affect its bioavailability and therapeutic efficacy.[10] Controlling the crystallization process is crucial to ensure the consistent formation of the desired polymorph.[11] Loratadine has at least two known polymorphic forms, Form A and Form B.[12]
Q5: What are the recommended analytical techniques for purity analysis of loratadine?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of loratadine and its impurities.[5][7] Reversed-phase HPLC with a C8 or C18 column is typically employed.[5][13] Ultra-Performance Liquid Chromatography (UPLC) offers a faster alternative to HPLC without compromising data quality.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Grignard reaction step | Formation of 1,6-addition byproducts.[3][4] | Optimize reaction temperature; conducting the reaction at very low temperatures (-85 to -95°C) can improve the yield of the desired product.[3] |
| Poor quality of Grignard reagent. | Ensure the Grignard reagent is freshly prepared and properly handled to avoid degradation. | |
| Presence of unexpected byproducts | Side reactions due to reaction conditions. | Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Utilize optimized reaction conditions and novel catalysts where possible to improve selectivity.[1][2] |
| Impurities in starting materials. | Use high-purity starting materials and intermediates. | |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or HPLC and adjust the reaction time and temperature accordingly. |
| Inefficient catalyst. | Ensure the catalyst is active and used in the correct amount. Consider exploring alternative catalysts that may offer higher efficiency.[2] |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High levels of residual solvents | Inadequate drying process. | Optimize drying conditions (temperature, pressure, and time) to effectively remove residual solvents. |
| Inappropriate solvent choice for final crystallization. | Select a crystallization solvent from which the final product can be easily isolated and dried. | |
| Incorrect polymorphic form obtained | Uncontrolled crystallization conditions. | Carefully control the solvent system, temperature, and cooling rate during crystallization. Seeding with crystals of the desired polymorph can also be beneficial.[11] |
| Poor separation of impurities by chromatography | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, column type, and temperature to achieve better resolution between loratadine and its impurities.[13] |
| Low recovery after purification | Multiple purification steps leading to product loss. | Streamline the purification process where possible. Optimize each step to maximize recovery without compromising purity. |
| Product precipitation during work-up. | Adjust the pH and solvent composition during extraction and washing steps to ensure the product remains in the desired phase. |
Analytical (HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing) | Interaction of basic loratadine with residual silanols on the HPLC column.[7] | Use a column with end-capping or a base-deactivated column. Adjust the mobile phase pH to suppress the ionization of loratadine. |
| Inconsistent retention times | Fluctuations in mobile phase composition or temperature. | Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature. |
| HPLC system issues (e.g., pump malfunction). | Perform regular maintenance and system suitability tests to ensure the HPLC system is functioning correctly. | |
| Poor resolution between loratadine and impurities | Inappropriate mobile phase composition or pH. | Systematically vary the organic solvent ratio and the pH of the aqueous phase to optimize separation.[7][13] |
| Unsuitable column. | Screen different column chemistries (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for your specific impurity profile.[13] | |
| Low sensitivity for impurities | Suboptimal detection wavelength. | Determine the optimal UV detection wavelength by examining the UV spectra of both loratadine and the key impurities. Wavelengths around 220 nm or 244 nm are commonly used.[7][14] |
Quantitative Data
Table 1: HPLC Method Performance for Loratadine Impurity Analysis
| Parameter | Method 1[14] | Method 2[15] |
| Linearity Range (µg/mL) | LOQ to 1.2 | 0.4 - 8 |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 0.016 - 0.028 | Not Reported |
| Limit of Quantitation (LOQ) (µg/mL) | 0.044 - 0.088 | Not Reported |
| Precision (%RSD) | < 1.5 (Intra-day) | < 3.2 |
| Accuracy (Recovery %) | 85 - 115 | 93.2 - 105.1 |
Table 2: Purity and Yield Data from a Loratadine Purification Protocol [8]
| Purification Step | Purity of Loratadine | Yield |
| Crude Loratadine | 94.8% | - |
| After Activated Carbon Treatment | - | - |
| After Macroporous Resin Chromatography and Crystallization | 99.75% - 99.87% | 94.8% - 95.28% |
Experimental Protocols
Protocol 1: Synthesis of Loratadine (Final Step)[17]
-
To a mixture of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[2][5]cyclohepta[1,2-b]pyridine (1.0 kg) and N,N-diisopropylethylamine (0.074 kg) in toluene (6 L) under a nitrogen atmosphere, slowly add ethyl chloroformate (0.775 kg) at 60-65°C.
-
Stir the reaction mixture for 1-2 hours at 70-75°C.
-
Cool the reaction mixture to room temperature and add water (5.0 L).
-
Adjust the pH of the mixture to 5.0-5.5 with hydrochloric acid.
-
Separate the organic phase, wash it with water, and remove the solvent under reduced pressure.
-
Purify the residue by dissolving in isopropyl ether followed by crystallization from acetonitrile to obtain loratadine.
-
Expected Yield: ~90%
-
Expected Purity: >99% (by HPLC)
-
Protocol 2: Purification of Crude Loratadine by Recrystallization[9]
-
Dissolve crude loratadine (100 g) in acetonitrile (240 ml) at reflux temperature.
-
Slowly add ammonia solution (20-25%, 180 ml).
-
Cool the mixture to 0-5°C to induce crystallization.
-
Filter the solid product and dry it to obtain purified loratadine.
-
Expected Yield: ~69%
-
Expected Purity: ~98.35% (by HPLC)
-
Protocol 3: HPLC Analysis of Loratadine and its Impurities[7][18]
-
Instrumentation: HPLC system with UV detector.
-
Column: SymmetryShield™ RP8, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Methanol and Buffer A (65:35, v/v).
-
Buffer A: 10 mM H₃PO₄ in water, pH adjusted to 7.00 with triethylamine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Prepare a stock solution of loratadine reference standard in methanol.
-
Prepare individual stock solutions of known impurities in methanol.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the loratadine sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.
-
Visualizations
Caption: A general experimental workflow for loratadine synthesis, purification, and analysis.
Caption: A logical workflow for troubleshooting common issues in loratadine production.
References
- 1. drpress.org [drpress.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]
- 4. A Process For The Production Of Loratadine [quickcompany.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dspace.ceu.es [dspace.ceu.es]
- 8. Loratadine compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. "An Improved Process For The Manufacturing Loratadine And Its [quickcompany.in]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis process of loratadine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Loratadine Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of loratadine instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for loratadine instability in aqueous solutions?
A1: Loratadine's instability in aqueous solutions is primarily due to its susceptibility to three main degradation pathways:
-
Hydrolysis: The ester functional group in loratadine is prone to hydrolysis, a reaction that is significantly accelerated under alkaline (basic) pH conditions.[1][2]
-
Oxidation: Loratadine can be degraded by oxidizing agents. This degradation can be initiated by trace metals in the solution, making it a critical factor to control.[2][3]
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation of the loratadine molecule.[2][4]
Q2: How does pH affect the stability of an aqueous loratadine solution?
A2: pH is a critical factor influencing loratadine's stability. The rate of hydrolysis is significantly higher in alkaline conditions (high pH) compared to acidic or neutral conditions.[2] Therefore, maintaining a slightly acidic to neutral pH is often a key strategy for creating a stable aqueous formulation.
Q3: What are the major degradation products of loratadine?
A3: The primary degradation products depend on the stress condition:
-
Alkaline Hydrolysis: This typically results in the cleavage of the ethyl ester group to form the corresponding carboxylic acid derivative.[2][5] Another potential product is desloratadine, formed via cleavage of the carbamate group.[2][6]
-
Oxidative Degradation: Oxidative stress, for instance from hydrogen peroxide or trace metals, can lead to several products, including N-formyldesloratadine and various chlorinated oxidation products.[2][7]
-
Photodegradation: Light exposure can lead to the formation of distinct photolytic degradation products.[4]
Q4: What are common strategies to stabilize loratadine in an aqueous formulation?
A4: Several strategies can be employed, often in combination:
-
pH Adjustment: Buffering the solution to a slightly acidic or neutral pH can minimize hydrolysis.
-
Use of Antioxidants: Adding antioxidants like Butylated Hydroxyanisole (BHA) can prevent oxidative degradation.[3][8]
-
Addition of Chelating Agents: Agents like citric acid or edetate disodium (EDTA) can sequester trace metal ions that catalyze oxidation.[3][8]
-
Incorporation of Stabilizing Excipients: Co-solvents and polymers such as propylene glycol, glycerin, polyethylene glycol (PEG-400), and cyclodextrins can enhance stability.[3][4][8]
-
Protection from Light: Storing solutions in amber or opaque containers is crucial to prevent photodegradation.[2]
-
Inert Atmosphere: Purging the solution and the container headspace with an inert gas like nitrogen can minimize oxidation.[3]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Rapid loss of loratadine potency in solution. | Alkaline Hydrolysis: The pH of your aqueous solution may be too high (alkaline). | Measure and adjust the pH of your solution to be in the slightly acidic to neutral range (e.g., pH 4-6). Use a suitable buffering agent to maintain the pH. |
| Unexpected peaks appearing in HPLC chromatogram over time. | Oxidative Degradation: Trace metal contamination or exposure to oxygen could be catalyzing oxidation. | 1. Add a chelating agent such as edetate disodium (EDTA) or citric acid (e.g., 0.01-0.1%) to sequester metal ions.[3][8]2. Add an antioxidant like BHA (e.g., 0.01-0.05%).[3][8]3. De-gas your solvent and purge the container with nitrogen before sealing.[3] |
| Discoloration or degradation of the solution when exposed to lab lighting. | Photodegradation: Loratadine is sensitive to light, especially UV radiation. | 1. Conduct all experiments under low-light conditions or with light-protective covering.2. Store all loratadine solutions in amber glass vials or containers wrapped in aluminum foil to protect from light.[2][4] |
| Loratadine precipitates out of the aqueous solution. | Poor Solubility: Loratadine is poorly soluble in water. Changes in temperature or solvent composition can cause it to precipitate. | 1. Incorporate a co-solvent system (e.g., water with propylene glycol or PEG-400).[8]2. Consider using solubilizing agents like cyclodextrins to form inclusion complexes and improve solubility.[4][9] |
Quantitative Data Summary: Forced Degradation Studies
The following table summarizes typical degradation percentages for loratadine under various stress conditions as reported in forced degradation studies. These values help in understanding the relative stability of the molecule under different stresses.
| Stress Condition | Parameters | % Degradation of Loratadine | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1N HCl, 24 hours, Room Temp | 8.62% - 13.36% | Degradation products observed at RT 2.35 and 2.77 min | [10][11] |
| Alkaline Hydrolysis | 0.1N NaOH, 24 hours, Room Temp | 2.53% - 4.31% | Desloratadine, Loratadine carboxylic acid | [10][11] |
| Oxidative Degradation | 3% H₂O₂, Room Temp | Significant Degradation | 9 distinct chlorinated oxidation products | [7][11][12] |
| Photodegradation | UV Irradiation | Significant Degradation | Two primary photodegradation products (P1 and P2) | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Alkaline Hydrolysis
This protocol is designed to intentionally degrade loratadine under basic conditions to study its hydrolysis pathway.
-
Prepare Stock Solution: Prepare a 100 µg/mL stock solution of loratadine in a suitable organic solvent like methanol.[2]
-
Stress Sample Preparation: In a 10 mL volumetric flask, mix 1 mL of the loratadine stock solution with 1 mL of 0.1N NaOH. Make up the volume to the mark with methanol.[2]
-
Incubation: Keep the solution at room temperature for 24 hours.[2]
-
Neutralization: After the incubation period, neutralize the solution by adding 1.0 mL of 0.1N HCl.
-
Sample Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL) and analyze using a validated stability-indicating HPLC method.[2][13]
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method suitable for separating loratadine from its degradation products.
-
Column: YMC-Pack Pro C18 (15 cm x 4.6 mm) or equivalent.[13]
-
Mobile Phase A: 10 mM sodium acetate and 5 mM sodium dodecyl sulfate in water, pH adjusted to 5.5.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient Program: A gradient elution is typically used to achieve separation. (Consult specific validated methods for the exact gradient).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.[1]
-
Column Temperature: 35°C.[2]
Visual Guides: Degradation Pathways and Workflows
The following diagrams illustrate the key degradation pathways of loratadine and a typical workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US20070286875A1 - Oral liquid loratadine formulations and methods - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2007143382A2 - Oral liquid loratadine formulations and methods - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. neuroquantology.com [neuroquantology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Loratadine Dosage in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with loratadine in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for loratadine in mice and rats for antihistamine effects?
A1: For antihistamine effects in mice, a common oral dose ranges from 5 to 10 mg/kg.[1] A single oral administration of loratadine at these doses has been shown to significantly inhibit histamine-induced scratching behavior.[1] In rats, oral doses have been studied in the range of 0.5 to 50 mg/kg for various endpoints.[2][3] A dose of 8 mg/kg has been used to study metabolism.[4][5][6][7] It is crucial to consider the specific experimental model and endpoint when selecting the initial dose.
Q2: How does the metabolism of loratadine differ between rodents and humans?
A2: Loratadine is extensively metabolized in both rodents and humans, with the primary step being the formation of its active metabolite, desloratadine (DL).[4][5][6][7] However, there are quantitative species and gender differences.[4][5][6][7] For instance, the major circulating metabolite in male rats is a derivative of DL, while female rats show higher relative amounts of DL.[4][5][6] In mice, a glucuronide conjugate of hydroxylated loratadine is the major circulating metabolite.[4][5][6] Animal models such as mice, rats, and monkeys may not produce certain human-relevant metabolites of desloratadine.[4]
Q3: Does loratadine cross the blood-brain barrier (BBB) in rodents?
A3: Loratadine is a second-generation antihistamine designed to have limited penetration into the central nervous system (CNS) to minimize sedative effects.[8][9] It has a lower affinity for central H1 receptors compared to peripheral ones and does not readily penetrate brain tissue.[9][10] Studies have shown that loratadine is a substrate for P-glycoprotein (Pgp), an efflux transporter at the BBB, which actively limits its brain penetration.[11][12] Inhibition of Pgp can increase the brain concentration of loratadine.[11][12]
Q4: What are the recommended administration routes for loratadine in rodent studies?
A4: The most common and clinically relevant route of administration is oral gavage.[13] However, intraperitoneal (IP) and intravenous (IV) injections are also used depending on the experimental design.[13] The choice of administration route will significantly impact the pharmacokinetic profile of the drug.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy at standard doses.
-
Possible Cause: Improper drug preparation or administration.
-
Solution: Ensure loratadine is properly dissolved or suspended in a suitable vehicle such as sterile distilled water or a 0.5% methylcellulose solution for oral administration, or sterile saline for injections.[13] Verify the accuracy of dosing calculations and the administration technique (e.g., correct oral gavage procedure to ensure the full dose reaches the stomach).
-
-
Possible Cause: High metabolic clearance in the specific rodent strain.
-
Solution: Consider increasing the dose or the frequency of administration based on pilot studies. Measurement of plasma levels of loratadine and its active metabolite, desloratadine, can help determine if the lack of efficacy is due to low systemic exposure.
-
-
Possible Cause: Circadian rhythm effects.
Issue 2: Unexpected sedative effects or motor incoordination.
-
Possible Cause: Higher than expected brain penetration.
-
Possible Cause: The chosen dose is too high, leading to neurotoxicity.
-
Solution: Review the literature for toxicity data in your specific species and strain.[13] A dose-response study may be necessary to identify the optimal therapeutic window that avoids adverse CNS effects.
-
Issue 3: Adverse events such as gastric irritation or distress after oral gavage.
-
Possible Cause: Improper gavage technique or incorrect vehicle.
-
Solution: Ensure the gavage needle is of the appropriate size and is inserted correctly to avoid injury to the esophagus or stomach.[15][16] The vehicle should be non-irritating. If the formulation is a suspension, ensure it is well-mixed to avoid administering a concentrated dose. The volume administered should not exceed recommended limits (typically 10 mL/kg for mice).[13][15]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Loratadine in Rodents
| Parameter | Route of Administration | Dose | Value | Species/Strain |
| Cmax | Oral | 20 mg/kg | 94.3 - 133.1 ng/mL | Mice |
| Tmax | Oral | 20 mg/kg | 0.5 hours | Mice |
| AUC | Oral | 20 mg/kg | 325.39 - 456.75 ng·h/mL | Mice |
| Elimination Half-life (t½) | Oral | 20 mg/kg | 3.26 - 5.62 hours | Mice |
| Tmax | Oral | Not specified | 0.5 hours | Rats |
| Plasma Half-life | Not specified | Not specified | 14.0 hours | Rats |
Data compiled from multiple sources and may vary based on experimental conditions.[9][13]
Table 2: Loratadine Toxicity Data in Rodents
| Parameter | Route of Administration | Value | Species |
| Oral LD50 | Oral | >5000 mg/kg | Mice |
| Intraperitoneal LD50 (Male) | Intraperitoneal | 1601 mg/kg | Mice |
| Intraperitoneal LD50 (Female) | Intraperitoneal | 1458 mg/kg | Mice |
| Maximum Nonlethal Dose | Oral | 250 mg/kg | Mice |
| Minimum Lethal Dose | Oral | 500 mg/kg | Mice |
| Maximum Nonlethal Dose | Intraperitoneal | 25 mg/kg | Mice |
| Minimum Lethal Dose | Intraperitoneal | 50 mg/kg | Mice |
| Maximum Nonlethal Dose | Oral | 125 mg/kg | Rats |
| Minimum Lethal Dose | Oral | 250 mg/kg | Rats |
LD50: Lethal dose for 50% of the population.[13][17]
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Mice
-
Drug Preparation: Prepare loratadine in a suitable vehicle like sterile distilled water or a 0.5% methylcellulose solution.[13] Calculate the concentration based on the desired dosage and the maximum administration volume for the mouse's weight (not to exceed 10 mL/kg).[13]
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice).[13] Carefully insert the gavage needle into the esophagus.
-
Administration: Slowly administer the loratadine solution.
-
Monitoring: Monitor the mouse for any signs of distress during and after the procedure.
Protocol 2: Intraperitoneal (IP) Administration in Mice
-
Drug Preparation: Prepare a sterile solution of loratadine in a vehicle appropriate for intraperitoneal injection, such as sterile saline.[13]
-
Injection Volume: Weigh the mouse to calculate the correct injection volume, not exceeding 10 mL/kg.[13]
-
Injection Site: Restrain the mouse to expose the lower right quadrant of the abdomen to avoid puncturing vital organs.[13]
-
Injection: Use a sterile syringe with a 25-27 gauge needle.[13] Insert the needle at a 30-45 degree angle into the peritoneal cavity.[13] Aspirate briefly to ensure no blood or other fluid is drawn back before injecting the solution.[13]
-
Post-injection Care: Withdraw the needle and return the mouse to its cage, monitoring for any adverse reactions.[13]
Protocol 3: Intravenous (IV) Administration in Mice
-
Drug Preparation: Dissolve loratadine in a sterile, biocompatible vehicle suitable for intravenous injection (e.g., sterile saline). The solution should be filtered through a 0.22 µm filter.[13]
-
Vein Dilation: Warm the mouse using a heat lamp or warming pad to dilate the lateral tail veins.
-
Restraint: Place the mouse in a restraining device that allows access to the tail.
-
Injection: Disinfect the tail with an alcohol wipe. Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.[13] Slowly inject the solution (maximum recommended volume is 5 mL/kg).[13]
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the mouse for any immediate adverse effects.[13]
Visualizations
Caption: Metabolic pathway of loratadine in rodents.
Caption: General experimental workflow for in vivo rodent studies.
References
- 1. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of loratadine, a histamine H1 receptor antagonist, on the skeletal system of young male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of loratadine, a histamine H1 receptor antagonist, on the skeletal system of young male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Metabolism and excretion of loratadine in male and female mice, rats and monkeys | Semantic Scholar [semanticscholar.org]
- 7. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective displacement of [3H]mepyramine from peripheral vs. central nervous system receptors by loratadine, a non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Circadian time-dependent differences in murine tolerance to the antihistaminic agent loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Loratadine Analytical Assays: Technical Support Center
Welcome to the Technical Support Center for loratadine analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate analysis of loratadine.
Frequently Asked Questions (FAQs)
Common Interferences and Contaminants
Q1: What are the most common sources of interference in loratadine analytical assays?
The most common sources of interference in loratadine analytical assays include:
-
Metabolites: The primary active metabolite, desloratadine (descarboethoxyloratadine), is a major potential interferent due to its structural similarity to loratadine. Other hydroxylated metabolites may also be present.
-
Degradation Products: Loratadine is susceptible to degradation under stress conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis. The main degradation product is often desloratadine.[1]
-
Co-administered Drugs: Medications that inhibit or induce cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, can alter loratadine concentrations in biological samples.[2]
-
Matrix Effects: In bioanalytical methods, endogenous components of plasma, blood, or urine can cause ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy of quantification.
-
Excipients: While many studies report no interference from common tablet excipients, their potential to interfere should be considered, especially in content uniformity and dissolution assays.
Q2: Can co-administered drugs affect the quantification of loratadine?
Yes, co-administered drugs can significantly impact loratadine quantification, primarily in pharmacokinetic studies. Drugs that inhibit CYP3A4 and CYP2D6 enzymes, which are responsible for loratadine metabolism, can lead to falsely elevated plasma concentrations of loratadine.[2] For example, ketoconazole (a strong CYP3A4 inhibitor) has been shown to dramatically increase loratadine levels.[3] Omeprazole has also been noted to cause drug-drug interactions that alter the pharmacokinetics of loratadine.[4][5]
Q3: How do degradation products of loratadine interfere with its analysis?
Degradation products, particularly desloratadine, can co-elute with the parent loratadine peak in chromatographic methods if the method is not specific or stability-indicating. This co-elution leads to an overestimation of the loratadine concentration. Forced degradation studies are crucial to develop a stability-indicating method that can separate loratadine from all potential degradation products.[1][6]
Method-Specific Issues
Q4: In HPLC analysis of loratadine, my retention times are drifting. What could be the cause?
Consistent drifting of retention times in one direction can be due to:
-
Column Equilibration: Insufficient equilibration time for the column with the mobile phase.[7]
-
Mobile Phase Composition Change: Evaporation of volatile organic solvents from the mobile phase reservoir can alter its composition over time.[7]
-
Column Temperature Fluctuations: Unstable column temperature can cause retention time shifts.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Random fluctuations in retention times are often caused by:
-
Inconsistent Mobile Phase Preparation: Small errors in the preparation of the mobile phase can lead to significant retention time variability.[7]
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.
-
Air Bubbles: Dissolved gas in the mobile phase can form bubbles in the pump or column.
Q5: I am observing peak tailing for the loratadine peak in my HPLC chromatogram. How can I resolve this?
Peak tailing for loratadine, a basic compound, is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[8] To address this:
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., around 3.0) can protonate the silanol groups and reduce these interactions.[9]
-
Use an End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions.[8]
-
Reduce Sample Overload: Injecting a lower concentration or smaller volume of the sample can prevent peak distortion.[8]
Q6: What is a "matrix effect" in LC-MS/MS bioanalysis of loratadine and how can I mitigate it?
The matrix effect is the alteration of ionization efficiency of the target analyte (loratadine) by co-eluting endogenous components from the biological sample (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
To mitigate matrix effects:
-
Efficient Sample Preparation: Use robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Chromatographic Separation: Optimize the HPLC method to separate loratadine from the matrix components that cause ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will be affected by the matrix in the same way as the analyte, thus compensating for the matrix effect.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Resolution Between Loratadine and an Impurity/Degradant | Mobile phase pH is not optimal for the separation of acidic or basic impurities.[9] | For acidic impurities: Decrease the mobile phase pH (e.g., to 2.5-3.5) to increase retention.[9] For basic impurities: Increase the mobile phase pH (e.g., towards 6.0-7.0) to increase retention.[9] Optimize the organic modifier percentage. |
| Inconsistent Peak Areas | Injector issues (e.g., sample loop not filling completely). | Ensure the injection volume is appropriate for the loop size. Check for leaks in the injector. |
| Inconsistent sample preparation. | Ensure accurate and consistent sample dilutions. | |
| No Peaks or Very Small Peaks | Detector issue (e.g., lamp is off or failing). | Check the detector status and lamp life. |
| No sample injected. | Verify sample vial placement and injection sequence. | |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure correct composition. |
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity (Ion Suppression) | Matrix effect from endogenous plasma components. | Improve sample cleanup (e.g., switch from protein precipitation to LLE or SPE). Optimize chromatography to separate loratadine from the suppression zone. |
| Suboptimal ionization source parameters. | Optimize source temperature, gas flows, and voltages. | |
| High Background Noise | Contamination in the mobile phase, solvent lines, or mass spectrometer. | Use high-purity solvents and freshly prepared mobile phase. Flush the LC system and clean the MS source. |
| Inaccurate Quantification | Poor choice of internal standard. | Use a stable isotope-labeled internal standard if available. Ensure the internal standard's retention time is close to that of loratadine. |
| Non-linear calibration curve. | Check for detector saturation at high concentrations. Evaluate the calibration range and weighting factor. |
Data Presentation
Table 1: Impact of Co-administered Drugs on Loratadine Pharmacokinetics
| Co-administered Drug | Mechanism of Interaction | Effect on Loratadine Plasma Concentration | Effect on Desloratadine Plasma Concentration | Reference |
| Ketoconazole | Inhibition of CYP3A4 metabolism[10] | 307% increase in AUC[3] | 73% increase in AUC[3] | [3][10] |
| Cimetidine | Inhibition of CYP450 enzymes | 103% increase in AUC[3] | 6% increase in AUC[3] | [3] |
| Omeprazole | Increased gastric pH affecting dissolution and absorption[5] | 40% reduction in Cmax[4] | 24% reduction in Cmax[4] | [4][5] |
AUC = Area Under the Curve, Cmax = Maximum Concentration
Table 2: Summary of Forced Degradation Studies of Loratadine
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 1N HCl at 80°C for 2 hours | Degradation observed | [11] |
| Alkaline Hydrolysis | 1N NaOH at 80°C for 2 hours | Significant degradation, formation of desloratadine | [11][12] |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours | Degradation observed | [11] |
| Thermal Degradation | Solid drug at 105°C for 24 hours | Degradation observed | [11] |
| Photolytic Degradation | UV light (254 nm) and visible light for 24 hours | Degradation observed | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Loratadine and Its Impurities
This protocol describes a reversed-phase HPLC method suitable for the analysis of loratadine and its degradation products.
1. Equipment and Materials:
-
HPLC system with a gradient pump and UV-Vis detector.
-
C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[11]
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
2. Preparation of Solutions:
-
Mobile Phase A (Buffer): Prepare a 0.05 M potassium dihydrogen phosphate solution and adjust the pH to 3.6 with orthophosphoric acid.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Diluent: Mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).[11]
-
Standard Stock Solution: Accurately weigh and dissolve ~25 mg of loratadine reference standard in the diluent in a 25 mL volumetric flask to get a concentration of ~1000 µg/mL.[11]
3. Chromatographic Conditions:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 15 30 70 20 30 70 25 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 20 µL.[8]
Protocol 2: LC-MS/MS Method for Quantification of Loratadine in Human Plasma
This protocol outlines a method for the determination of loratadine in human plasma using liquid chromatography-tandem mass spectrometry.
1. Equipment and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).[13]
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Loratadine and a suitable internal standard (e.g., diazepam or a stable isotope-labeled loratadine).[13]
2. Preparation of Solutions:
-
Mobile Phase: An 8:92 (v/v) mixture of acetonitrile and 0.4% (v/v) formic acid in water.[13]
-
Stock Solutions: Prepare stock solutions of loratadine and the internal standard in methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare by spiking blank human plasma with appropriate volumes of the working stock solutions.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, add the internal standard.
-
Add 50 µL of 0.25 M NaOH and vortex.[14]
-
Add 3 mL of an extraction solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v) and vortex for 1-2 minutes.[14]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[14]
4. LC-MS/MS Conditions:
-
Flow Rate: 0.6 mL/min.[14]
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Loratadine: m/z 383 → 337[14]
-
(Example IS - Diazepam): m/z 285 → 193
-
Visualizations
Caption: Loratadine Metabolic Pathway.
Caption: HPLC Troubleshooting Workflow.
Caption: LC-MS/MS Sample Prep Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 3. Evaluation of the pharmacokinetics and electrocardiographic pharmacodynamics of loratadine with concomitant administration of ketoconazole or cimetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ketoconazole and loratadine Interactions - Drugs.com [drugs.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. graphyonline.com [graphyonline.com]
minimizing loratadine degradation during sample preparation
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing loratadine degradation during sample preparation and analysis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause loratadine degradation during sample preparation?
A1: Loratadine is susceptible to degradation under several conditions. The main factors to control during sample preparation are:
-
pH: Loratadine contains an ester functional group, making it prone to hydrolysis, especially under alkaline (basic) conditions.[1][2][3] It is more stable in acidic to neutral pH environments.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3]
-
Light: Exposure to light, particularly UV irradiation, can lead to photolytic degradation.[1][3] It is crucial to protect samples and standards from light.
-
Oxidizing Agents: Loratadine can be degraded by oxidizing agents such as hydrogen peroxide.[1][2][3]
Q2: What are the major degradation products of loratadine to be aware of?
A2: The most common degradation product of loratadine is desloratadine (descarboethoxyloratadine), which is formed through the hydrolysis of the ester group.[3] Other degradation products can be formed through oxidation and photolysis, which may result in a more complex mixture of degradants.[1][2] Under oxidative stress, for instance, multiple chloride oxidation products have been observed.[1][2]
Troubleshooting Guide
Problem 1: Low or inconsistent recovery of loratadine from plasma samples.
-
Probable Cause: Inefficient protein precipitation or suboptimal solid-phase extraction (SPE) protocol. Incomplete removal of plasma proteins can trap loratadine, leading to its loss.[3]
-
Solution:
-
Optimize Protein Precipitation: Experiment with different organic solvents like acetonitrile or methanol and adjust their ratio to the plasma volume. Ensure vigorous vortexing and adequate centrifugation to achieve complete protein removal.[3]
-
Optimize SPE Protocol: If using SPE, ensure the chosen sorbent and elution solvents are appropriate for loratadine's chemical properties. Methodical optimization of each step (conditioning, loading, washing, and elution) is critical.
-
Problem 2: Appearance of unexpected peaks in the chromatogram.
-
Probable Cause: This could be due to contamination, sample carryover, or the formation of degradation products during the analytical run.
-
Solution:
-
Ensure System Cleanliness: Use high-purity HPLC-grade solvents and flush the HPLC system, including the injector and column, thoroughly between analytical runs.[3]
-
Implement a Robust Needle Wash: To prevent sample carryover from one injection to the next, use a strong solvent in your autosampler's needle wash protocol.[3]
-
Control Sample Environment: Keep samples in the autosampler at a controlled, cool temperature to prevent degradation while awaiting injection.
-
Problem 3: Poor peak shape (e.g., tailing or fronting) in HPLC analysis.
-
Probable Cause: This can be caused by column overload, column contamination, or an inappropriate mobile phase pH.
-
Solution:
-
Adjust Sample Concentration: Dilute the sample to avoid overloading the column.[3]
-
Mobile Phase pH Adjustment: For better peak shape, consider adjusting the mobile phase to a lower pH (e.g., around 3) to ensure loratadine is fully protonated.[4]
-
Column Maintenance: If the problem persists, wash the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[3]
-
Experimental Protocols
Protocol 1: Sample Preparation from Pharmaceutical Tablets for HPLC Analysis
This protocol is adapted for the extraction of loratadine from tablets for quantification by HPLC.
-
Sample Weighing: Accurately weigh and powder twenty tablets to obtain a homogenous sample.
-
Dissolution: Transfer a quantity of the powder equivalent to 10 mg of loratadine into a 50 mL volumetric flask.
-
Extraction: Add approximately 30 mL of methanol to the flask and sonicate for 10 minutes to ensure complete dissolution of the active ingredient.[5]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any undissolved excipients.[5]
-
Final Preparation: Prepare further dilutions of the filtered solution with the mobile phase to achieve a concentration within the calibration range of the HPLC method.
Protocol 2: Forced Degradation Study - Alkaline Hydrolysis
This protocol is used to intentionally degrade loratadine to identify and quantify its degradation products under basic conditions.
-
Sample Preparation: Dissolve loratadine in a suitable solvent, such as methanol, to a concentration of approximately 100 µg/mL.[2]
-
Stress Condition: Add an equal volume of 0.1 N sodium hydroxide to the loratadine solution.[2]
-
Incubation: Keep the solution at room temperature for 24 hours.[2]
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.[2]
-
Analysis: Dilute the final solution to a suitable concentration for HPLC analysis.[2]
Data Presentation
Table 1: Summary of Loratadine Degradation Under Various Stress Conditions
| Stress Condition | Reagents/Parameters | Typical Degradation Products | Reference |
| Alkaline Hydrolysis | 0.1 N NaOH, Room Temperature, 24 hours | Desloratadine (corresponding carboxylic acid) | [2][6] |
| Acidic Hydrolysis | 0.1 N HCl, Room Temperature, 24 hours | Generally more stable than in alkaline conditions | [2] |
| Oxidation | 3% Hydrogen Peroxide, Room Temperature | Multiple chloride oxidation products | [1][2] |
| Thermal Degradation | Dry heat at 70-80°C | Various thermal degradants | [2] |
| Photolytic Degradation | UV light exposure (ICH Q1B guidelines) | Photolytic degradants | [1][2] |
Visualizations
Caption: Major degradation pathways of loratadine.
Caption: Troubleshooting low loratadine recovery.
References
Loratadine Analysis Technical Support Center: Reverse-Phase HPLC Troubleshooting
Welcome to the technical support center for the analysis of loratadine and its related compounds by reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for loratadine separation in RP-HPLC?
A common starting point for developing a robust RP-HPLC method for loratadine involves a C18 or C8 column.[1] A typical mobile phase consists of a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier, most commonly acetonitrile or methanol.[1][2] The pH of the mobile phase is a critical parameter, with many methods operating in the acidic range of 3.0 to 3.6.[3][4]
Q2: Why is the mobile phase pH so crucial for loratadine analysis?
Loratadine is a basic compound with a pKa of approximately 5.0.[1][4][5][6] The pH of the mobile phase dictates the ionization state of the loratadine molecule.[4] At a pH below its pKa, loratadine will be protonated (ionized), while at a pH above its pKa, it will be in its neutral form. This change in ionization significantly impacts its retention on a reverse-phase column and the overall selectivity of the separation from its impurities.[2][4] Fine-tuning the pH is a powerful tool to achieve optimal resolution.[1][5]
Q3: What are the common impurities of loratadine I should be aware of?
The most common impurity and active metabolite is desloratadine.[2][4][7] Other process-related impurities and degradation products can include deschloro, bromo, and dehydro impurities, as well as LRT-II.[2][5] Effective separation of these from the main loratadine peak is a primary goal of method development.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for the Loratadine Peak
Peak tailing is a common issue encountered with basic compounds like loratadine in RP-HPLC.[7]
Possible Causes & Solutions
-
Secondary Silanol Interactions: The basic nature of loratadine can lead to interactions with acidic residual silanol groups on the silica-based stationary phase, causing peak tailing.[1][7]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0-3.5) can protonate the silanol groups, minimizing these secondary interactions.[1][4][7]
-
Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to reduce the number of available free silanol groups.[1][7]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[7][8]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1][7]
-
Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening and tailing.[1]
-
Solution: Optimize System: Use shorter, narrower internal diameter tubing and a low-volume detector cell if possible.[1]
-
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites causing peak tailing.[7][9]
-
Solution: Wash or Replace Column: Wash the column with a strong solvent. If the issue persists, the column may need to be replaced.[7]
-
Issue 2: Poor Resolution Between Loratadine and Its Impurities
Achieving baseline separation between loratadine and its structurally similar impurities is often challenging.[10]
Possible Causes & Solutions
-
Suboptimal Mobile Phase Composition: The organic solvent ratio and pH may not be ideal for separating all components.[1]
-
Solution 1: Optimize pH: Systematically adjust the mobile phase pH. For instance, increasing the pH from 3.6 towards 6.9 has been shown to improve the resolution between certain impurities, although it may cause others to co-elute with the main peak.[5] A pH scouting study is often necessary.
-
Solution 2: Modify Organic Content: Vary the percentage of the organic solvent (acetonitrile or methanol). A gradient elution program is often required to resolve all impurities effectively.[1][5]
-
Solution 3: Change Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.[1]
-
-
Inadequate Column Chemistry: The chosen stationary phase may not provide the required selectivity.[1]
-
Solution 1: Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a C8 column (less retentive) or a phenyl column for different selectivity.[1]
-
Solution 2: Consider Mixed-Mode Chromatography: For complex mixtures of impurities, a mixed-mode column offering both reversed-phase and cation-exchange retention mechanisms can be beneficial.[1][11]
-
Issue 3: Shifting or Drifting Retention Times
Inconsistent retention times can compromise the reliability of analytical results.
Possible Causes & Solutions
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[1]
-
Solution: Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between runs in a gradient method.[1]
-
-
Mobile Phase Inconsistency: Variations in mobile phase preparation or degradation can lead to retention time shifts.[1]
-
Temperature Fluctuations: Changes in ambient or column temperature can affect retention times.[1]
-
Solution: Use a Column Oven: Maintaining a constant column temperature with a column oven is crucial for reproducible results.[1]
-
-
HPLC System Issues: Leaks or problems with the pump can cause flow rate fluctuations, leading to retention time shifts.
-
Solution: System Check: Inspect the system for leaks and ensure the pump is functioning correctly.[10]
-
Data Presentation
Table 1: Impact of Mobile Phase pH on Loratadine Retention Time
This table summarizes the expected retention time shifts for loratadine (a weak base with pKa ≈ 5.0) in response to changes in mobile phase pH in a reversed-phase HPLC system.[12][13]
| pH Change | Effect on Loratadine (Weak Base) | Expected Retention Time Shift |
| Decrease in pH | Increased ionization (protonation) | Decrease |
| Increase in pH | Decreased ionization (more neutral form) | Increase |
Note: The magnitude of the shift is dependent on the specific column chemistry and mobile phase composition.
Table 2: Effect of Column Temperature on Retention Time
This table illustrates the general relationship between column temperature and analyte retention in reversed-phase HPLC.[13]
| Temperature Change | Effect on Mobile Phase Viscosity | Effect on Analyte Retention | Expected Retention Time Shift |
| Increase in Temperature | Decrease | Decreased interaction with stationary phase | Decrease |
| Decrease in Temperature | Increase | Increased interaction with stationary phase | Increase |
Experimental Protocols
Protocol 1: Example RP-HPLC Method for Loratadine and Impurities
This protocol is a representative example based on published methods and should be optimized for specific applications.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm or equivalent C18 column.[5]
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate buffer, adjust pH to 6.9 with orthophosphoric acid.[5]
-
Mobile Phase B: Acetonitrile/Methanol/Triethylamine (e.g., in a ratio suitable for gradient elution). A common starting point could be a mixture of Acetonitrile and Methanol.[5]
-
Gradient Program: An example could be:
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 20 µL.[3]
-
-
Mobile Phase Preparation:
-
Prepare the buffer solution by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to the target value using diluted orthophosphoric acid.
-
Filter both the aqueous buffer and the organic solvents through a 0.45 µm membrane filter.[3]
-
Degas the mobile phases using an appropriate method such as sonication or helium sparging.[3]
-
-
Sample Preparation:
Visualizations
Caption: Troubleshooting workflow for loratadine peak tailing.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijbpas.com [ijbpas.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Addressing Variability in Loratadine Pharmacokinetic Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability observed in loratadine pharmacokinetic (PK) studies. Understanding and mitigating these variables is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in loratadine pharmacokinetic studies?
A1: High inter-subject variability is a known characteristic of loratadine pharmacokinetics.[1][2][3] The primary sources of this variability include:
-
Genetic Polymorphisms: Loratadine is extensively metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2D6, with contributions from CYP2C19, CYP1A1, and others.[2][3][4][5][6][7] Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to significant differences in metabolic activity among individuals, resulting in varied drug exposure.[1][2][3][8]
-
Food Effects: The presence of food, particularly high-fat meals, can significantly increase the absorption of loratadine, leading to higher peak plasma concentrations (Cmax) and overall drug exposure (AUC).[9][10] This effect can also delay the time to reach peak concentration (Tmax).[9]
-
Co-administration of other drugs: Drugs that inhibit or induce CYP3A4 or CYP2D6 enzymes can alter the metabolism of loratadine, leading to drug-drug interactions and affecting its plasma concentrations.[4][11][12][13]
-
Special Populations:
-
Hepatic Impairment: Patients with liver disease show increased Cmax and AUC for loratadine due to impaired metabolism.[9][12] The half-life of the drug is also prolonged in this population.[9]
-
Renal Impairment: Individuals with chronic kidney disease can have higher plasma concentrations of loratadine and its active metabolite, desloratadine.[9][12]
-
Geriatric Population: Elderly patients may exhibit increased plasma concentrations and a longer half-life of loratadine.[12][14][15]
-
-
Formulation Differences: Different oral formulations of loratadine (e.g., tablets, syrups, rapidly-disintegrating tablets) may have different absorption characteristics.[16][17]
Q2: How significant is the impact of genetic polymorphisms on loratadine's metabolism?
A2: The impact is substantial. The phenotypical characteristics of CYP2D6, CYP2C19, and CYP3A4 are likely the primary cause of the high inter-subject variability observed in steady-state loratadine studies.[1][2][3][8] Since CYP3A4 is the most abundant of these enzymes in the liver, its role in loratadine metabolism is considered major, accounting for approximately 70% of the process.[1][2][3] Variations in the activity of these enzymes can lead to individuals being classified as poor, intermediate, extensive, or ultra-rapid metabolizers, directly impacting the plasma levels of both loratadine and its active metabolite, desloratadine.
Q3: What is the effect of food on the bioavailability of loratadine?
A3: Taking loratadine with food, especially a high-fat meal, can increase its bioavailability by up to 40%.[9] This can lead to a significant increase in Cmax (up to 53%) and AUC (up to 76%).[10] However, food can also delay the time to reach peak concentration by about an hour for regular tablets.[9] While this effect on the parent drug is notable, the pharmacokinetics of its active metabolite, desloratadine, are generally not significantly affected by food.[10][16]
Troubleshooting Guide
Issue: High variability in Cmax and AUC values between subjects.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Genetic Variation in CYP Enzymes | Genotyping: Consider genotyping study participants for common polymorphisms in CYP3A4, CYP2D6, and CYP2C19 to stratify the data and identify outliers. |
| Inconsistent Food Intake | Standardized Meal Plan: Implement a standardized meal plan for all subjects during the study. For fasting studies, ensure a minimum 10-hour overnight fast.[10] For fed studies, provide a standardized high-fat breakfast.[10] |
| Concomitant Medications | Strict Medication History: Obtain a thorough medication history from all subjects, including over-the-counter drugs and herbal supplements. Exclude subjects taking known inhibitors or inducers of CYP3A4 and CYP2D6.[4][11][12] |
| Undisclosed Organ Dysfunction | Thorough Subject Screening: Conduct comprehensive health screenings to exclude subjects with any degree of hepatic or renal impairment.[9][12] |
| Inconsistent Dosing Times | Controlled Dosing Schedule: Ensure all subjects receive the dose at the same time of day to minimize diurnal variations. |
Issue: Unexpectedly low or high plasma concentrations of loratadine.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Metabolizer Phenotype | Genotyping: Subject may have a genetic profile leading to reduced metabolism. Genotyping can confirm this. |
| Ultra-Rapid Metabolizer Phenotype | Genotyping: Subject may have a genetic profile leading to accelerated metabolism. Genotyping can confirm this. |
| Drug-Drug Interaction | Review Concomitant Medications: Investigate if the subject is taking any medications that could inhibit (leading to high concentrations) or induce (leading to low concentrations) loratadine's metabolizing enzymes.[4][11][12] |
| Non-compliance | Direct Observation of Dosing: If possible, have study personnel directly observe the dosing of each subject. |
| Analytical Method Issues | Method Validation: Ensure the analytical method for quantifying loratadine in plasma is fully validated for accuracy, precision, linearity, and sensitivity.[18][19][20][21][22] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for loratadine and its active metabolite, desloratadine, from various studies. Note the high coefficient of variation (%CV), indicating significant inter-subject variability.
Table 1: Pharmacokinetic Parameters of Loratadine (10 mg Dose)
| Parameter | Mean Value | %CV | Study Conditions |
| Cmax | 4.73 ng/mL | 119% | Steady-state (10 days)[1][2][3] |
| AUC(24hr) | 24.1 ng.hr/mL | 157% | Steady-state (10 days)[1][2][3] |
| Tmax | 1.3 hours | - | Single dose[9] |
| Half-life | ~8.5 hours | - | Single dose[9] |
Table 2: Effect of Food on Single 10 mg Loratadine Dose
| Parameter | Fasting | With High-Fat Meal | % Change |
| Loratadine Cmax | - | - | +53%[10] |
| Loratadine AUC | - | - | +76%[10] |
| Desloratadine Cmax | No significant change | No significant change | - |
| Desloratadine AUC | No significant change | No significant change | - |
Table 3: Pharmacokinetic Parameters in Special Populations
| Population | Key Observation |
| Hepatic Failure | Peak concentrations twice as high; half-life three times as long.[9] |
| Kidney Dysfunction | Plasma concentrations up to 73% higher.[9] |
| Elderly | Plasma concentrations up to 50% higher; half-life more than doubled.[9] |
Experimental Protocols
Typical Loratadine Pharmacokinetic Study Protocol
This protocol outlines the general steps for a single-dose, crossover pharmacokinetic study of an oral loratadine formulation.
-
Subject Recruitment and Screening:
-
Recruit healthy male and female volunteers.
-
Conduct a thorough medical history, physical examination, and clinical laboratory tests to ensure subjects meet inclusion criteria and have no hepatic or renal impairment.
-
Obtain informed consent.
-
-
Study Design:
-
Employ a single-dose, two-way crossover design with a washout period of at least 14 days between treatments.[17]
-
Randomize subjects to receive either the test formulation or a reference formulation.
-
-
Dosing and Meal Conditions:
-
Blood Sampling:
-
Collect serial blood samples into labeled tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
A typical sampling schedule would be: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[17][23][24]
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.[20]
-
-
Analytical Method:
-
Develop and validate a sensitive and specific analytical method for the simultaneous quantification of loratadine and desloratadine in plasma. High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a commonly used and highly sensitive method.[8] HPLC with fluorescence detection is also a viable option.[18][19][20]
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both loratadine and desloratadine:
-
Cmax (peak plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
-
Statistical analysis is then performed to compare the bioavailability of the test and reference formulations.
-
Visualizations
Loratadine Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of loratadine.
Caption: Primary metabolic pathway of loratadine via CYP450 enzymes.
Experimental Workflow for a Loratadine PK Study
This diagram outlines the logical flow of a typical pharmacokinetic study.
Caption: Workflow for a crossover loratadine pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites | Bentham Science [eurekaselect.com]
- 4. Loratadine - Wikipedia [en.wikipedia.org]
- 5. Metabolism of Loratadine and Further Characterization of Its In V...: Ingenta Connect [ingentaconnect.com]
- 6. karger.com [karger.com]
- 7. Metabolism of loratadine and further characterization of its in vitro metabolites. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]
- 10. Influence of food on the oral bioavailability of loratadine and pseudoephedrine from extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loratadine Uses Interactions Mechanism of Action | Enanti Labs [enantilabs.com]
- 12. drugs.com [drugs.com]
- 13. Pharmacology of Loratadine | Pharmacology Mentor [pharmacologymentor.com]
- 14. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Pharmacokinetics of Loratadine in Normal Geriatric Volunteers | Semantic Scholar [semanticscholar.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. akjournals.com [akjournals.com]
- 21. iajpr.com [iajpr.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Method Validation for Loratadine in Biological Matrices
Welcome to the technical support center for the bioanalytical method validation of loratadine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the quantitative analysis of loratadine in biological matrices such as plasma, serum, and blood.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for loratadine quantification in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for the determination of loratadine and its active metabolite, descarboethoxyloratadine (DCL), in biological matrices.[1][2][3][4][5] This method offers high selectivity and sensitivity, allowing for low limits of quantification.[2][3][4] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used, though it may have higher limits of quantification compared to LC-MS/MS.[6][7][8]
Q2: What are the typical validation parameters I need to assess for a loratadine bioanalytical method?
A2: According to regulatory guidelines (e.g., FDA, EMA) and common practice, the validation of a bioanalytical method for loratadine should include the following parameters: specificity, selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[2][9][10]
Q3: What are common sample preparation techniques for loratadine analysis?
A3: The most frequently employed sample preparation techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3][4][8]
-
Protein Precipitation: A simple and rapid method where a precipitating agent like acetonitrile is added to the plasma sample.[3]
-
Liquid-Liquid Extraction: This technique offers a cleaner sample by extracting the analyte into an immiscible organic solvent.[2][4]
-
Solid-Phase Extraction: Provides excellent sample cleanup and concentration, leading to high sensitivity.[8]
Q4: How can I minimize matrix effects in my loratadine assay?
A4: Matrix effects, where components of the biological matrix interfere with analyte ionization, can be a significant issue in LC-MS/MS analysis.[2][11] To mitigate these effects, consider the following:
-
Efficient Sample Cleanup: Employing LLE or SPE can significantly reduce matrix components.[2]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate loratadine from interfering endogenous substances.[2]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structural analog that co-elutes and experiences similar matrix effects can be used.[2]
Q5: What are the key stability considerations for loratadine in plasma?
A5: It is crucial to evaluate the stability of loratadine under various conditions to ensure the integrity of the samples from collection to analysis. Stability studies should include:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the duration of sample preparation.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler. Loratadine has been shown to be stable under various storage conditions in several studies.[1][3][4]
Troubleshooting Guides
Problem 1: Low or Inconsistent Extraction Recovery
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile) is optimal. Vortex thoroughly and centrifuge at a sufficient speed and duration.[3] |
| Suboptimal pH for LLE | Loratadine is a basic compound. Adjust the pH of the plasma sample to an alkaline condition (e.g., using NaOH or a buffer) to ensure it is in its non-ionized form for efficient extraction into an organic solvent.[1][2] |
| Incorrect LLE Solvent | Test different organic solvents or mixtures (e.g., ethyl acetate, dichloromethane, n-hexane) to find the one with the best extraction efficiency for loratadine.[2] |
| Inefficient SPE Elution | Optimize the SPE elution solvent to ensure complete elution of loratadine from the sorbent. The elution solvent's strength and pH are critical factors. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. Reconstitute the dried extract in the initial mobile phase.[11] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | Loratadine has basic functional groups that can interact with residual silanols on C18 columns.[11] Add a small amount of an amine modifier like triethylamine to the mobile phase or use a column with end-capping. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. |
Problem 3: High Signal Suppression or Enhancement (Matrix Effects)
| Potential Cause | Troubleshooting Step |
| Co-eluting Endogenous Components | Improve chromatographic separation by modifying the mobile phase gradient, changing the column, or adjusting the flow rate.[2] |
| Insufficient Sample Cleanup | Switch from protein precipitation to a more rigorous cleanup technique like LLE or SPE to remove more interfering matrix components.[2] |
| Ion Source Contamination | Clean the ion source of the mass spectrometer as part of routine maintenance. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for loratadine if available. This is the most effective way to compensate for matrix effects. |
Experimental Protocols
LC-MS/MS Method for Loratadine in Human Plasma
This protocol is a generalized procedure based on common methodologies.[1][2][4] Researchers should perform their own optimization.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled loratadine or a structural analog like desipramine).[5]
-
Add 200 µL of an alkalinizing agent (e.g., 0.1 M NaOH or borax-sodium carbonate buffer pH 11) and vortex for 30 seconds.[2]
-
Add 3 mL of extraction solvent (e.g., a mixture of ethyl acetate, dichloromethane, and n-hexane).[2]
-
Vortex for 3 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 300 µL of the mobile phase (e.g., methanol:water 2:1) and vortex.[2]
-
Transfer the supernatant to an autosampler vial for injection.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C8 or C18 column (e.g., Phenomenex Kinetex C8) |
| Mobile Phase | A: 5 mM Ammonium Formate in WaterB: AcetonitrileGradient elution may be required.[2] |
| Flow Rate | 0.4 - 0.6 mL/min[1] |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Loratadine: m/z 383 → 337Desloratadine: m/z 311 → 259Internal Standard: Varies based on selection |
Quantitative Data Summary
The following tables summarize typical validation parameters reported in the literature for loratadine bioanalytical methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Technique | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 0.05 - 10 | 0.05 | [1] |
| LC-MS/MS | Beagle Plasma | 0.008 - 24 | 0.008 | [2] |
| LC-MS/MS | Human Plasma | 0.03 - 40 | 0.03 | [4] |
| LC-MS/MS | Human Plasma | 0.05 - 15 | 0.05 | [5] |
| HPLC-MS | Human Plasma | 0.2 - 100 | 0.2 | [12][13] |
| HPLC-Fluorescence | Human Serum | 0.2 - 30 | 0.2 | [8] |
Table 2: Accuracy and Precision Data
| Technique | Matrix | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| LC-MS/MS | Human Plasma | LLOQ, LQC, MQC, HQC, ULOQ | < 9% | < 9% | Not specified | [5] |
| UPLC | Not specified | Not specified | 2.6% - 9.8% | 3.1% - 11.1% | > 94.0% | [14] |
| HPLC-MS | Human Plasma | QC Samples | < 12% | < 12% | < 10% deviation | [12][13] |
| LC-MS/MS | Dried Blood Spots | 0.6, 3.0, 10.0, 15.0 | 4.2% - 9.8% | 6.3% - 8.1% | -1.7% to 10.0% | [15] |
Table 3: Recovery and Stability
| Parameter | Result | Reference |
| Extraction Recovery | ~80% to >92% | [2][16] |
| Freeze-Thaw Stability | Stable | [1][3] |
| Short-Term Stability | Stable | [1][3] |
| Long-Term Stability | Stable | [1][3] |
Visual Workflows
Figure 1. General experimental workflow for loratadine bioanalysis.
Figure 2. Troubleshooting decision tree for common issues.
References
- 1. graphyonline.com [graphyonline.com]
- 2. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bch.ro [bch.ro]
- 7. ijbpas.com [ijbpas.com]
- 8. akjournals.com [akjournals.com]
- 9. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS bioanalysis of loratadine (Claritin) in dried blood spot (DBS) samples collected by subjects in a clinical research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction optimization of Loratadine by supramolecular solvent-based microextraction and its determination using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Loratadine Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of loratadine. The aim is to enhance reaction yields and improve overall process efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of loratadine synthesis.
Issue 1: Low Yield in the Friedel-Crafts Acylation Step for Tricyclic Ketone Formation
Q: My intramolecular Friedel-Crafts acylation to form the 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one intermediate is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this critical cyclization step are a common challenge. Here are several factors to investigate:
-
Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity batch of the Lewis acid.
-
Reaction Temperature: Temperature control is crucial. While the reaction often requires heating, excessive temperatures can lead to side reactions and degradation of the product. Experiment with a temperature gradient to find the optimal balance for your specific substrate and solvent system.
-
Purity of the Starting Material: The precursor, 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarboxylic acid or its acid chloride derivative, must be of high purity. Impurities can interfere with the catalyst and lead to the formation of byproducts. Consider recrystallization or chromatographic purification of the starting material.
-
Choice of Solvent: The solvent plays a significant role in the Friedel-Crafts acylation. While solvents like nitrobenzene or carbon disulfide have been traditionally used, they pose significant safety and environmental concerns. Consider exploring alternative solvents or solvent-free conditions, although this may require significant process optimization.[3]
-
Byproduct Formation: Incomplete conversion of the nitrile to the carboxylic acid in the preceding step can lead to unwanted side reactions during the acylation. Ensure the hydrolysis of the nitrile is complete before proceeding.
Issue 2: Poor Yield and/or Side Reactions in the Grignard Reaction Step
Q: I am experiencing low yields and the formation of a significant amount of a 1,6-addition byproduct during the Grignard reaction of the tricyclic ketone with N-methyl-4-piperidylmagnesium chloride. How can I improve this step?
A: The Grignard reaction is a pivotal step for introducing the piperidine moiety, and its efficiency is often hampered by side reactions.[4] Here are key troubleshooting points:
-
Temperature Control: This reaction is highly exothermic and temperature-sensitive. Maintaining a very low reaction temperature is critical to favor the desired 1,2-addition over the undesired 1,6-addition. It has been demonstrated that conducting the reaction at temperatures between -80°C and -95°C can significantly increase the yield and purity of the desired carbinol intermediate.[5]
-
Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared and properly titrated to determine its exact concentration. Old or poorly prepared Grignard reagents can contain magnesium hydroxides and other byproducts that reduce reactivity and yield.
-
Anhydrous Conditions: Like all organometallic reactions, the Grignard reaction is extremely sensitive to moisture. All solvents and glassware must be scrupulously dried, and the reaction should be conducted under a strictly inert atmosphere.
-
Rate of Addition: Add the Grignard reagent to the solution of the tricyclic ketone slowly and dropwise. This helps to control the reaction temperature and minimize the formation of byproducts.
Issue 3: Low Conversion in the Ritter Reaction
Q: The initial Ritter reaction between 2-cyano-3-methylpyridine and tert-butanol is showing low conversion to the desired N-tert-butyl amide intermediate. What factors should I examine?
A: The Ritter reaction is a foundational step in one of the common synthesis routes.[6] To improve the yield:
-
Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is essential for this reaction.[6] Ensure the acid is of high concentration and added cautiously due to the exothermic nature of the reaction.
-
Reaction Time and Temperature: The reaction may require elevated temperatures and sufficient time to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.
-
Water Content: The presence of water can hydrolyze the nitrile starting material and interfere with the reaction. Use anhydrous reagents and solvents.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route for loratadine generally provides the highest overall yield?
A1: While several synthetic routes exist, those starting from 2-cyano-3-methylpyridine are well-established for industrial production.[7] Routes that have been optimized with novel catalysts and improved reaction conditions for steps like the Ritter, Grignard, and cyclization reactions tend to offer higher overall yields and better environmental profiles compared to older, classical methods.[6][7] However, the "best" route often depends on the available equipment, scale of production, and cost considerations.[6]
Q2: How can I minimize the formation of byproducts during the synthesis of loratadine?
A2: Minimizing byproduct formation is key to maximizing yield. General strategies include:
-
Using high-purity starting materials and reagents.
-
Strictly controlling reaction parameters such as temperature, pressure, and reaction time.
-
Working under anhydrous and inert conditions, especially for moisture-sensitive reactions like the Grignard and Friedel-Crafts steps.
-
Optimizing the stoichiometry of reactants to avoid excess of any single component that could lead to side reactions.
-
Employing improved catalysts that offer higher selectivity for the desired product.[6]
Q3: What are the most effective methods for purifying the final loratadine product to improve yield and purity?
A3: The final purification step is crucial for obtaining a high-purity product with a good yield. Common and effective methods include:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical; isopropanol and acetonitrile are often used for loratadine.[8][9]
-
Slurry Washing: Washing the crude product with a hot solvent in which it has limited solubility can effectively remove impurities.
-
Column Chromatography: For laboratory-scale synthesis or when high-purity standards are required, silica gel column chromatography can be employed, though it may be less practical for large-scale industrial production.
Q4: Are there any "green chemistry" approaches to enhance the yield and sustainability of loratadine synthesis?
A4: Yes, research has focused on making loratadine synthesis more environmentally friendly. This includes the use of novel, more selective catalysts to reduce side reactions and waste, optimizing reaction conditions to lower energy consumption, and exploring less hazardous solvents.[6] For example, improved alkylation and Ritter reactions have been developed to increase yield and reduce environmental impact.[6]
Data Presentation
Table 1: Comparison of Yields in the Grignard Reaction Step Under Different Temperatures
| Reaction Temperature (°C) | Yield of Carbinol Intermediate (%) | Purity of Carbinol Intermediate (%) | Reference |
| -15 to -35 | 71.1 | 87.71 | [5] |
| -25 to -5 | 73.2 | 87.99 | [5] |
| -35 to -55 | 73.9 | 92.6 | [5] |
| -85 to -95 | >90 (inferred) | >99 (inferred) | [5] |
Table 2: Reported Yields for Key Steps in a Loratadine Synthesis Route
| Reaction Step | Product | Yield (%) | Reference |
| Ritter Reaction & Alkylation | 3-[2-(3-Chlorophenyl)ethyl]-N-(tert-butyl)-2-pyridinecarboxamide | Not specified | [7] |
| Dehydration | 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | Not specified | [7] |
| Hydrolysis & Friedel-Crafts Acylation | 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | ~36 | [7] |
| Grignard Reaction & Dehydration | N-Methyl Loratadine Intermediate | Not specified | [7] |
| Reaction with Ethyl Chloroformate | Loratadine | 73 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-N-(tert-butyl)-2-pyridinecarboxamide (Ritter Reaction and Alkylation)
-
Reaction: To a solution of 2-cyano-3-methylpyridine in a suitable solvent, add a strong acid catalyst (e.g., concentrated sulfuric acid) followed by tert-butanol. The reaction mixture is stirred at a controlled temperature. Subsequently, the intermediate is alkylated with 3-chlorobenzyl chloride in the presence of a base to yield the title compound.[7]
Protocol 2: Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one (Hydrolysis and Friedel-Crafts Acylation)
-
Reaction: 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is first hydrolyzed to the corresponding carboxylic acid using methanesulfonic acid. The resulting acid is then treated with thionyl chloride to form the acid chloride. Finally, an intramolecular Friedel-Crafts acylation is carried out using a Lewis acid catalyst (e.g., AlCl₃) to yield the tricyclic ketone.[7]
Protocol 3: Synthesis of the N-Methyl Loratadine Intermediate (Grignard Reaction and Dehydration)
-
Reaction: The tricyclic ketone is reacted with N-methyl-4-piperidylmagnesium chloride in an appropriate anhydrous solvent such as THF at a temperature maintained between -80°C and -95°C.[5][7] The resulting tertiary alcohol is then dehydrated under acidic conditions to yield the exocyclic double bond of the N-methylated precursor to loratadine.[7]
Protocol 4: Synthesis of Loratadine from N-Methyl Intermediate
-
Reaction: The N-methyl intermediate is dissolved in a suitable solvent (e.g., toluene), and a base such as diisopropylethylamine is added. Ethyl chloroformate is then added slowly at an elevated temperature (e.g., 60-65°C). After the reaction is complete, the mixture is cooled, and the product is isolated through an aqueous workup and subsequent purification.[5]
Visualizations
Caption: A generalized experimental workflow for a common loratadine synthesis route.
Caption: A decision tree for troubleshooting low yield in loratadine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A kind of purification method of loratadine key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2004080997A1 - Process for the preparation of loratadine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. drpress.org [drpress.org]
- 8. CN113943268A - Preparation method of loratadine key intermediate - Google Patents [patents.google.com]
- 9. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]
Validation & Comparative
Loratadine vs. Desloratadine: A Comparative Analysis of Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation antihistamines loratadine and its active metabolite, desloratadine. We will delve into their respective potencies, clinical efficacy, and underlying pharmacological profiles, supported by experimental data to inform research and development efforts.
Introduction
Loratadine is a widely used, non-sedating, second-generation H1 receptor antagonist for the treatment of allergic conditions.[1][2] It functions as a prodrug, being rapidly metabolized in the liver to its major active metabolite, desloratadine (descarboethoxyloratadine).[3][4] Desloratadine is itself available as a medication and is responsible for the majority of the therapeutic effects observed after loratadine administration.[1][5] This guide will dissect the key differences between the precursor and its active metabolite.
Pharmacological Profile: Potency and Mechanism of Action
Both loratadine and desloratadine exert their effects by acting as selective inverse agonists at peripheral histamine H1 receptors.[5][6] By binding to these receptors, they prevent histamine from initiating the cascade of events that lead to allergic symptoms such as itching, swelling, and rhinorrhea.[2]
The primary distinction lies in their potency. Desloratadine is the pharmacologically active compound, exhibiting a significantly higher binding affinity for the H1 receptor than its parent drug, loratadine.[7][8]
In Vitro Potency:
-
Desloratadine demonstrates a binding affinity for the H1 receptor that is 52 to 194 times greater than that of loratadine, cetirizine, and fexofenadine.[9]
-
In vitro studies have shown desloratadine to be at least 50-fold more potent than loratadine.[10]
In Vivo Potency:
-
In vivo, desloratadine is approximately 10-fold more potent than loratadine.[10]
Beyond simple H1 receptor antagonism, desloratadine has demonstrated additional anti-inflammatory properties that are independent of this mechanism. It has been shown to inhibit the release of pro-inflammatory mediators and cytokines, reduce the expression of cell adhesion molecules, and attenuate eosinophil chemotaxis and adhesion.[1][7]
Pharmacokinetics: From Prodrug to Active Metabolite
The pharmacokinetic profiles of the two drugs are fundamentally linked. Loratadine is rapidly absorbed and undergoes extensive first-pass metabolism, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), to form desloratadine.[3][4]
| Parameter | Loratadine | Desloratadine | Citation |
| Metabolism | Extensively metabolized to desloratadine (active metabolite). | Is the active metabolite of loratadine; further metabolized to 3-hydroxydesloratadine. | [3][5] |
| Onset of Action | 1-3 hours | ~1 hour | [2][11] |
| Half-life | ~8.4 hours (parent drug) | ~27 hours | [10][12] |
| Bioavailability | Not affected by food. | Not affected by food or grapefruit juice. | [7][10] |
| Protein Binding | High | 83-87% | [5] |
| CNS Penetration | Minimal; non-sedating at recommended doses. | Does not readily cross the blood-brain barrier; non-sedating. | [1][6] |
Clinical Efficacy: Allergic Rhinitis and Chronic Urticaria
Clinical trials have established the efficacy of both drugs in treating allergic rhinitis and chronic idiopathic urticaria (CIU). However, comparative studies and pharmacological data suggest desloratadine may offer advantages in certain clinical scenarios.
Allergic Rhinitis
Both medications are effective for seasonal and perennial allergic rhinitis.[10] However, desloratadine has shown superior efficacy in relieving nasal congestion, a particularly troublesome symptom for many patients.[1][10]
A randomized, double-blind clinical trial directly comparing the two found that the reduction in the Total Nasal Symptom Score (TNSS) was significantly greater in the desloratadine group compared to the loratadine group (p=0.000).[13][14][15] Another study concluded that the clinical efficacy of desloratadine citrate disodium tablets is better than loratadine in treating allergic rhinitis, with a total effective rate of 92.9% compared to 76.5% for loratadine (P<0.05).[16]
| Clinical Trial Outcome | Loratadine | Desloratadine | Citation |
| Total Effective Rate (Allergic Rhinitis) | 76.5% | 92.9% | [16] |
| Reduction in Total Nasal Symptom Score (TNSS) | Less effective | More effective (p=0.000) | [13][14][15] |
| Effect on Nasal Congestion | Effective | Superior efficacy | [1][10] |
Chronic Idiopathic Urticaria (CIU)
Both drugs are effective in reducing pruritus (itching) and the number and size of hives in patients with CIU.[10] Desloratadine has been shown to provide significant relief after the first dose, which is sustained over the treatment period.[9] Randomized controlled trials have demonstrated that desloratadine significantly improves pruritus and reduces the number and size of hives compared to placebo.[17]
Safety and Tolerability
Both loratadine and desloratadine are considered non-sedating antihistamines at their standard doses and are generally well-tolerated.[7][10] Desloratadine, however, has a slightly lower potential for sedation (2.1%) compared to loratadine (8%).[10] The incidence of adverse events with desloratadine is comparable to that of a placebo.[9][17]
| Adverse Effect | Loratadine | Desloratadine | Citation |
| Sedation Potential | 8% | 2.1% | [10] |
| Common Side Effects | Headache, dry mouth, fatigue | Headache, dry mouth, fatigue | [12][18] |
| Adverse Event Profile | Generally well-tolerated | Comparable to placebo | [9][17] |
Experimental Protocols
Histamine H1 Receptor Binding Assay (Methodology Example)
A common method to determine the binding affinity (Ki) of a compound for the histamine H1 receptor involves a competitive radioligand binding assay.
-
Preparation of Membranes: Membranes are prepared from cells stably expressing the human H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]pyrilamine or [³H]levocetirizine, is used.[19]
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the competitor compound (loratadine or desloratadine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Allergic Rhinitis Clinical Trial (Methodology Example)
A typical randomized, double-blind, placebo-controlled trial to compare the efficacy of loratadine and desloratadine in seasonal allergic rhinitis would follow this structure:
-
Patient Selection: Patients with a documented history of seasonal allergic rhinitis are recruited.
-
Randomization: Participants are randomly assigned to one of three groups: desloratadine (e.g., 5 mg once daily), loratadine (e.g., 10 mg once daily), or a matching placebo.[16]
-
Blinding: Both patients and investigators are blinded to the treatment allocation.
-
Treatment Period: The treatment duration is typically 2 to 4 weeks during a relevant pollen season.
-
Efficacy Assessment: The primary endpoint is often the change from baseline in the Total Nasal Symptom Score (TNSS), which includes patient-rated scores for sneezing, rhinorrhea, nasal itching, and nasal congestion.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: The change in TNSS between the treatment groups is analyzed for statistical significance.
Visualizations
Caption: Metabolic conversion of loratadine to its active form, desloratadine.
Caption: H1 receptor signaling pathway and the inhibitory action of desloratadine.
Caption: Workflow for a comparative clinical trial of antihistamines.
References
- 1. Desloratadine vs Loratadine: the links and differences between the two_Chemicalbook [chemicalbook.com]
- 2. Desloratadine vs. Loratadine - Lesson | Study.com [study.com]
- 3. Simultaneously Predicting Pharmacokinetics of Loratadine and Desloratadine in Children Using a Whole-Body Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desloratadine - Wikipedia [en.wikipedia.org]
- 6. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Desloratadine for chronic idiopathic urticaria: a review of clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Desloratadine vs. Loratadine - Video | Study.com [study.com]
- 12. Desloratadine [chemeurope.com]
- 13. scholar.unair.ac.id [scholar.unair.ac.id]
- 14. medicopublication.com [medicopublication.com]
- 15. medicopublication.com [medicopublication.com]
- 16. e-century.us [e-century.us]
- 17. researchgate.net [researchgate.net]
- 18. Desloratadine vs. Loratadine | Power [withpower.com]
- 19. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Loratadine vs. First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antihistamines are a cornerstone in the treatment of allergic conditions, functioning primarily by antagonizing the histamine H1 receptor. They are broadly classified into first- and second-generation agents. First-generation antihistamines, such as diphenhydramine and chlorpheniramine, were developed in the mid-20th century. While effective, their clinical utility is often hampered by a lack of receptor selectivity and the ability to cross the blood-brain barrier, leading to significant sedative and anticholinergic side effects.[1][2]
Loratadine is a prominent second-generation antihistamine designed to offer high selectivity for peripheral H1 receptors with minimal penetration into the central nervous system (CNS).[3][4] This guide provides an objective, data-driven comparison of loratadine and first-generation antihistamines, focusing on receptor affinity, CNS effects, and anticholinergic activity to elucidate the key pharmacological distinctions that influence their clinical profiles.
Mechanism of Action: Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to an intracellular Gq protein. Upon activation by histamine, the Gq protein initiates a signaling cascade by activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability. Both first-generation antihistamines and loratadine act as inverse agonists, binding to the H1 receptor to block this signaling pathway.
References
Validating Loratadine's H1-Receptor Selectivity: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 17, 2025 – This guide provides a comprehensive analysis of the H1-receptor selectivity of loratadine, a widely used second-generation antihistamine. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data to objectively compare loratadine's performance against other receptor targets, substantiating its established mechanism of action.
Loratadine's therapeutic efficacy in allergic conditions stems from its potent and selective antagonism of the peripheral histamine H1 receptor.[1][2] Unlike first-generation antihistamines, its limited penetration of the blood-brain barrier results in a non-sedating profile, a key clinical advantage.[3] This guide delves into the quantitative data and experimental methodologies that underpin our understanding of loratadine's receptor selectivity.
Data Presentation: Receptor Binding Affinity
The cornerstone of loratadine's selectivity lies in its high binding affinity for the histamine H1 receptor, coupled with significantly lower affinity for other histamine receptor subtypes and unrelated G-protein coupled receptors (GPCRs). While a definitive Ki value for loratadine across all receptor subtypes from a single study is not consistently available in the literature, a compilation of data from multiple sources consistently affirms its high selectivity for the H1 receptor.[3]
Below is a summary of loratadine's binding affinities for various receptors. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.
| Receptor Target | Ligand | Ki (nM) | IC50 (nM) | Species | Assay Type |
| Histamine H1 | Loratadine | 20 - 414 | Human, Guinea Pig | Radioligand Binding ([³H]Pyrilamine) | |
| Muscarinic M1 | Loratadine | >10,000 | - | - | |
| Muscarinic M2 | Loratadine | >10,000 | - | - | |
| Muscarinic M3 | Loratadine | No effect at 10 µM | Swine | Ion Transport Assay | |
| Muscarinic M4 | Loratadine | >10,000 | - | - | |
| Muscarinic M5 | Loratadine | >10,000 | - | - | |
| Adrenergic α1 | Loratadine | >1,000 | - | - | |
| Serotonin 5-HT2b | Loratadine | 245 | Human | Radioligand Binding ([³H]LSD) |
Note: Data is compiled from multiple sources.[3]
Comparative Analysis with Other H1 Antagonists:
In comparative studies, the binding affinity of loratadine for the H1 receptor is comparable to other second-generation antihistamines, with the general hierarchy of potency being: Desloratadine > Cetirizine > Loratadine > Fexofenadine.[4]
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for key experiments used to characterize loratadine's antagonist activity are provided below.
Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the binding affinity of a test compound, such as loratadine, to the H1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]mepyramine or [³H]pyrilamine.
-
Test Compound: Loratadine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid and Counter.
Procedure:
-
A reaction mixture is prepared containing the H1 receptor-expressing cell membranes, a fixed concentration of the radioligand (e.g., [³H]pyrilamine), and varying concentrations of loratadine in the assay buffer.
-
The mixture is incubated to allow the competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through the glass fiber filters, which trap the cell membranes and any bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
After drying the filters, scintillation fluid is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known H1 receptor antagonist.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of loratadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Functional Calcium Mobilization Assay
This assay measures the functional antagonism of loratadine by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by histamine, an H1 receptor agonist. The H1 receptor is a Gq-coupled receptor, and its activation leads to a rise in intracellular calcium.[3]
Materials:
-
Cells: A cell line expressing the human histamine H1 receptor (e.g., HeLa or CHO cells).
-
Fluorescent Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.
-
Agonist: Histamine.
-
Antagonist: Loratadine.
-
Instrumentation: A fluorescence plate reader with an integrated fluid dispenser.
Procedure:
-
Cells are seeded in a microplate and incubated to allow for cell attachment.
-
The cells are then loaded with the calcium-sensitive fluorescent dye.
-
Following loading, the cells are pre-incubated with varying concentrations of loratadine or a vehicle control.
-
The microplate is placed in the fluorescence plate reader, and a baseline fluorescence reading is taken.
-
Histamine is then added to the wells to stimulate the H1 receptor.
-
The change in fluorescence, which corresponds to the intracellular calcium concentration, is measured over time.
-
The inhibitory effect of loratadine is determined by the reduction in the histamine-induced calcium response.
-
The IC50 value for loratadine is calculated by plotting the percentage of inhibition of the calcium response against the different concentrations of loratadine.[3]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: H1-receptor signaling and loratadine's mechanism.
Caption: Workflow for H1-receptor selectivity assays.
References
Loratadine vs. Terfenadine: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive comparison of the clinical trial results for two second-generation histamine H1 receptor antagonists: loratadine and terfenadine. While both drugs were developed to treat allergic conditions without the sedative effects of first-generation antihistamines, their clinical profiles, particularly regarding safety, are markedly different. This document synthesizes efficacy, safety, and pharmacokinetic data from various clinical trials to offer an objective comparison for research and drug development professionals. Terfenadine is no longer in widespread clinical use due to safety concerns, making this comparison particularly relevant for understanding the evolution of antihistamine development and the importance of thorough safety profiling.
Mechanism of Action
Both loratadine and terfenadine are selective peripheral H1 receptor antagonists. They work by competitively blocking the action of histamine on H1 receptors in various tissues, which helps to alleviate the symptoms of allergic reactions such as sneezing, itching, runny nose, and hives.[1] Unlike first-generation antihistamines, they have a lower propensity to cross the blood-brain barrier, resulting in a reduced incidence of sedation.[2]
The primary signaling pathway for H1 receptor antagonists involves the blockade of histamine-induced activation of Gq/11 proteins. This, in turn, prevents the activation of phospholipase C (PLC), which would otherwise lead to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) are therefore inhibited, preventing the downstream effects of histamine that lead to allergic symptoms.
Recent research also suggests that loratadine possesses anti-inflammatory properties that are independent of H1 receptor antagonism, potentially through the suppression of the NF-κB pathway.
Signaling Pathway Diagrams
Caption: H1 Receptor Antagonist Signaling Pathway.
Clinical Efficacy Comparison
Clinical trials have compared the efficacy of loratadine and terfenadine in various allergic conditions, primarily seasonal allergic rhinitis and chronic idiopathic urticaria.
Seasonal Allergic Rhinitis
Multiple studies have demonstrated that both loratadine and terfenadine are significantly more effective than placebo in reducing the symptoms of seasonal allergic rhinitis.[3][4] In a 14-day, double-blind, randomized study involving 317 patients, loratadine (10 mg once daily) and terfenadine (60 mg twice daily) showed comparable efficacy, with mean total symptom scores improving by 46% and 44% respectively, compared to 35% for placebo.[4] Another study with a similar design in 280 patients also found no statistical difference in efficacy between loratadine (40 mg once daily) and terfenadine (60 mg twice daily).[3]
A study focusing on the end of the 24-hour dosing period found that 10 mg of loratadine administered once daily was more effective at controlling rhinitis symptoms in the last few hours before the next dose compared to 120 mg of terfenadine given once daily.[5]
In a pediatric population (3 to 6 years old), a 14-day study showed that loratadine (5 or 10 mg once daily) was as effective as terfenadine (15 mg twice daily), with both groups showing a 73% improvement in total symptom scores.[6]
| Efficacy in Seasonal Allergic Rhinitis | Loratadine | Terfenadine | Placebo | Reference |
| Mean Symptom Score Improvement (Adults) | 46% (10 mg QD) | 44% (60 mg BID) | 35% | [4] |
| Good/Excellent Therapeutic Response (Adults) | 64% (10 mg QD) | 56% (60 mg BID) | 47% | [4] |
| Mean Symptom Score Improvement (Children 3-6 yrs) | 73% (5/10 mg QD) | 73% (15 mg BID) | N/A | [6] |
| Good/Excellent Therapeutic Response (Children 3-6 yrs) | 82% | 60% | N/A | [6] |
Chronic Idiopathic Urticaria
In a 28-day study on chronic idiopathic urticaria, loratadine (10 mg once daily) was found to be significantly more effective than placebo and clinically more effective than terfenadine (60 mg twice daily) in reducing disease signs and symptoms.[7] The therapeutic response, rated as marked or complete relief, was 64% for loratadine, 52% for terfenadine, and 25% for placebo.[7] Another study also concluded that loratadine 10 mg once daily is a safe and effective treatment for the symptomatic relief of chronic idiopathic urticaria.[8]
In a pediatric population (6-12 years) with chronic allergic skin disorders (predominantly atopic dermatitis), loratadine syrup (5 or 10 mg once daily) was comparable to terfenadine suspension (30 mg twice daily) over a 14-day treatment period.[9]
| Efficacy in Chronic Idiopathic Urticaria (Adults) | Loratadine (10 mg QD) | Terfenadine (60 mg BID) | Placebo | Reference |
| Marked/Complete Relief of Symptoms | 64% | 52% | 25% | [7] |
Safety and Tolerability
The most significant differentiating factor between loratadine and terfenadine is their safety profile, specifically concerning cardiotoxicity.
General Side Effects
In most comparative clinical trials, both loratadine and terfenadine were well-tolerated, with the incidence of side effects not being statistically different between the two drugs and often comparable to placebo.[3][4] Commonly reported adverse events were generally mild to moderate.
Sedation, a common side effect of first-generation antihistamines, was reported at low rates for both drugs, with no significant difference between them or with placebo in several studies.[4] For instance, one study reported sedation in 10 loratadine-treated patients, seven terfenadine-treated patients, and eight placebo-treated patients.[4] In a pediatric study, there were no reports of sedation or dry mouth in either the loratadine or terfenadine groups.[6]
| Incidence of Common Adverse Events | Loratadine | Terfenadine | Placebo | Reference |
| Sedation (Somnolence) - Adults | 10/103 patients | 7/104 patients | 8/102 patients | [4] |
| Treatment-related Adverse Experiences (Children 6-12 yrs) | 6% (7/113 patients) | 9% (11/119 patients) | N/A | [9] |
Cardiotoxicity of Terfenadine
The critical safety concern with terfenadine is its potential to cause cardiac arrhythmias, specifically torsades de pointes, which is associated with a prolongation of the QT interval on an electrocardiogram. This cardiotoxicity is primarily linked to the parent drug, terfenadine, and not its major metabolite. Factors that impair the metabolism of terfenadine, such as liver disease or co-administration of drugs that inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system (e.g., ketoconazole, erythromycin), can lead to elevated plasma concentrations of the parent drug and an increased risk of cardiotoxicity.
In contrast, loratadine has a significantly better cardiac safety profile. While loratadine is also metabolized by CYP3A4, it does not exhibit the same cardiotoxic effects at therapeutic doses. One study found that even with co-administration of a CYP3A inhibitor, which moderately increased loratadine exposure, the associated QTc prolongation was of a much lesser magnitude compared to the marked prolongation seen with terfenadine.[10]
Pharmacokinetic Properties
The pharmacokinetic profiles of loratadine and terfenadine explain some of the differences in their clinical use and safety.
| Pharmacokinetic Parameter | Loratadine | Terfenadine | Reference |
| Absorption | Rapidly absorbed | Rapidly absorbed | [2] |
| Metabolism | Extensively metabolized in the liver (primarily by CYP3A4) to its active metabolite, desloratadine. | Extensively metabolized by CYP3A4 to its active metabolite, fexofenadine. | [2] |
| Half-life | Parent drug: ~8.4 hours; Active metabolite (desloratadine): ~28 hours. | Parent drug: ~3.5 hours; Active metabolite (fexofenadine): ~14 hours. | [11] |
| Dosing Frequency | Once daily | Typically twice daily | [4][7] |
Experimental Protocols
The following provides a generalized experimental workflow for the comparative clinical trials discussed in this guide, based on the methodologies described in the study abstracts.
Caption: Generalized Clinical Trial Workflow.
Key Methodological Components (Summarized from Abstracts):
-
Study Design: Most studies were randomized, double-blind, placebo-controlled, parallel-group, or crossover designs.[3][4][6][7][9]
-
Patient Population: Patients with a history of seasonal allergic rhinitis or chronic idiopathic urticaria confirmed by clinical history and, in some cases, skin tests.[3][4][7][9] Age ranges varied depending on the study, with separate trials conducted in adult and pediatric populations.[6][9]
-
Dosing Regimens:
-
Efficacy Evaluation: Efficacy was generally assessed through:
-
Symptom Scores: Patients and/or physicians rated the severity of individual symptoms (e.g., sneezing, rhinorrhea, nasal pruritus, eye irritation for allergic rhinitis; pruritus, number and size of wheals for urticaria) on a scale (e.g., 0-3).[4][7] Total symptom scores were then calculated.
-
Global Assessment: Both patients and investigators often provided an overall assessment of the therapeutic response (e.g., excellent, good, moderate, fair, poor).[4][7]
-
-
Safety Evaluation: Safety was monitored through the recording of all adverse events, whether volunteered by the patient or observed by the investigator. In studies involving terfenadine, electrocardiographic monitoring was a critical component of the safety assessment due to the risk of QT prolongation.
Conclusion
Clinical trial data demonstrates that loratadine and terfenadine have comparable efficacy in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria. Both drugs are generally well-tolerated in terms of common side effects like sedation. However, the significant risk of life-threatening cardiac arrhythmias associated with terfenadine, particularly when its metabolism is impaired, led to its withdrawal from the market in many countries. Loratadine, with its favorable cardiac safety profile, represents a significant advancement in antihistamine therapy. This comparative analysis underscores the critical importance of comprehensive safety and pharmacokinetic evaluations in drug development.
References
- 1. The role of antihistamines in the treatment of chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy and safety of loratadine, terfenadine, and placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of loratadine (10 mg once daily), terfenadine (60 mg twice daily), and placebo in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of loratadine and terfenadine in allergic seasonal rhinoconjunctivitis with emphasis on nasal stuffiness and peak flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the efficacy and safety of loratadine syrup and terfenadine suspension in the treatment of 3- to 6-year-old children with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of loratadine and terfenadine in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of loratadine and terfenadine in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of the efficacy and safety of loratadine syrup and terfenadine suspension in the treatment of chronic allergic skin diseases in a pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loratadine and terfenadine interaction with nefazodone: Both antihistamines are associated with QTc prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Loratadine and Cetirizine: Efficacy, Safety, and Mechanism of Action
A comprehensive guide for researchers and drug development professionals on the comparative effects of the second-generation antihistamines, loratadine and cetirizine. This guide synthesizes data from multiple clinical trials to provide an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction
Loratadine and cetirizine are widely used second-generation H1 antihistamines for the management of allergic conditions such as allergic rhinitis and chronic urticaria.[1][] Both drugs are known for their improved side-effect profile compared to first-generation antihistamines, particularly with regard to sedation.[3] However, nuanced differences in their pharmacokinetic and pharmacodynamic properties can influence their clinical efficacy and tolerability. This guide provides a detailed comparative study of loratadine and cetirizine, focusing on their effects, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of their mechanism of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative clinical studies of loratadine and cetirizine.
Table 1: Efficacy in Allergic Rhinitis
| Parameter | Loratadine (10 mg) | Cetirizine (10 mg) | Placebo | Study Details |
| Onset of Action | 3 hours[4] | 1 hour[4] | - | Randomized, double-blind, parallel-group comparison in an environmental exposure unit (EEU).[4] |
| Total Symptom Score (TSS) Reduction (Seasonal Allergic Rhinitis) | 11.2% decrease[4] | 25.4% decrease[4] | 4.8% increase[4] | Least-square mean reduction in TSC scores in an EEU study.[4] |
| Total Symptom Severity Complex (TSSC) Score Reduction (Children with Seasonal Allergic Rhinitis) | -1.8 (not statistically significant vs. placebo)[5] | -2.1 (statistically significant vs. placebo)[5] | -1.6[5] | 14-day, randomized, double-blind, parallel-group, placebo-controlled study in children aged 6-11 years.[5] |
| Symptom Improvement (Perennial Allergic Rhinitis) | Both drugs reduced rhinorrhea, sneezing, nasal itching, and nasal obstruction.[6] | Cetirizine showed slightly more efficacy, but the difference was not statistically significant (P>0.05).[6] | - | Randomized, double-blind study comparing therapeutic effects over two weeks.[6] |
Table 2: Efficacy in Chronic Urticaria
| Parameter | Loratadine (10 mg) | Cetirizine (10 mg) | Placebo | Study Details |
| Complete Suppression of Urticaria | No significant difference compared to cetirizine (RR 1.05, 95% CI 0.76 to 1.43).[7] | Led to complete suppression of urticaria in more participants than placebo (RR 2.72, 95% CI 1.51 to 4.91).[7] | - | Cochrane review of 73 studies.[7] |
| "Good or Excellent" Response | No significant difference compared to placebo (RR 1.86, 95% CI 0.91 to 3.79).[7] | - | - | Cochrane review of 73 studies.[7] |
| Effect on Serum Neuropeptides (SCF) | Less effective than cetirizine in lowering serum Stem Cell Factor (SCF) levels.[8] | Significantly more effective than loratadine in lowering serum SCF levels.[8] | - | Study on patients with chronic urticaria.[8] |
Table 3: Pharmacokinetic Properties
| Parameter | Loratadine | Cetirizine |
| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours[9] | 1-2 hours[1] |
| Elimination Half-life (t1/2) | ~8.5 hours (Loratadine)[9] ~18.7 hours (Descarboethoxyloratadine - active metabolite)[10] | ~8.3 - 10 hours[][12] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4, to an active metabolite (descarboethoxyloratadine).[9] | Primarily excreted unchanged in the urine.[1][] |
Table 4: Common Adverse Effects
| Adverse Effect | Loratadine (10 mg) | Cetirizine (10 mg) |
| Somnolence/Drowsiness | 8%[3] | 14%[3] |
| Headache | 12%[3] | - |
| Fatigue | 4%[3] | 6%[3] |
| Dry Mouth | 3%[3] | 5%[3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Environmental Exposure Unit (EEU) Study for Allergic Rhinitis
-
Objective: To determine and compare the onset of action and efficacy of loratadine and cetirizine in relieving symptoms of seasonal allergic rhinitis.[4]
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled study.[4]
-
Participants: Subjects with a history of seasonal allergic rhinitis, confirmed by a positive skin test to a relevant pollen allergen.[4]
-
Methodology:
-
Screening and Baseline: Eligible subjects undergo a screening visit to confirm their allergy and symptom severity. Baseline symptom scores are recorded.
-
Randomization: Subjects are randomly assigned to receive a single oral dose of either loratadine (10 mg), cetirizine (10 mg), or a matching placebo.[4]
-
Allergen Challenge: Following drug administration, subjects are exposed to a controlled concentration of a relevant pollen allergen (e.g., ragweed) in an Environmental Exposure Unit (EEU) for a specified duration (e.g., 6-7 hours).[4]
-
Symptom Assessment: Subjects self-report their allergy symptoms at regular intervals (e.g., every 30 minutes) using a standardized symptom scoring system. The Total Symptom Score (TSS) or Total Symptom Severity Complex (TSSC) is calculated based on the severity of various nasal and non-nasal symptoms (e.g., sneezing, runny nose, itchy eyes).[4]
-
Data Analysis: The change from baseline in symptom scores is calculated for each treatment group. The onset of action is defined as the first time point at which a statistically significant difference in symptom score reduction is observed between the active treatment and placebo.[4]
-
Clinical Trial for Chronic Urticaria
-
Objective: To evaluate and compare the efficacy and safety of loratadine and cetirizine in the treatment of chronic urticaria.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with a clinical diagnosis of chronic urticaria, characterized by the presence of wheals and pruritus for at least six weeks.
-
Methodology:
-
Washout Period: Patients discontinue any existing antihistamine medication for a specified period (e.g., 7 days) before the trial begins.
-
Randomization: Patients are randomly assigned to receive a daily oral dose of either loratadine (10 mg), cetirizine (10 mg), or placebo for the duration of the study (e.g., 4 weeks).[13]
-
Efficacy Assessment: The primary efficacy endpoint is the change from baseline in the Urticaria Activity Score (UAS), which is a composite score of the number of wheals and the intensity of pruritus. Patients record their symptoms daily in a diary.[14]
-
Secondary Assessments: Secondary endpoints may include the assessment of individual symptom severity (wheals, pruritus), the patient's global assessment of treatment effectiveness, and quality of life questionnaires.[7]
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Data Analysis: The mean change in UAS from baseline to the end of the treatment period is compared between the treatment groups.
-
Histamine-Induced Wheal and Flare Test
-
Objective: To assess the in vivo antihistaminic activity of loratadine and cetirizine by measuring their ability to suppress the cutaneous reaction to histamine.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy, non-allergic volunteers.
-
Methodology:
-
Baseline Measurement: A baseline skin reaction is induced by an intradermal injection or skin prick with a standardized concentration of histamine phosphate on the forearm. The resulting wheal (swelling) and flare (redness) are measured after a specific time (e.g., 15 minutes).
-
Drug Administration: Subjects receive a single oral dose of loratadine (10 mg), cetirizine (10 mg), or placebo.
-
Post-Dose Measurements: The histamine challenge is repeated at various time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours) on a different, untreated area of the skin. The size of the wheal and flare is measured at each time point.
-
Data Analysis: The percentage inhibition of the wheal and flare response is calculated for each active treatment compared to placebo at each time point.
-
Mandatory Visualization
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of histamine to the H1 receptor and the point of intervention for H1 antihistamines like loratadine and cetirizine.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of antihistamines.
Experimental Workflow for a Comparative Clinical Trial
The diagram below outlines the typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing loratadine and cetirizine.
Caption: Workflow of a randomized, double-blind, placebo-controlled clinical trial.
Conclusion
Both loratadine and cetirizine are effective second-generation antihistamines for the treatment of allergic rhinitis and chronic urticaria.[6][13] Cetirizine generally exhibits a faster onset of action and, in some studies, a greater reduction in total symptom scores for allergic rhinitis compared to loratadine.[4] However, this may be accompanied by a higher incidence of somnolence.[3] Loratadine, while having a slightly slower onset, is associated with a lower risk of sedation.[3] The choice between these two agents may therefore depend on the individual patient's need for rapid symptom relief versus their tolerance for potential sedative effects. Both drugs act as inverse agonists at the H1 receptor, effectively blocking the downstream signaling cascade that leads to allergic symptoms.[15] Further head-to-head clinical trials with standardized methodologies and larger patient populations would be beneficial to further delineate the comparative efficacy and safety of these two commonly used antihistamines.
References
- 1. The comparative pharmacokinetics of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loratadine vs. Cetirizine for Allergic Rhinitis: Important Differences and Potential Risks. [goodrx.com]
- 4. Comparative onset of action and symptom relief with cetirizine, loratadine, or placebo in an environmental exposure unit in subjects with seasonal allergic rhinitis: confirmation of a test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, placebo-controlled study of cetirizine and loratadine in children with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. H1‐antihistamines for chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of loratadine and cetirizine on serum levels of neuropeptides in patients with chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]
- 10. Loratadine: multiple-dose pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Double-blind study of cetirizine and loratadine versus placebo in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Results of treatment with loratadine in patients with chronic urticaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Inflammatory Effects of Loratadine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of loratadine with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Loratadine: Beyond Antihistaminic Action
Loratadine, a widely used second-generation antihistamine, is primarily known for its efficacy in treating allergic conditions. However, emerging evidence has highlighted its potential as an anti-inflammatory agent.[1][2] In vivo studies have demonstrated that loratadine can mitigate inflammatory responses through mechanisms that extend beyond its histamine H1 receptor antagonism.[3] This guide delves into the experimental validation of these anti-inflammatory properties, offering a comparative analysis with other relevant compounds.
Comparative Efficacy in an Acute Gastritis Model
An acute gastritis model in mice, induced by hydrochloric acid (HCl) and ethanol, serves as a robust platform for evaluating the anti-inflammatory potential of various compounds. In this model, loratadine has been shown to significantly reduce gastric bleeding, a key indicator of inflammation and mucosal damage.[3][4] Its efficacy in this regard has been found to be comparable to that of ranitidine, a histamine H2 receptor antagonist commonly used to reduce stomach acid.[3]
Table 1: In Vivo Comparison of Loratadine and Ranitidine in an Acute Gastritis Mouse Model
| Treatment Group | Dosage | Key Observations |
| Vehicle Control | - | Severe gastric bleeding observed. |
| Loratadine | 5 mg/kg | Significant reduction in gastric bleeding.[3] |
| Loratadine | 10 mg/kg | Dose-dependent and significant reduction in gastric bleeding.[3] |
| Ranitidine | 40 mg/kg | Significant reduction in gastric bleeding, comparable to loratadine.[3] |
Furthermore, at the molecular level, loratadine treatment in this model led to a dose-dependent decrease in the levels of phosphorylated c-Fos (p-c-Fos) in stomach tissue.[3] p-c-Fos is a component of the AP-1 transcription factor, which plays a crucial role in mediating inflammatory responses.[3] This finding suggests that loratadine exerts its anti-inflammatory effects, at least in part, by modulating the AP-1 signaling pathway.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of loratadine are attributed to its ability to suppress key signaling pathways involved in the inflammatory cascade, notably the NF-κB and AP-1 pathways.[1][3] The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for in vivo validation.
Caption: Loratadine's Anti-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for In Vivo Validation.
Experimental Protocols
Acute Gastritis Mouse Model
This protocol details the in vivo validation of loratadine's anti-inflammatory effects in an HCl/Ethanol-induced gastritis model.[3]
1. Animals:
-
Male ICR mice (5-6 weeks old) are used for the study.
-
Animals are housed in a controlled environment and allowed to acclimatize before the experiment.
2. Grouping and Dosing:
-
Mice are randomly divided into the following groups (n=5 per group):
-
Vehicle control (0.5% carboxymethyl cellulose solution)
-
Loratadine (5 mg/kg)
-
Loratadine (10 mg/kg)
-
Ranitidine (40 mg/kg, as a positive control)
-
-
The respective treatments are administered orally twice a day for three consecutive days.
3. Induction of Acute Gastritis:
-
One hour after the final administration on the third day, acute gastritis is induced by oral administration of 150 mM HCl in 60% ethanol.
4. Sample Collection and Analysis:
-
One hour after the induction of gastritis, the mice are euthanized.
-
The stomachs are immediately excised and opened along the greater curvature to examine for gastric lesions.
-
The area of the inflammatory lesions is measured.
-
Stomach tissue samples are collected for further biochemical analysis.
5. Western Blot Analysis for Phosphorylated c-Fos:
-
Stomach tissue samples are homogenized and lysed.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated c-Fos and a loading control (e.g., β-actin).
-
Following incubation with a secondary antibody, the protein bands are visualized, and their relative intensity is quantified.[3]
References
- 1. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Loratadine and its Active Metabolite, Desloratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the second-generation antihistamine loratadine and its primary active metabolite, desloratadine (descarboethoxyloratadine). The data presented is compiled from various studies to offer an objective overview supported by experimental details.
Introduction
Loratadine is a widely used, non-sedating antihistamine for the treatment of allergic rhinitis and urticaria.[1] Following oral administration, loratadine is rapidly absorbed and extensively metabolized to its major active metabolite, desloratadine.[2][3][4] Desloratadine is also a potent and selective H1-receptor antagonist and is marketed as a separate drug.[5][6][7] Understanding the distinct pharmacokinetic properties of both loratadine and desloratadine is crucial for drug development and clinical application.
Pharmacokinetic Profile Comparison
The pharmacokinetic parameters of loratadine and desloratadine are summarized in the tables below. These values represent findings from studies in healthy adult volunteers following single oral doses.
Table 1: Key Pharmacokinetic Parameters of Loratadine and Desloratadine
| Parameter | Loratadine | Desloratadine (from Loratadine) | Desloratadine (administered directly) |
| Tmax (Time to Peak Plasma Concentration) | ~1.3 - 1.5 hours[8][9][10] | ~1.5 - 3.7 hours[3][11] | ~3 hours[5][11] |
| Cmax (Peak Plasma Concentration) | Highly variable; e.g., 17 ± 14 µg/L (20 mg dose)[3][4] | 16 ± 9 µg/L (from 20 mg Loratadine)[3][4] | 4 ng/mL (5 mg dose)[11] |
| AUC (Area Under the Curve) | Highly variable; e.g., 47 ± 49 µg·h/L (20 mg dose)[3][4] | 181 ± 122 µg·h/L (from 20 mg Loratadine)[3][4] | 56.9 ng·hr/mL (5 mg dose)[11] |
| Elimination Half-Life (t½) | ~8.4 hours (range: 3-20 hours)[1][8] | ~27 - 28 hours[1][6][7] | ~27 hours[6][11] |
| Protein Binding | ~97%[12] | ~82% - 87%[11] | ~82% - 87%[11] |
| Bioavailability | ~40%[8] | - | Not specified, but food does not significantly affect it[11][13] |
Metabolism and Excretion
Loratadine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6, to form desloratadine.[1][8][12][14] Desloratadine is then further metabolized, mainly to 3-hydroxydesloratadine, which is subsequently glucuronidated.[5][11] Both loratadine and its metabolites are excreted in approximately equal amounts in the urine and feces.[8][9][10][12]
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated from single-dose, open-label, crossover studies in healthy adult volunteers. Below is a generalized experimental protocol based on common methodologies cited in the literature.
Study Design and Subject Population
-
Design: A randomized, two-period, two-sequence, crossover study design is commonly employed, with a washout period of at least one to two weeks between dosing periods.[15]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers are typically enrolled. The number of subjects is determined by statistical power calculations, often ranging from 20 to 40 participants.
Drug Administration and Blood Sampling
-
Administration: Subjects receive a single oral dose of loratadine (e.g., 10 mg or 20 mg) or desloratadine (e.g., 5 mg) after an overnight fast, administered with a standardized volume of water.[15][16]
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., K3EDTA) at predetermined time points. A typical sampling schedule includes a pre-dose sample (0 hour) and multiple post-dose samples at intervals up to 72 or 120 hours.[15][16] Plasma is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.[1]
Bioanalytical Method: LC-MS/MS
The quantification of loratadine and desloratadine in plasma is most commonly performed using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is used to isolate loratadine, desloratadine, and an internal standard (e.g., desipramine or a deuterated analog of desloratadine) from the plasma matrix.[1][14][17]
-
LLE Example: To a plasma sample, an internal standard solution is added, followed by a buffer and an organic extraction solvent. The mixture is vortexed and then centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1][14]
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or cyano column is typically used for separation.[1][8][14]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid) is employed.[1][14]
-
Flow Rate: A constant flow rate is maintained, for example, 0.7 mL/min.[14]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[1][8]
-
Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for loratadine, desloratadine, and the internal standard, ensuring high selectivity and sensitivity.[1][14]
-
-
Method Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA) for selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability.[1][17]
Visualizations
Metabolic Pathway of Loratadine
Caption: Metabolic conversion of loratadine to desloratadine and subsequent metabolites.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a clinical pharmacokinetic study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The relative bioavailability of loratadine administered as a chewing gum formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and bioequivalence study of a generic desloratadine tablet formulation in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A retrospective, open-label analysis of the population pharmacokinetics of a single 10-mg dose of loratadine in healthy white Jordanian male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
Desloratadine and Loratadine: A Comparative Analysis of Efficacy in Alleviating Nasal Congestion
A deep dive into the clinical data and pharmacological profiles of two widely used second-generation antihistamines, desloratadine and its parent drug, loratadine, reveals notable differences in their effectiveness in mitigating nasal congestion associated with allergic rhinitis. While both are effective H1 receptor antagonists, evidence suggests desloratadine holds a superior edge in providing relief from this particularly bothersome symptom. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Executive Summary
Desloratadine, the active metabolite of loratadine, demonstrates a more potent and sustained action in reducing nasal congestion compared to its predecessor. Clinical studies consistently show a statistically significant greater reduction in nasal symptom scores, including congestion, with desloratadine treatment. This enhanced efficacy is attributed to its higher H1 receptor binding affinity and additional anti-inflammatory properties that extend beyond simple histamine blockade.
Comparative Efficacy: Quantitative Data
Clinical trials directly comparing desloratadine and loratadine have provided quantitative insights into their respective abilities to alleviate nasal congestion and other symptoms of allergic rhinitis.
A randomized controlled study by Gu et al. (2016) provides a clear comparison of symptom score reductions.[1]
| Symptom Score | Treatment Group | Before Treatment (Mean ± SD) | 1 Month After Treatment (Mean ± SD) | 3 Months After Treatment (Mean ± SD) |
| Nasal Congestion | Desloratadine Citrate (n=99) | 2.27 ± 0.42 | 0.94 ± 0.18 | 0.41 ± 0.13 |
| Loratadine (n=99) | 1.02 ± 0.54 | 1.27 ± 0.23 | 1.03 ± 0.03 | |
| Total Nasal Symptom Score (TNSS) | Desloratadine | - | Significant Reduction (p=0.000) | - |
| Loratadine | - | Less Reduction compared to Desloratadine | - |
Note: The study by Purwaningsih et al. (2020) reported a significant difference in the average percentage of reduced Total Nasal Symptom Score (TNSS) between the desloratadine and loratadine groups (p=0.000), with desloratadine showing a greater reduction. However, the specific breakdown of the nasal congestion score was not provided in the abstract.[2][3][4]
Another study highlighted that while both loratadine and another antihistamine, cetirizine, were superior to placebo, cetirizine performed better than loratadine, although the difference was not statistically significant.[5][6] In a separate dose-ranging study, desloratadine at doses of 5, 7.5, and 20 mg significantly improved individual nasal symptoms, including nasal congestion, compared to placebo.[7][8]
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity and reliability of the findings. Below are detailed protocols from key studies.
Randomized Controlled Study of Desloratadine Citrate and Loratadine (Gu et al., 2016)[1]
-
Study Design: A randomized controlled study involving 200 patients with allergic rhinitis.
-
Inclusion Criteria: Patients aged 18 to 60 diagnosed with allergic rhinitis.
-
Exclusion Criteria: Patients with organic heart disease, arrhythmia, chronic gastrointestinal, liver, or kidney disease, pregnancy, or lactation.
-
Treatment Groups:
-
Observation Group (n=100): Received desloratadine citrate disodium tablets.
-
Control Group (n=100): Received loratadine tablets.
-
-
Dosage and Administration: Specific dosages were not detailed in the provided text.
-
Efficacy Assessment:
-
Symptom scores for runny nose, nasal congestion, sneezing, itchy nose, and inferior turbinate swelling were recorded before treatment and at 1 and 3 months post-treatment.
-
The total effective rate was calculated based on the number of patients who were "markedly effective," "effective," and "ineffective."
-
-
Safety Assessment: Incidence of adverse reactions such as nausea, dizziness, headache, fatigue, drowsiness, and skin rash were recorded.
Double-Blind Randomized Clinical Trial of Desloratadine and Loratadine (Purwaningsih et al., 2020)[2][3][4]
-
Study Design: A double-blind, randomized clinical trial with a pre-post test design.
-
Participants: 24 patients with allergic rhinitis.
-
Treatment Groups:
-
Study Group: Received desloratadine.
-
Control Group: Received loratadine.
-
-
Duration: 15 days of therapy.
-
Efficacy Assessment:
-
Total Nasal Symptom Score (TNSS) was evaluated before and after the 15-day treatment period.
-
The level of Interleukin-4 (IL-4) in nasal secretions was also measured.
-
-
Statistical Analysis: Independent sample t-test was used to analyze the data.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both desloratadine and loratadine is the selective antagonism of peripheral histamine H1 receptors. However, desloratadine's superior efficacy in relieving nasal congestion is also attributed to its broader anti-inflammatory effects.
H1 Receptor Signaling Pathway in Allergic Rhinitis
Histamine, released from mast cells upon allergen exposure, binds to H1 receptors on various cells in the nasal mucosa, including epithelial cells and vascular endothelial cells.[9][10] This binding initiates a signaling cascade that leads to the classic symptoms of allergic rhinitis.
Caption: H1 Receptor Signaling Pathway in Nasal Congestion.
Desloratadine and loratadine act as inverse agonists, blocking the H1 receptor and preventing histamine from initiating this cascade.
Desloratadine's Anti-Inflammatory Effects
Beyond its potent H1 receptor antagonism, desloratadine exhibits additional anti-inflammatory properties that contribute to its efficacy in reducing nasal congestion. It has been shown to inhibit the release of pro-inflammatory mediators from mast cells and basophils, including cytokines and chemokines. This broader action helps to suppress the inflammatory cascade that underlies persistent nasal blockage.
Experimental Workflow
A typical workflow for a clinical trial comparing the efficacy of desloratadine and loratadine in allergic rhinitis is depicted below.
Caption: Typical Experimental Workflow for a Comparative Clinical Trial.
Conclusion
The available evidence strongly suggests that desloratadine is more effective than loratadine in reducing nasal congestion in patients with allergic rhinitis. This is supported by direct comparative clinical trial data demonstrating a statistically significant greater reduction in nasal symptom scores. The superior performance of desloratadine can be attributed to its higher potency as an H1 receptor antagonist and its additional anti-inflammatory properties. For researchers and drug development professionals, these findings highlight the potential for developing more targeted and effective treatments for allergic rhinitis by focusing on molecules with multifaceted mechanisms of action that address both histamine-mediated symptoms and the underlying inflammatory processes.
References
- 1. e-century.us [e-century.us]
- 2. medicopublication.com [medicopublication.com]
- 3. medicopublication.com [medicopublication.com]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. Double-blind study of cetirizine and loratadine versus placebo in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 24-hour efficacy of once-daily desloratadine therapy in patients with seasonal allergic rhinitis [ISRCTN32042139] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Localization and Upregulation of the Nasal Histamine H1 Receptor in Perennial Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Loratadine in a Laboratory Setting: A Comprehensive Guide
Prepared for: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Loratadine, a compound requiring careful handling due to its potential health and environmental hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. It is important to note that "Aloradine" is likely a misspelling of "Loratadine," and this guide pertains to the latter.
Immediate Safety and Handling Precautions
Loratadine is classified as a hazardous substance. All personnel handling Loratadine waste must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1]
Quantitative Data Summary
The following table summarizes key hazard and physical property data for Loratadine, extracted from various Safety Data Sheets.
| Property | Value | Source |
| Appearance | White to off-white powder | [3] |
| Molecular Formula | C22H23ClN2O2 | [1] |
| Molecular Weight | 382.89 g/mol | [1] |
| Melting Point | 132 - 137 °C | [1] |
| Boiling Point | 531.3 °C | [1] |
| Solubility | Not soluble in water; very soluble in acetone, alcohol, and chloroform. | |
| Hazard Statements | Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer. Very toxic to aquatic life with long-lasting effects. | [1][4] |
| RCRA Status | Not a P- or U-listed hazardous waste. Considered a characteristic hazardous waste due to ecotoxicity. |
Step-by-Step Disposal Protocol for Loratadine Waste
The disposal of Loratadine and its contaminated materials must comply with federal, state, and local regulations for hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), sewering of pharmaceutical hazardous waste is prohibited.
Experimental Workflow: Preparing Loratadine Waste for Disposal
References
Essential Safety and Handling Guide for Aloradine (Fasedienol/PH94B)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Aloradine, an investigational pherine nasal spray also known as Fasedienol and PH94B. As an investigational new drug, this compound should be handled with the utmost care, assuming hazardous properties until comprehensive safety data is available. The following procedural guidance is designed to ensure the safety of all personnel involved in its handling, from receipt to disposal.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure risk. The following table outlines the recommended PPE for handling this compound in a research laboratory setting. These recommendations are based on general best practices for handling investigational compounds and hazardous drugs.
| Operation | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown | Other |
| Unpacking/Receiving | Double-gloving with ASTM D6978-rated gloves | Safety glasses with side shields | N95 or higher respirator | Disposable gown | Shoe covers |
| Weighing/Aliquoting (powder) | Double-gloving with ASTM D6978-rated gloves | Chemical splash goggles and face shield | N95 or higher respirator within a ventilated enclosure (e.g., fume hood) | Disposable, back-closing gown with tight-fitting cuffs | Shoe covers, hairnet |
| Solution Preparation | Double-gloving with ASTM D6978-rated gloves | Chemical splash goggles | N95 or higher respirator if not in a ventilated enclosure | Disposable, back-closing gown with tight-fitting cuffs | Shoe covers |
| Administration (in-vitro/in-vivo) | Single pair of nitrile gloves | Safety glasses with side shields | Not generally required if in a well-ventilated area | Standard lab coat | N/A |
| Spill Cleanup | Double-gloving with heavy-duty gloves over nitrile gloves | Chemical splash goggles and face shield | N95 or higher respirator | Disposable, fluid-resistant gown | Shoe covers |
| Waste Disposal | Double-gloving with ASTM D6978-rated gloves | Safety glasses with side shields | Not generally required | Standard lab coat | N/A |
Experimental Protocols
Storage and Handling of this compound (Fasedienol)
As an investigational compound, specific storage conditions for this compound should be provided by the manufacturer or sponsor. However, general best practices for similar compounds suggest the following:
-
Storage: One supplier of Fasedienol for research purposes recommends long-term storage at approximately -15°C and short-term storage at 2-8°C, away from direct sunlight and heat sources in its original sealed container.[1]
-
Preparation of Solutions: For in-vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1] Stock solutions, if prepared, should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
Operational Plans
Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receipt to preparation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
